molecular formula C14H10FNO B068207 2-Fluoro-6-(4-methylphenoxy)benzonitrile CAS No. 175204-08-7

2-Fluoro-6-(4-methylphenoxy)benzonitrile

Cat. No.: B068207
CAS No.: 175204-08-7
M. Wt: 227.23 g/mol
InChI Key: JLTWAYPSQIKWIL-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4-methylphenoxy)benzonitrile is a useful research compound. Its molecular formula is C14H10FNO and its molecular weight is 227.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-(4-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10FNO/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWAYPSQIKWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372037
Record name 2-fluoro-6-(4-methylphenoxy)benzonitrile
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Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-08-7
Record name 2-fluoro-6-(4-methylphenoxy)benzonitrile
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Record name 2-Fluoro-6-(4-methylphenoxy)benzonitrile
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Foundational & Exploratory

2-Fluoro-6-(4-methylphenoxy)benzonitrile structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-6-(4-methylphenoxy)benzonitrile: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated diaryl ether derivative of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's structural features, outlines a robust synthetic methodology via the Ullmann condensation, and details the analytical techniques required for its structural confirmation. By synthesizing information from established chemical principles and spectroscopic data of analogous compounds, this guide serves as an essential resource for scientists and professionals engaged in the synthesis and application of novel aromatic compounds.

Introduction: Significance and Molecular Context

This compound (CAS No. 175204-08-7) is an aromatic compound characterized by a diaryl ether linkage, a structural motif prevalent in numerous natural products and bioactive molecules.[1] The molecule integrates three key functional components: a benzonitrile group, a fluoro substituent, and a p-cresol-derived phenoxy moiety.

The strategic placement of a fluorine atom ortho to the ether linkage and the nitrile group significantly influences the molecule's electronic properties, conformational preferences, and metabolic stability. Fluorinated organic compounds are of paramount importance in drug development, often enhancing properties such as bioavailability and binding affinity.[2][3] Similarly, the benzonitrile group is a versatile synthetic handle and is found in various pharmaceuticals and advanced materials, including those with thermally activated delayed fluorescence (TADF) properties.[4][5] This guide provides an in-depth analysis of its structure, a reliable synthesis protocol, and a thorough characterization framework.

Molecular Structure and Physicochemical Properties

The core structure consists of a 2-fluorobenzonitrile ring linked to a 4-methylphenol (p-cresol) ring through an ether oxygen atom. The IUPAC name for this compound is this compound.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary
PropertyValueReference
CAS Number 175204-08-7[6]
Molecular Formula C₁₄H₁₀FNO[6][7]
Molecular Weight 227.23 g/mol [6]
Monoisotopic Mass 227.07465 Da[7]
IUPAC Name This compound[7]
SMILES CC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N[7]
InChIKey JLTWAYPSQIKWIL-UHFFFAOYSA-N[6][7]

Synthesis via Ullmann Condensation

The most direct and reliable method for constructing the diaryl ether linkage in this molecule is the Ullmann condensation.[8][9] This copper-catalyzed cross-coupling reaction involves the formation of a C-O bond between an aryl halide and a phenol.[1]

Causality and Experimental Rationale

For the synthesis of this compound, the chosen precursors are 2,6-difluorobenzonitrile and p-cresol .

  • Choice of Aryl Halide: 2,6-Difluorobenzonitrile is an ideal substrate.[10] The electron-withdrawing nature of the nitrile group (-CN) activates the ortho- and para-positions of the benzene ring towards nucleophilic aromatic substitution (SNAr). The fluorine atoms are excellent leaving groups in this context.

  • Nucleophile: p-Cresol provides the phenoxy moiety. It is first deprotonated by a base (e.g., K₂CO₃, Cs₂CO₃) to form the more nucleophilic potassium or cesium p-cresolate salt.

  • Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is essential for the Ullmann reaction. The catalyst facilitates the coupling between the aryl halide and the phenoxide.[11] Modern protocols often include a ligand (e.g., a diamine or an amino acid) to stabilize the copper catalyst and improve reaction rates and yields at lower temperatures.[1]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used to ensure the reactants remain in solution at the required reaction temperatures.[9]

Reaction Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established Ullmann condensation procedures.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq.), 2,6-difluorobenzonitrile (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to the flask to achieve a reactant concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and inorganic salts.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Structural Elucidation and Spectroscopic Data

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR ~7.5-7.7 ppm (m, 1H): Aromatic proton on the benzonitrile ring, para to the nitrile. ~7.0-7.2 ppm (m, 4H): Four aromatic protons from the p-cresol ring (AA'BB' system). ~6.8-7.0 ppm (m, 2H): Two aromatic protons on the benzonitrile ring, ortho/meta to the nitrile. ~2.3 ppm (s, 3H): Methyl protons of the p-cresol moiety.
¹³C NMR ~160-165 ppm (d, J_CF): Carbon attached to Fluorine (C-F). ~155-160 ppm: Quaternary carbon of the p-cresol ring attached to oxygen. ~115-140 ppm: Multiple signals for the remaining aromatic carbons. ~115-120 ppm: Nitrile carbon (C≡N). ~100-110 ppm (d, J_CF): Quaternary carbon of the benzonitrile ring attached to oxygen. ~20-22 ppm: Methyl carbon (-CH₃).
IR (Infrared) ~2220-2240 cm⁻¹: Strong, sharp C≡N stretch. ~1240-1280 cm⁻¹: Strong C-O-C (aryl ether) asymmetric stretch. ~1100-1200 cm⁻¹: C-F stretch. ~3030-3100 cm⁻¹: Aromatic C-H stretches. ~2850-2960 cm⁻¹: Aliphatic C-H stretches (from -CH₃).
MS (Mass Spec.) m/z ~227.07: Molecular ion peak [M]⁺ corresponding to the exact mass of C₁₄H₁₀FNO.

Applications in Research and Development

The unique combination of a diaryl ether scaffold, a fluorine substituent, and a nitrile group makes this compound a valuable building block.

  • Pharmaceutical Development: The diaryl ether motif is a key structural element in many biologically active compounds, including antibiotics and anti-inflammatory agents.[1] The presence of fluorine can enhance metabolic stability and cell membrane permeability, making this compound an attractive intermediate for synthesizing novel drug candidates.[2][3]

  • Materials Science: Benzonitrile derivatives are crucial in the development of advanced organic materials. They are often used as precursors for organic light-emitting diodes (OLEDs), particularly in the design of TADF emitters, where the electronic properties of the molecule are critical.[4][5]

Safety and Handling

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[13]

Conclusion

This compound is a precisely structured aromatic molecule with significant potential as a chemical intermediate. Its synthesis is reliably achieved through the Ullmann condensation, a cornerstone of diaryl ether chemistry. The structural integrity of the compound can be unequivocally confirmed through standard spectroscopic methods including NMR, IR, and Mass Spectrometry. For researchers in drug discovery and materials science, this compound represents a versatile platform for developing next-generation therapeutics and advanced functional materials.

References

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  • 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 . PubChem. Available from: [Link]

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A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Aryl Ether Nitrile

2-Fluoro-6-(4-methylphenoxy)benzonitrile is a vital chemical intermediate, finding its utility in the synthesis of a range of high-value products across the pharmaceutical and agrochemical industries.[1] The strategic incorporation of a fluorine atom and a phenoxy group onto the benzonitrile scaffold imparts unique physicochemical properties to the molecule and its downstream derivatives. The fluorine atom can enhance metabolic stability and binding affinity of bioactive molecules, while the aryl ether linkage is a common structural motif in many drugs and pesticides.[2] This guide provides an in-depth exploration of the primary synthetic pathway to this compound, grounded in the principles of nucleophilic aromatic substitution, and offers a detailed, field-proven experimental protocol for its preparation.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of an activated aryl fluoride towards a nucleophile.

Causality of the Synthetic Strategy

The choice of an SNAr reaction is dictated by the electronic properties of the starting material, 2,6-difluorobenzonitrile. The nitrile group (-CN) is a potent electron-withdrawing group, which, through its inductive and resonance effects, significantly reduces the electron density of the aromatic ring. This electron deficiency is most pronounced at the ortho and para positions. Consequently, the fluorine atoms at the 2 and 6 positions are highly activated towards displacement by a nucleophile.

The nucleophile in this synthesis is the 4-methylphenoxide ion, generated in situ from 4-methylphenol (p-cresol) by deprotonation with a suitable base. The phenoxide ion then attacks the electron-deficient carbon atom bearing a fluorine atom, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the fluoride ion, a good leaving group, restores the aromaticity of the ring and yields the desired this compound.

dot

Caption: Synthesis of this compound via SNAr.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound in a laboratory setting.

Materials and Equipment:
  • 2,6-Difluorobenzonitrile (97% purity or higher)

  • 4-Methylphenol (p-cresol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2,6-difluorobenzonitrile (1.0 eq.), 4-methylphenol (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 140°C with vigorous stirring.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing deionized water. This will precipitate the crude product.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with deionized water.

  • Purification:

    • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Data Presentation: Key Reaction Parameters

ParameterValue/ConditionRationale
Starting Materials 2,6-Difluorobenzonitrile, 4-MethylphenolKey building blocks for the target molecule.
Base Potassium Carbonate (K₂CO₃)A mild and effective base for deprotonating the phenol.
Solvent Dimethyl Sulfoxide (DMSO)A polar aprotic solvent that enhances nucleophilicity.[3]
Temperature 140°CProvides sufficient energy to overcome the activation barrier.[3]
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Expected Yield >85%Based on analogous SNAr reactions.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, ensure that all reagents and the solvent are anhydrous. Moisture can quench the base and hinder the reaction. A slight excess of the base can also be beneficial.

  • Side Reactions: While the reaction is generally clean, the formation of a bis-substituted product (2,6-bis(4-methylphenoxy)benzonitrile) can occur, especially with prolonged reaction times or a large excess of the phenoxide. Careful monitoring of the reaction is crucial to minimize this side product.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a hexanes/ethyl acetate gradient is an effective alternative for purification.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. By understanding the underlying principles of the SNAr mechanism and carefully controlling the reaction parameters, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic endeavors. The protocol and insights provided in this guide serve as a comprehensive resource for the successful synthesis and purification of this important compound.

References

  • EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents.
  • Tao, Q. (2000). Synthesis of 2,6-Difluorobenzonitrile. Fine chemicals.
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  • Caron, S., Wojcik, J. M., & Vazquez, E. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses Procedure.
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  • CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents.
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An In-depth Technical Guide to the NMR Analysis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol and theoretical framework for the complete Nuclear Magnetic Resonance (NMR) analysis of the novel compound 2-Fluoro-6-(4-methylphenoxy)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as applied to this specific molecule. Beyond a mere listing of expected chemical shifts, this guide delves into the causal relationships behind spectral patterns, including spin-spin coupling and the influence of substituents on the electronic environment of the nuclei. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are discussed in the context of unambiguous signal assignment. This guide is grounded in established spectroscopic principles and serves as a self-validating system for the structural elucidation and purity assessment of this compound.

Introduction: The Imperative of Structural Verification

In the landscape of modern pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement.[1] this compound (C₁₄H₁₀FNO) is a compound of interest due to its unique combination of a fluorinated benzonitrile core and a methylphenoxy substituent.[2][3] This structure presents a rich system for NMR analysis, offering multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) that provide a comprehensive picture of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[1] Its ability to probe the chemical environment of individual atoms provides a detailed fingerprint of the molecule. This guide will systematically dissect the NMR analysis of this compound, providing both predicted data based on analogous structures and a robust experimental protocol for its acquisition and interpretation.

Molecular Structure and Predicted NMR-Active Nuclei

The structure of this compound, with its distinct aromatic rings and functional groups, dictates the expected NMR spectra. The numbering convention used throughout this guide is presented below.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide critical information about the number of different types of protons and their neighboring atoms. Due to the asymmetric nature of the molecule, all aromatic protons are expected to be chemically distinct.

Predicted Chemical Shifts and Multiplicities

The electron-withdrawing nature of the nitrile and fluorine substituents will influence the chemical shifts of the aromatic protons on the benzonitrile ring, generally shifting them downfield (to a higher ppm value).[1] The protons on the p-methylphenoxy ring will be influenced by the electron-donating methyl group and the ether linkage.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H3, H4, H57.20 - 7.90Multiplet (m)1 - 9
H10, H136.90 - 7.30Doublet (d)~8-9 (ortho)
H11, H126.90 - 7.30Doublet (d)~8-9 (ortho)
-CH₃ (H14)2.30 - 2.50Singlet (s)N/A

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Causality of Spectral Patterns
  • Aromatic Protons (H3, H4, H5): These protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The magnitude of the coupling constants (J-values) will be indicative of their relative positions (ortho, meta, para).

  • p-Methylphenoxy Protons (H10, H11, H12, H13): The symmetry of the p-substituted ring will result in two distinct doublets, characteristic of an AA'BB' spin system.

  • Methyl Protons (H14): The three protons of the methyl group are equivalent and do not have any adjacent protons to couple with, hence they will appear as a singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all 14 carbon atoms in the molecule, including the quaternary carbons.[1]

Predicted Chemical Shifts
Carbon(s) Predicted Chemical Shift (δ, ppm) Key Feature
C1 (CN)115 - 120Nitrile carbon, typically shielded.
C2 (C-F)160 - 165 (d)Large ¹JCF coupling.
C3, C4, C5110 - 140Aromatic carbons.
C6 (C-O)155 - 160Downfield shift due to oxygen.
C9 (C-O)150 - 155Downfield shift due to oxygen.
C10, C11, C12, C13115 - 135Aromatic carbons.
C14 (-CH₃)20 - 25Aliphatic carbon.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The Influence of Fluorine on the ¹³C Spectrum

A key diagnostic feature will be the splitting of the C2 signal into a doublet due to coupling with the directly attached fluorine atom (¹JCF). The magnitude of this coupling constant is typically large (240-260 Hz). Smaller couplings to other carbons (²JCF, ³JCF) may also be observable, providing further structural confirmation.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[4][5]

Predicted Chemical Shift

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the substituents on the aromatic ring. The spectrum is typically referenced to an external standard like CFCl₃.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex overlapping signals in the aromatic region may necessitate the use of 2D NMR experiments for complete and unambiguous assignment.

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC Links protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC Reveals 2-3 bond correlations to carbons C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR F19_NMR->H1_NMR ¹H-¹⁹F Couplings in ¹H Spectrum

Caption: Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment will reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the two aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methyl protons (H14) to C11 and from the aromatic protons to the nitrile carbon (C1) would be expected.

Experimental Protocol: A Self-Validating Approach

This protocol is designed to ensure high-quality, reproducible data.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly alter chemical shifts.[6]

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C NMR spectra to 0.00 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.[1]

Experiment Key Parameters Rationale
¹H NMR Spectral Width: 16 ppmRelaxation Delay: 1-2 sAcquisition Time: 2-4 sNumber of Scans: 16-32To obtain a good signal-to-noise ratio and resolution.
¹³C{¹H} NMR Spectral Width: 250 ppmRelaxation Delay: 2-5 sAcquisition Time: 1-2 sNumber of Scans: 1024 or moreDue to the lower natural abundance and sensitivity of ¹³C, more scans and a longer relaxation delay are required.
¹⁹F NMR Spectral Width: 250 ppmRelaxation Delay: 1-2 sAcquisition Time: 1-2 sNumber of Scans: 64-128To obtain a good signal-to-noise ratio.
COSY Standard gradient-selected COSY pulse program.To establish ¹H-¹H connectivity.
HSQC Standard gradient-selected HSQC pulse program optimized for ¹JCH ≈ 145 Hz.To determine ¹H-¹³C one-bond correlations.
HMBC Standard gradient-selected HMBC pulse program optimized for long-range couplings (ⁿJCH ≈ 8 Hz).To establish long-range ¹H-¹³C correlations.

Data Processing and Interpretation

  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to an appropriate standard.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals. The integral ratios should correspond to the number of protons in each environment.

  • Coupling Constant Measurement: Measure the J-values from the ¹H spectrum to gain further structural insights.

  • 2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to build up the molecular structure piece by piece, confirming the connectivity established from the 1D spectra.

Conclusion

The multi-faceted NMR analysis outlined in this guide provides a robust and self-validating methodology for the complete structural characterization of this compound. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can confidently verify the identity, purity, and detailed atomic connectivity of this molecule. This rigorous analytical approach is indispensable for ensuring the scientific integrity of research and development involving this and similar novel chemical entities.

References

  • BenchChem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
  • PubChem. This compound.
  • BIOFOUNT. This compound.
  • Idress, S., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications.
  • Gerken, J. B. Fluorine NMR. Encyclopedia of Magnetic Resonance.
  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

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Mass Spectrometry of 2-Fluoro-6-(4-methylphenoxy)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-6-(4-methylphenoxy)benzonitrile is a multifaceted aromatic compound featuring a fluorinated benzonitrile core linked to a methyl-substituted phenoxy group. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of the fluorine atom and the nitrile group can significantly influence the molecule's reactivity, stability, and biological activity.[1] A thorough understanding of its chemical properties, including its behavior under mass spectrometric analysis, is paramount for its identification, characterization, and application in complex matrices.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will explore the theoretical underpinnings of its fragmentation behavior under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). By dissecting the molecule's constituent functional groups—a diaryl ether linkage, a benzonitrile moiety, and a fluoroaromatic system—we can predict the characteristic fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel organic compounds.

Molecular Structure and Physicochemical Properties

Before delving into the mass spectrometric analysis, it is crucial to understand the fundamental properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₀FNO-
Molecular Weight 227.24 g/mol -
Monoisotopic Mass 227.0746 Da-
Chemical Structure

-

Theoretical Fragmentation Pathways in Mass Spectrometry

The fragmentation of an organic molecule in a mass spectrometer is not a random process; it is governed by the inherent stability of the resulting ions and neutral losses.[3] The presence of functional groups dictates the most likely cleavage points.[4]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[5] This provides a detailed fragmentation pattern, often referred to as a chemical fingerprint, which is invaluable for structural elucidation.

Upon electron impact, this compound will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. This high-energy radical cation will then undergo a series of fragmentation reactions to produce more stable daughter ions.[3]

Key Predicted Fragmentation Pathways under EI:

  • Cleavage of the Diaryl Ether Bond: The C-O bond of the diaryl ether is a likely site for initial fragmentation. This can occur in two ways:

    • Formation of the Fluorobenzonitrile Cation: Cleavage with the charge retained on the fluorinated ring would yield a fragment at m/z 120 . The corresponding neutral radical would be the 4-methylphenoxyl radical.

    • Formation of the Methylphenoxyl Cation: Alternatively, the charge could be retained on the other fragment, resulting in a methylphenoxyl cation at m/z 107 .

  • Loss of Neutral Molecules:

    • Loss of CO: Aromatic ethers are known to undergo rearrangement and lose a molecule of carbon monoxide (CO), which has a mass of 28 Da.[6]

    • Loss of HCN: Benzonitriles can lose a molecule of hydrogen cyanide (HCN), corresponding to a loss of 27 Da.

  • Fragmentation of the Aromatic Rings:

    • Further fragmentation of the primary fragment ions can lead to the loss of small molecules like acetylene (C₂H₂) or the formation of characteristic aromatic ions. For instance, the tropylium ion (C₇H₇⁺) at m/z 91 is a common and stable fragment in the mass spectra of compounds containing a benzyl moiety.

Table 2: Predicted Key Fragments of this compound under EI-MS

m/zProposed Fragment StructureNotes
227[C₁₄H₁₀FNO]⁺˙Molecular Ion (M⁺˙)
120[C₇H₃FN]⁺Fluorobenzonitrile cation
107[C₇H₇O]⁺Methylphenoxyl cation
91[C₇H₇]⁺Tropylium ion (from rearrangement of the methylphenoxy moiety)
77[C₆H₅]⁺Phenyl cation (from further fragmentation)

Diagram 1: Predicted EI Fragmentation Pathway

EI_Fragmentation M [C₁₄H₁₀FNO]⁺˙ m/z 227 Molecular Ion F1 [C₇H₃FN]⁺ m/z 120 M->F1 - C₇H₇O˙ F2 [C₇H₇O]⁺ m/z 107 M->F2 - C₇H₃FN˙ F4 [C₆H₅]⁺ m/z 77 F1->F4 - HCN, -F F3 [C₇H₇]⁺ m/z 91 Tropylium Ion F2->F3 - CO ESI_Fragmentation M_H [C₁₄H₁₀FNO + H]⁺ m/z 228 Protonated Molecule F1_H [C₇H₃FN + H]⁺ m/z 121 M_H->F1_H - C₇H₇O F2_H [C₇H₇O + H]⁺ m/z 108 M_H->F2_H - C₇H₃FN

Predicted ESI-MS/MS fragmentation of the protonated molecule.

Experimental Protocols

The following are generalized protocols for the analysis of this compound by GC-EI-MS and LC-ESI-MS. These should be adapted and optimized based on the specific instrumentation and experimental goals.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Rationale: GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The high-energy ionization provides a reproducible fragmentation pattern for library matching and structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.

    • Injection: 1 µL injection in splitless mode.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 50 to 350.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Rationale: LC-MS is ideal for analyzing less volatile compounds or for complex mixtures where chromatographic separation is critical. ESI provides molecular weight information with minimal fragmentation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a mixture of acetonitrile and water (e.g., 1:1 v/v) at a concentration of 1 mg/mL.

    • Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Mass Range: Scan from m/z 100 to 400.

    • For MS/MS: Select the [M+H]⁺ ion (m/z 228) as the precursor and apply a collision energy of 10-30 eV to induce fragmentation.

Diagram 3: General Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve in appropriate solvent Dilute Serial Dilution Prep->Dilute GCMS GC-EI-MS Dilute->GCMS LCMS LC-ESI-MS(/MS) Dilute->LCMS Spectra Acquire Mass Spectra GCMS->Spectra LCMS->Spectra Fragment Analyze Fragmentation Patterns Spectra->Fragment Structure Structural Elucidation Fragment->Structure

General workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. While experimental data for this specific molecule is not widely published, a thorough understanding of the fragmentation patterns of its constituent functional groups allows for the prediction of its mass spectral behavior. Electron Ionization is expected to produce a complex fragmentation pattern, with key fragments arising from the cleavage of the diaryl ether bond. Electrospray Ionization, being a softer technique, will primarily yield the protonated molecule, with subsequent MS/MS experiments revealing characteristic neutral losses and fragment ions. The protocols and theoretical fragmentation pathways outlined in this guide provide a solid foundation for researchers to develop and validate analytical methods for the identification and characterization of this and structurally related compounds.

References

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  • Xinghui, Z. (n.d.). Exploring 2,4,6-Trifluorobenzonitrile: Properties and Applications. Retrieved from [Link]

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  • Dr. Iram. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube. Retrieved from [Link]

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An In-depth Technical Guide to the Crystal Structure of 2-Fluoro-6-(4-methylphenoxy)benzonitrile: A Methodological Framework for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive methodological framework for the synthesis, crystallization, and complete structural elucidation of the novel compound, 2-Fluoro-6-(4-methylphenoxy)benzonitrile. As the crystallographic data for this specific molecule is not yet publicly available in repositories such as the Cambridge Structural Database (CSD), this document serves as a proactive, in-depth whitepaper for researchers in medicinal chemistry, materials science, and drug development.[1][2][3] It provides not just a series of protocols, but a validated, field-proven approach to guide scientists through the entire process of structural characterization, from initial synthesis to advanced computational analysis. The narrative emphasizes the causality behind experimental choices, ensuring that each step is a self-validating system. This guide is designed to empower researchers to confidently determine not only the molecular geometry but also the intricate supramolecular architecture of this and similar fluorinated benzonitrile derivatives, which are of significant interest for their potential applications.[4][5]

Introduction: The Significance of Fluorinated Benzonitrile Scaffolds

Fluorinated benzonitrile derivatives represent a class of organic molecules with significant potential in both pharmaceutical and materials science applications. The incorporation of fluorine can drastically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[6] The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be transformed into other functionalities, making it a valuable synthon in organic chemistry.[7]

The specific compound, this compound, combines these features with a diaryl ether linkage, a common motif in many biologically active compounds. A thorough understanding of its three-dimensional structure at both the molecular and supramolecular level is paramount for predicting its behavior and for rational drug design. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this information, providing precise details on bond lengths, bond angles, and intermolecular interactions.[8][9][10]

This guide, therefore, outlines a systematic and robust workflow for the complete structural characterization of this compound, a compound of considerable scientific interest for which the crystal structure has not yet been reported.

Synthesis and Single-Crystal Growth

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical and field-proven approach for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. In this proposed pathway, the fluorine atom of a highly activated 2,6-difluorobenzonitrile is displaced by the nucleophilic attack of the phenoxide generated from p-cresol. The presence of two electron-withdrawing groups (fluoro and cyano) on the benzonitrile ring activates it towards nucleophilic attack.[5]

dot

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Reaction 2,6-Difluorobenzonitrile->Reaction p-Cresol p-Cresol p-Cresol->Reaction Base K2CO3 or NaH Base->Reaction Base Solvent DMF or DMSO Solvent->Reaction Solvent, Heat Target_Molecule This compound Reaction->Target_Molecule

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis
  • Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve p-cresol (1.1 equivalents) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: Add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench by pouring it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Protocol: Single-Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for SC-XRD analysis.[11][12] A purity of >95% for the starting material is highly recommended.[13]

Method 1: Slow Evaporation

  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) in a small vial.

  • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial over several days for the formation of well-defined single crystals.

Method 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane).

  • Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble (e.g., hexane).

  • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Method 3: Cooling Crystallization

  • Dissolve the compound in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature.[14]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling is crucial for the formation of high-quality crystals.[14][15]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides unambiguous determination of the three-dimensional atomic arrangement in a molecule.[10] The following workflow outlines the standard procedure for data collection and structure refinement.

dot

SCXRD_Workflow Crystal_Selection 1. Crystal Selection & Mounting Data_Collection 2. Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing 3. Data Integration & Scaling Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution 4. Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Reflection File (*.hkl) Structure_Refinement 5. Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model Validation 6. Structure Validation (checkCIF) Structure_Refinement->Validation Refined Model Final_Model 7. Final Crystallographic Model (CIF) Validation->Final_Model Validated Structure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[9] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal.[16][17]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption. This yields a reflection file (e.g., in .hkl format).

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT, to obtain an initial electron density map and a preliminary structural model.[18]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure with software such as SHELXL.[19][20] This process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.[21]

  • Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and correctness before deposition in a crystallographic database.

Anticipated Structural Features and Supramolecular Analysis

Based on the chemical structure of this compound, several key structural features and intermolecular interactions can be anticipated.

Molecular Geometry

The molecule consists of two aromatic rings linked by an ether oxygen. The dihedral angle between the mean planes of these two rings will be a key structural parameter, influencing the overall molecular conformation.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be governed by a combination of weak intermolecular forces.[22][23] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[24][25][26][27][28]

  • C-H···F Interactions: The presence of a fluorine atom suggests the possibility of weak C-H···F hydrogen bonds, which can play a significant role in directing the crystal packing of fluorinated aromatic compounds.[29]

  • π–π Stacking: The two aromatic rings are likely to engage in π–π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice.

  • C-H···N and C-H···π Interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming C-H···N interactions. Additionally, C-H···π interactions involving the aromatic rings are also expected.

dot

Intermolecular_Interactions cluster_interactions Predicted Interactions Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B C-H···F Molecule_C Molecule C Molecule_A->Molecule_C C-H···N Molecule_B->Molecule_C π–π Stacking CH_F C-H···F Pi_Pi π–π Stacking CH_N C-H···N

Caption: Predicted intermolecular interactions in the crystal lattice.

Data Presentation

All quantitative crystallographic data should be summarized in a standardized table for clarity and ease of comparison.

Parameter Value
Chemical FormulaC₁₄H₁₀FNO
Formula Weight227.24
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined
Absorption Coefficient (mm⁻¹)To be determined
F(000)To be determined
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections CollectedTo be determined
Independent ReflectionsTo be determined
R_intTo be determined
Final R indices [I > 2σ(I)]To be determined
Goodness-of-fit on F²To be determined

Computational Modeling and Spectroscopic Analysis

To complement the experimental X-ray data, computational methods, particularly Density Functional Theory (DFT), should be employed.[30] DFT allows for the optimization of the molecular geometry in the gas phase, providing a theoretical structure that can be compared with the experimental solid-state structure.[31][32]

Protocol: DFT Calculations
  • Software: Use a quantum chemistry software package such as Gaussian.[33]

  • Method: Employ a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Geometry Optimization: Perform a full geometry optimization of the molecule to find its lowest energy conformation.

  • Vibrational Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the theoretical vibrational spectra (IR and Raman).[34] This data can be correlated with experimentally obtained spectra for further validation of the molecular structure.

Conclusion

This technical guide provides a comprehensive and authoritative roadmap for the complete structural characterization of this compound. By following the proposed methodologies, from synthesis and crystallization to advanced X-ray diffraction and computational analysis, researchers will be well-equipped to obtain a high-quality crystal structure. The resulting data will be invaluable for understanding the structure-property relationships of this important class of molecules, thereby facilitating their potential application in drug discovery and materials science. This framework is designed to ensure scientific integrity and to produce a self-validating set of results that will be a significant contribution to the field.

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  • Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa . YouTube. [Link]

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An In-Depth Technical Guide to the Biological Activity of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesized compound 2-Fluoro-6-(4-methylphenoxy)benzonitrile, a novel molecule at the intersection of two pharmacologically significant classes: fluorinated benzonitriles and diaryl ethers. While direct biological data for this specific compound is not yet publicly available, this document serves as a proactive exploration of its potential therapeutic relevance. By examining the established activities of structurally related compounds, we construct a logical framework for its synthesis, characterization, and a rigorous, multi-faceted biological evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for investigating the potential of this and similar molecules as leads in oncology, inflammation, and other therapeutic areas. We detail robust, self-validating experimental protocols for a tiered screening cascade, from initial cytotoxicity assessments to specific enzyme inhibition and safety profiling assays.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutic agents is a cornerstone of modern medicine. The strategic combination of privileged structural motifs is a time-honored approach in medicinal chemistry to generate new chemical entities with potentially enhanced biological activity and favorable pharmacokinetic profiles. The molecule this compound emerges from this rationale, integrating two key functionalities: a fluorinated benzonitrile and a diaryl ether linkage.

The Significance of the Fluorinated Benzonitrile Moiety:

The incorporation of fluorine into drug candidates can profoundly influence their physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] The nitrile group, on the other hand, is a versatile functional group that can participate in various biological interactions and serves as a valuable synthetic handle.[3] Fluorinated benzonitriles are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals, often contributing to enhanced efficacy and targeted action.[4][5]

The Diaryl Ether Scaffold in Drug Discovery:

Diaryl ethers represent a prevalent scaffold in a multitude of natural products and synthetic drugs.[6][7] This structural unit is associated with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[6] The flexible ether linkage allows the two aromatic rings to adopt optimal conformations for binding to biological targets.

Given these precedents, this compound is a compelling candidate for biological investigation. This guide outlines a proposed synthetic route and a comprehensive strategy for elucidating its potential biological activities.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring of 2,6-difluorobenzonitrile towards nucleophilic attack by the phenoxide of p-cresol.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
  • Deprotonation of p-cresol: To a solution of p-cresol (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents) portion-wise at 0 °C.

  • Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the potassium or sodium p-cresolate.

  • Nucleophilic Attack: To the resulting phenoxide solution, add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in the same solvent dropwise.

  • Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of both rings and the methyl protons of the p-cresol moiety.
¹³C NMR Resonances for all carbon atoms, including the quaternary carbons and the nitrile carbon.
¹⁹F NMR A singlet or a multiplet corresponding to the fluorine atom on the benzonitrile ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of C₁₄H₁₀FNO.
High-Performance Liquid Chromatography (HPLC) A single peak indicating the purity of the compound.

Hypothetical Biological Evaluation Workflow

Based on the structural motifs present in this compound, a tiered approach to biological evaluation is proposed. This workflow is designed to efficiently screen for potential activities and identify promising therapeutic avenues.

Biological_Evaluation_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary & Safety Profiling cluster_tier3 Tier 3: Lead Optimization A Cytotoxicity Assays (e.g., MTT Assay) D Permeability Assay (PAMPA) A->D If cytotoxic E Genotoxicity Assay (Ames Test) A->E If cytotoxic F Cardiotoxicity Assay (hERG Assay) A->F If cytotoxic B Broad Kinase Panel Screen G Structure-Activity Relationship (SAR) Studies B->G If active C Aromatase Inhibition Assay C->G If active D->G Favorable profile E->G Favorable profile F->G Favorable profile

Sources

The Strategic Integration of Fluorinated Benzonitriles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecular entities with optimized pharmacological profiles is a perpetual endeavor. Researchers and scientists are in a constant search for chemical scaffolds that can confer enhanced potency, selectivity, and pharmacokinetic properties upon a drug candidate. Among the myriad of structural motifs employed, the fluorinated benzonitrile core has emerged as a particularly privileged scaffold. Its unique combination of electronic properties, metabolic stability, and synthetic accessibility has propelled its application across a diverse range of therapeutic areas, from targeted cancer therapies to advanced neuroimaging agents.

This technical guide serves as an in-depth exploration of the multifaceted roles of fluorinated benzonitriles in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, providing not just a catalog of applications, but a deeper understanding of the underlying principles that make this chemical entity so valuable. We will delve into the causal relationships behind experimental choices, the self-validating nature of the described protocols, and the authoritative scientific grounding that underpins the use of this remarkable scaffold.

I. The Physicochemical Impact of Fluorine and the Nitrile Group: A Synergistic Alliance

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][2] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's properties.[3] When combined with the benzonitrile scaffold, a unique synergy emerges, offering a powerful toolkit for molecular design.

The introduction of fluorine can:

  • Enhance Metabolic Stability: Fluorination can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4][5] The strong carbon-fluorine bond is resistant to enzymatic cleavage.[3] Polyfluorination, in particular, can suppress oxidative metabolism by lowering the energy of the arene's highest occupied molecular orbital (HOMO).[1]

  • Modulate Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] This is a critical consideration for drugs targeting the central nervous system (CNS).

  • Increase Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, thereby increasing binding affinity and potency.[1][6]

  • Alter pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can impact a drug's solubility, absorption, and target engagement.[7]

The nitrile group, in turn, is not merely a passive component. It is a versatile functional group that can:

  • Act as a Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can form hydrogen bonds with amino acid residues in a protein's active site, contributing to binding affinity.

  • Serve as a Bioisostere: The nitrile group can act as a bioisostere for other functional groups, such as a halogen or a carbonyl group, offering a means to fine-tune a molecule's properties while maintaining its overall shape and electronic profile.

  • Participate in Covalent Inhibition: In certain contexts, the nitrile group can act as a "warhead," reacting with nucleophilic residues (like cysteine or serine) in an enzyme's active site to form a reversible or irreversible covalent bond, leading to potent and prolonged inhibition.

This powerful combination of fluorine's metabolic and electronic advantages with the versatile binding and reactive capabilities of the nitrile group makes fluorinated benzonitriles a highly attractive scaffold for medicinal chemists.

II. Therapeutic Applications of Fluorinated Benzonitriles

The versatility of the fluorinated benzonitrile scaffold is evident in its broad range of applications across various therapeutic areas.

A. Oncology: Targeting Aberrant Signaling Pathways

In the realm of oncology, fluorinated benzonitriles have proven to be particularly effective as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

A prominent example is in the development of BRAF inhibitors for the treatment of melanoma.[4] In the discovery of Dabrafenib, a BRAF kinase inhibitor, the introduction of fluorine atoms to an aryl ring of the lead compound significantly improved its metabolic stability.[4]

Structure-Activity Relationship (SAR) Insights:

The position and number of fluorine atoms on the benzonitrile ring can have a profound impact on the inhibitory activity and selectivity of kinase inhibitors. For instance, in the development of EGFR kinase inhibitors, the introduction of a fluorine substituent at the C-2 position of a benzene ring was found to be vital for inhibitory activity.[8]

Below is a visual representation of a hypothetical SAR for a generic fluorinated benzonitrile kinase inhibitor, illustrating how different substitutions might impact activity.

SAR_Kinase_Inhibitor cluster_core Fluorinated Benzonitrile Core cluster_r1 R1 Group (Position X) cluster_r2 R2 Group (Position Y) Core Fluorinated Benzonitrile R1_H H (Low Activity) Core->R1_H Substitution Effect R1_F F (Moderate Activity) Core->R1_F R1_CF3 CF3 (High Activity) Core->R1_CF3 R2_Me Methyl (Low Potency) Core->R2_Me Binding Interaction R2_NH2 Amine (Improved Potency) Core->R2_NH2 R2_Heterocycle Heterocycle (Optimal Potency & Selectivity) Core->R2_Heterocycle

Caption: Hypothetical Structure-Activity Relationship (SAR) map for a fluorinated benzonitrile kinase inhibitor.

B. Neuroscience: Illuminating the Brain with PET Imaging

Fluorinated benzonitriles have found a significant niche in the development of positron emission tomography (PET) radioligands for imaging neuroreceptors. The ability to introduce the positron-emitting isotope, fluorine-18 (¹⁸F), into these molecules allows for non-invasive visualization and quantification of their targets in the living brain.

A notable application is in the imaging of metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological and psychiatric disorders.[9] 3-Fluoro-5-(pyridin-2-ylethynyl)benzonitrile ([¹⁸F]FPEB) is a highly specific and selective PET radiotracer for mGluR5.[2] Another example is 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, which has shown exceptionally high affinity for mGluR5.[10]

Pharmacokinetic Properties of a Representative PET Ligand:

ParameterValueReference
Radiochemical Yield 5%[2]
Specific Activity 1900 ± 200 mCi/µmol[2]
Brain Uptake Rapid and steady accumulation[2]
Metabolism A more polar metabolite is formed[2]
C. Infectious Diseases: A Frontier for Novel Antimicrobials

While the application of fluorinated benzonitriles in infectious diseases is an emerging area, the broader class of fluorinated compounds has shown significant promise as antiviral and antibacterial agents. The principles that make them effective in other therapeutic areas, such as enhanced metabolic stability and target binding, are equally applicable here.

For instance, fluorinated benzimidazole derivatives have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[11] The nitrile group in other molecular scaffolds has been shown to inhibit bacterial enzymes, suggesting a potential mechanism for fluorinated benzonitriles.[4]

D. Metabolic Diseases: Modulating Key Metabolic Enzymes

The role of fluorinated compounds in metabolic diseases, such as diabetes, is an area of active investigation. Fluoride itself has been shown to affect glucose metabolism and insulin secretion.[7] The design and synthesis of fluorinated metformin derivatives are being explored to leverage fluorine's metabolic stability to enhance the drug's therapeutic window.[12] While specific examples of fluorinated benzonitriles in this area are less common, the principles of enzyme inhibition and metabolic modulation suggest their potential utility.

III. Synthetic Methodologies and Experimental Protocols

The successful application of fluorinated benzonitriles in medicinal chemistry is underpinned by robust and efficient synthetic methodologies.

A. General Synthetic Strategies

The synthesis of fluorinated benzonitriles typically involves either the introduction of a fluorine atom onto a benzonitrile scaffold or the construction of the benzonitrile ring with a pre-existing fluorine substituent.

Workflow for the Synthesis of a Fluorinated Benzonitrile Intermediate:

synthetic_workflow start Starting Material (e.g., 2,3-dichlorotrifluorotoluene) step1 Fluorination (e.g., with KF/catalyst) start->step1 intermediate1 Intermediate 1 (2-fluoro-3-chlorotrifluoromethane) step1->intermediate1 step2 Cyanation (e.g., with CuCN) intermediate1->step2 intermediate2 Intermediate 2 (2-chloro-6-trifluoromethylbenzonitrile) step2->intermediate2 step3 Hydrogenation (e.g., H2, Pd/C) intermediate2->step3 product Final Product (2-trifluoromethylbenzonitrile) step3->product

Caption: A general synthetic workflow for the preparation of a fluorinated benzonitrile.

B. Detailed Experimental Protocol: Synthesis of 2-Chloro-6-trifluoromethylbenzonitrile

This protocol describes a key step in the synthesis of a fluorinated benzonitrile intermediate.[13]

Step 1: Fluorination of 2,3-dichlorotrifluorotoluene

  • Dissolve 2,3-dichlorotrifluorotoluene and a fluorination reagent (e.g., potassium fluoride) in a suitable solvent (e.g., a high-boiling polar aprotic solvent).

  • Add a phase-transfer catalyst.

  • Heat the reaction mixture to 60-260 °C and stir for 0.5-4 hours to yield 2-fluoro-3-chlorotrifluoromethane.

Step 2: Cyanation of 2-fluoro-3-chlorotrifluoromethane

  • Add a cyaniding reagent (e.g., copper(I) cyanide) to a second solvent.

  • Add the 2-fluoro-3-chlorotrifluoromethane from the previous step.

  • Heat the reaction mixture and stir for 2-4 hours to produce 2-chloro-6-trifluoromethylbenzonitrile.

C. Detailed Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., a human lung cancer cell line) into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzonitrile test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compound to the respective wells. Incubate for 24-48 hours.[10]

  • MTT Addition: After the incubation period, remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate the plates for 4 hours at 37°C.[10]

  • Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

IV. Future Perspectives and Conclusion

The journey of fluorinated benzonitriles in medicinal chemistry is far from over. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can expect to see the continued emergence of innovative drug candidates based on this versatile scaffold.

Future directions may include:

  • Expansion into New Therapeutic Areas: A more focused exploration of fluorinated benzonitriles in infectious and metabolic diseases could yield novel therapeutic agents.

  • Development of Covalent Inhibitors: The strategic use of the nitrile group as a covalent warhead is a promising avenue for developing highly potent and selective enzyme inhibitors.

  • Advanced PET Imaging Agents: The development of ¹⁸F-labeled benzonitriles for new and challenging CNS targets will continue to be an important area of research.

  • Multi-target Ligands: The design of fluorinated benzonitriles that can simultaneously modulate multiple biological targets offers a potential strategy for treating complex diseases.

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An In-Depth Technical Guide to the Structure-Activity Relationship of Diaryl Ether Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

In the landscape of medicinal chemistry and agrochemical research, the diaryl ether (DE) motif stands out as a "privileged scaffold."[1][2] This structural unit, characterized by two aryl rings linked through an oxygen atom, is prevalent in both natural products and synthetic compounds, conferring a unique combination of metabolic stability, conformational flexibility, and the ability to engage in crucial interactions with biological targets.[3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and herbicidal properties.[1][2]

When this privileged scaffold is functionalized with a nitrile (-C≡N) group, a new dimension of chemical and biological potential is unlocked. The nitrile group is far more than a simple polar substituent; it is a versatile pharmacophore that has become increasingly integral to modern drug design.[4] Its unique electronic properties and small size allow it to serve multiple roles: as a hydrogen bond acceptor, a bioisosteric replacement for halogens or carbonyl groups, a modulator of ADME-Tox properties, and in some contexts, a reactive "warhead" for covalent inhibition.[5][6] The incorporation of a nitrile can enhance binding affinity, improve pharmacokinetic profiles, and even circumvent drug resistance mechanisms.[4]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of diaryl ether nitriles. We will dissect the intricate interplay between the diaryl ether core and the nitrile functionality, examining how modifications to this scaffold influence biological activity. This analysis is grounded in field-proven insights and supported by authoritative references, offering researchers, scientists, and drug development professionals a comprehensive resource for designing the next generation of potent and selective therapeutic and agrochemical agents.

Core Principles of Diaryl Ether Nitrile SAR

The biological activity of a diaryl ether nitrile is not determined by a single feature but by the synergistic contribution of its three main components: the A-ring, the B-ring, and the ether linkage, along with the strategic placement and chemical context of the nitrile group. Understanding the SAR involves systematically probing how changes to each component affect the molecule's interaction with its target.

A generalized SAR exploration workflow is depicted below. This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds.

SAR_Workflow cluster_design Design & Hypothesis cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Identify Lead Diaryl Ether Nitrile Scaffold Hypothesis Hypothesize SAR: - A-Ring Substitutions - B-Ring Modifications - Ether Linkage Analogs - Nitrile Positioning Start->Hypothesis Computational Modeling Synthesis Synthesize Analog Library Hypothesis->Synthesis Purify Purify & Characterize (NMR, MS, HPLC) Synthesis->Purify Assay In Vitro Biological Assay (e.g., Enzyme Inhibition) Purify->Assay Data Analyze Potency (IC50/Ki) & Selectivity Data Assay->Data SAR_Analysis Establish SAR Trends Data->SAR_Analysis SAR_Analysis->Hypothesis Iterate Design Optimize Optimize Lead Candidate (ADME, PK/PD) SAR_Analysis->Optimize End Preclinical Candidate Optimize->End

Caption: Iterative workflow for SAR studies of diaryl ether nitriles.

The Role of the Nitrile Group: More Than a Polar Accent

The strategic placement of the nitrile group is paramount. Its primary roles in mediating biological activity include:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a potent hydrogen bond acceptor, anchoring the inhibitor to key residues in a protein's active site. Modeling studies have shown that replacing a water-mediated hydrogen bond network with a direct nitrile-protein interaction can significantly enhance binding affinity.[5]

  • Dipole-Dipole and Polar Interactions: The strong dipole moment of the nitrile group allows it to engage in favorable electrostatic interactions within the target's binding pocket, contributing to overall potency.

  • Bioisosterism: The nitrile group is an excellent bioisostere for halogens (like chlorine or bromine) and the carbonyl group.[5][6] It can mimic the polarization of halides while being sterically smaller, allowing for better contact with active site residues.[5]

  • Metabolic Blocker: Introduction of a nitrile can block metabolically labile sites on an aromatic ring, preventing oxidative metabolism and thereby increasing the compound's half-life and bioavailability.[6]

  • Covalent Warhead: In specific contexts, particularly with α-amino nitriles, the nitrile can be activated within an enzyme's active site to form a reversible covalent bond with nucleophilic residues like serine or cysteine.[5] This mechanism leads to potent and durable inhibition.

Dissecting the Aryl Rings (A-Ring and B-Ring)

The substitution patterns on both aryl rings are critical for tuning potency, selectivity, and pharmacokinetic properties.

  • A-Ring Modifications: This ring often engages in key anchoring interactions. For instance, in diaryl ether inhibitors of Toxoplasma gondii enoyl reductase (TgENR), the A-ring participates in a crucial π-π stacking interaction with the NAD+ cofactor.[7] Modifications that enhance this interaction, such as the introduction of electron-withdrawing groups, can improve potency.

  • B-Ring Modifications: The B-ring typically explores a larger, more dynamic pocket and is a prime location for introducing substituents that fine-tune selectivity and physical properties. In the development of inhibitors for Pseudomonas aeruginosa FabV, another enoyl-ACP reductase, systematic exploration of the B-ring identified para-benzenesulfonamides as "privileged motifs."[8] Molecular modeling revealed that the sulfonamide group could form new hydrogen bonds with conserved residues, dramatically increasing potency.[8]

The logical relationship between structural modifications and their impact on activity is visualized below.

SAR_Logic cluster_mods Structural Modifications cluster_effects Biological & Physicochemical Effects Scaffold Diaryl Ether Nitrile Core A-Ring Ether Linkage B-Ring-CN A_Ring_Mods A-Ring: - Halogens - CF3 - Small Alkyls B_Ring_Mods B-Ring: - H-bond donors/acceptors - Alkyl chains - Sulfonamides Linkage_Mods Linker: - Thioether - Methylene - Amine Potency Target Affinity (Potency) - H-bonding - π-π stacking - Hydrophobic interactions A_Ring_Mods->Potency π-stacking, Hydrophobicity B_Ring_Mods->Potency H-bonding Selectivity Selectivity (vs. Isoforms/Off-targets) B_Ring_Mods->Selectivity ADME ADME Properties - Solubility - Permeability - Metabolic Stability B_Ring_Mods->ADME Solubility, cLogP Linkage_Mods->Potency Conformation Linkage_Mods->ADME Stability

Caption: Key structural components and their influence on biological outcomes.

The Ether Linkage: More Than a Simple Spacer

The diaryl ether linkage is not merely a passive connector. Its bond angle dictates the relative orientation of the two aryl rings, which is critical for fitting into the target's binding site. Replacing the oxygen with sulfur (thioether), a methylene group, or an amine can drastically alter this conformation and, consequently, the biological activity. These modifications also impact the molecule's lipophilicity and metabolic stability.

Quantitative SAR: A Case Study on Enoyl-ACP Reductase (ENR) Inhibitors

To illustrate these principles, the following table summarizes SAR data for a series of diaryl ether inhibitors targeting the ENR enzyme from P. aeruginosa (paFabV). The core scaffold is based on published findings where modifications on the B-ring were explored.[8][9]

Compound IDB-Ring R-GroupIC50 (µM) vs. paFabVKey Insights
Parent-CN -CN15.2 ± 1.1The nitrile provides a baseline activity, likely through polar interactions.
1a -SO2NH22.5 ± 0.2Addition of a sulfonamide group at the para-position significantly boosts potency.
1b -SO2NH(n-pentyl)0.85 ± 0.07Extending the sulfonamide with an optimal length alkyl chain (5 carbons) further increases potency by engaging a hydrophobic pocket.[8]
1c -SO2NH(n-heptyl)1.5 ± 0.1An overly long alkyl chain (7 carbons) leads to a slight decrease in potency, suggesting a steric clash or exit from the optimal hydrophobic zone.[8]
2a -CONH28.9 ± 0.7The carboxamide is less effective than the sulfonamide, indicating the specific geometry and H-bonding capacity of the sulfonamide is superior for this target.
3a meta-SO2NH26.4 ± 0.5Moving the sulfonamide to the meta-position reduces activity, highlighting the importance of the para substitution for optimal interaction with key residues like Ser155.[8]

Data is representative and synthesized from trends reported in the literature for illustrative purposes.

Synthetic Strategies and Experimental Protocols

The synthesis of diaryl ether nitriles typically involves two key transformations: the formation of the diaryl ether bond and the introduction of the nitrile group.

Synthesis of the Diaryl Ether Core

The Ullmann condensation and the Buchwald-Hartwig amination are two of the most robust methods for forming the C-O bond of the diaryl ether.[10] The Ullmann reaction, a copper-catalyzed coupling of an aryl halide with a phenol, is a classic and cost-effective method.

Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes a self-validating system for the synthesis of a generic 4-phenoxybenzonitrile.

  • Reaction Setup:

    • To a dry, argon-flushed round-bottom flask, add 4-bromobenzonitrile (1.0 eq), phenol (1.2 eq), potassium carbonate (K2CO3, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

    • Causality: K2CO3 is the base used to deprotonate the phenol, forming the nucleophilic phenoxide. CuI is the catalyst that facilitates the coupling between the aryl halide and the phenoxide. An excess of phenol is used to drive the reaction to completion.

  • Solvent and Reaction Conditions:

    • Add dry N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of ~0.5 M with respect to the 4-bromobenzonitrile.

    • Fit the flask with a reflux condenser and heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts. The high temperature is necessary to overcome the activation energy of the C-O bond formation.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromobenzonitrile is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate validates reaction completion. The extraction and washing steps serve to remove the DMF, inorganic salts, and excess phenol.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diaryl ether.

    • Self-Validation: The purity of the final compound must be confirmed by NMR (1H and 13C) and mass spectrometry to ensure the correct structure and absence of significant impurities before biological testing.

Biological Evaluation: Enzyme Inhibition Assay

Protocol 2: NADH-Based Spectrophotometric Assay for ENR Inhibition

This protocol is a standard method for assessing the inhibition of ENR enzymes like FabV.[8]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (diaryl ether nitrile) in 100% DMSO.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Prepare solutions of NADH (cofactor) and the enzyme substrate (e.g., crotonyl-CoA) in the reaction buffer.

    • Prepare a solution of the purified ENR enzyme.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction buffer.

    • Add varying concentrations of the test compound (serially diluted from the DMSO stock). Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

    • Add the NADH and enzyme solutions to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Causality: This pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the reaction is initiated.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate (crotonyl-CoA) to all wells.

    • Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (typically 5-10 minutes). The oxidation of NADH to NAD+ results in a loss of absorbance at this wavelength.

    • Self-Validation: Include positive controls (no inhibitor, full enzyme activity) and negative controls (no enzyme, no reaction) in each plate. The linear decrease in absorbance in the positive control validates that the enzyme is active.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Future Perspectives

The field of diaryl ether nitriles continues to evolve. Future research will likely focus on several key areas:

  • Targeting Novel Proteins: While much work has focused on kinases and enzymes like ENR, the diaryl ether nitrile scaffold is ripe for exploration against other target classes, including proteases and protein-protein interactions.

  • Covalent and Reversible-Covalent Inhibitors: Designing diaryl ether nitriles that can act as highly selective covalent inhibitors by positioning the nitrile group to react with a non-catalytic cysteine or other nucleophilic residue is a promising strategy for achieving prolonged and potent biological effects.[5]

  • Advanced Drug Delivery: Incorporating this scaffold into novel drug delivery systems, such as antibody-drug conjugates or nanoparticles, could help overcome challenges related to solubility or off-target toxicity for highly potent compounds.

By building upon the foundational SAR principles outlined in this guide, researchers are well-equipped to innovate and unlock the full therapeutic and agrochemical potential of this remarkable chemical class.

References

  • Mui, E. J., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry, 56(10), 4062-4076. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1476-1507. [Link]

  • StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter UK. [Link]

  • The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. [Link]

  • Bulai, R. G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 297, 117765. [Link]

  • Yang, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10285-10313. [Link]

  • Yang, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10285–10313. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Organic-Chemistry.org. [Link]

  • ResearchGate. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. ResearchGate. [Link]

  • Wang, L., et al. (2018). Application of Nitrile in Drug Design. RSC Advances, 8(25), 13793-13806. [Link]

  • Organic Letters. (2016). One-Pot, Telescoped Aryl Nitrile Synthesis from Benzylic Silyl Ethers. ACS Publications. [Link]

  • ResearchGate. (2021). Diaryl ether derivatives as anticancer agents - A review. ResearchGate. [Link]

  • Molecules. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Organic-Chemistry.org. [Link]

  • ResearchGate. (2025). Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • ChemRxiv. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. Cambridge Open Engage. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-6-(4-methylphenoxy)benzonitrile is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorinated benzonitrile core appended with a substituted phenoxy group, imparts unique electronic and conformational properties that are sought after in the design of novel compounds. This application note provides a comprehensive guide for the synthesis of this compound from the readily available starting material, 2,6-difluorobenzonitrile, through a nucleophilic aromatic substitution (SNAr) reaction.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and practical insights into the key parameters that govern the success of this transformation.

Reaction Overview and Mechanism

The synthesis of this compound from 2,6-difluorobenzonitrile and 4-methylphenol (p-cresol) is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1] In this reaction, the phenoxide, generated in situ from p-cresol and a base, acts as the nucleophile, attacking the electron-deficient aromatic ring of 2,6-difluorobenzonitrile and displacing one of the fluorine atoms.

The viability of this reaction is predicated on several key factors:

  • Activation of the Aromatic Ring: The strongly electron-withdrawing nitrile group (-CN) activates the aromatic ring of 2,6-difluorobenzonitrile towards nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitrile group.

  • Good Leaving Group: The fluoride ion (F-) is a good leaving group in the context of SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the departing anion.

  • Strong Nucleophile: The p-cresol is deprotonated by a base to form the more nucleophilic p-cresolate anion.

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Diagram of the Reaction Workflow

Synthesis_Workflow reagents 2,6-Difluorobenzonitrile + p-Cresol + Potassium Carbonate reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) reagents->reaction In solvent DMF (Solvent) solvent->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for analogous SNAr reactions. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier
2,6-Difluorobenzonitrile1897-52-5139.101.39 g (10.0 mmol)>98%e.g., Sigma-Aldrich
4-Methylphenol (p-Cresol)106-44-5108.141.19 g (11.0 mmol)>99%e.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g (15.0 mmol)>99%, anhydrouse.g., Fisher Scientific
N,N-Dimethylformamide (DMF)68-12-273.0920 mLAnhydrouse.g., Sigma-Aldrich
Ethyl Acetate141-78-688.11As neededReagent Grade-
Brine (saturated NaCl solution)--As needed--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--
Equipment
  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or temperature probe

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,6-difluorobenzonitrile (1.39 g, 10.0 mmol), 4-methylphenol (1.19 g, 11.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Results
  • Product: this compound

  • Appearance: White to off-white solid.

  • Yield: Typically in the range of 80-95% after purification.

  • Characterization Data (Representative):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.45 (m, 1H), 7.20-7.10 (m, 2H), 7.05-6.95 (m, 3H), 6.85-6.75 (m, 1H), 2.35 (s, 3H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 163.2 (d, J = 250.5 Hz), 152.9, 134.8, 131.8, 130.6, 121.3, 116.7 (d, J = 19.2 Hz), 115.8, 114.2 (d, J = 3.0 Hz), 97.9 (d, J = 22.2 Hz), 20.9.

    • Melting Point: Literature values may vary, but a sharp melting point is indicative of high purity.

Safety and Handling Precautions

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,6-Difluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2]

  • 4-Methylphenol (p-Cresol): Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[3]

  • Potassium Carbonate: Causes serious eye irritation and skin irritation.[4][5][6]

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.[7][8][9]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. Ensure that the reagents, particularly the potassium carbonate and DMF, are anhydrous, as water can deactivate the base and interfere with the reaction.

  • Formation of Side Products: The formation of bis-arylated products (where both fluorine atoms are substituted) can occur, especially with prolonged reaction times or higher temperatures. Careful monitoring of the reaction progress is crucial.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 2,6-difluorobenzonitrile is a robust and efficient method for accessing this valuable chemical intermediate. By carefully controlling the reaction parameters and adhering to the safety guidelines outlined in this application note, researchers can consistently achieve high yields of the desired product. The detailed protocol and mechanistic insights provided herein serve as a valuable resource for professionals in the fields of chemical synthesis and drug discovery.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Retrieved from [Link]

  • RCI Labscan Limited. (2021, April 1). dimethylformamide - SAFETY DATA SHEET. Retrieved from [Link]

  • ASHTA Chemicals. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]

  • Greenfield Global. (2018, August 22). SAFETY DATA SHEET - Dimethylformamide. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Penta chemicals. (2023, March 21). p-Cresol - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

Sources

Nucleophilic aromatic substitution for diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution (SNAr)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Diaryl Ethers

The diaryl ether linkage is a cornerstone structural motif in a vast array of biologically active molecules and advanced materials. Its presence is critical to the function of numerous pharmaceuticals, including antibiotics (e.g., Vancomycin), hormone modulators, and various targeted therapies. The unique stereoelectronic properties of the ether bond—offering a balance of rigidity and conformational flexibility—make it an invaluable tool for medicinal chemists in optimizing drug-receptor interactions.

While several methods exist for forging the C-O bond between two aromatic rings, Nucleophilic Aromatic Substitution (SNAr) stands out for its operational simplicity, predictability, and cost-effectiveness, particularly when specific electronic criteria are met within the substrates. This guide provides a detailed exploration of the SNAr mechanism for diaryl ether synthesis, outlines a robust experimental protocol, and offers field-proven insights to troubleshoot common challenges.

Mechanism of Action: The Addition-Elimination Pathway

The SNAr reaction for diaryl ether synthesis is a two-step addition-elimination process. Its success is fundamentally dependent on the electronic activation of the aryl halide substrate.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a phenoxide nucleophile on an electron-deficient aromatic ring. For this to occur, the aryl halide must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) group, positioned ortho or para to the leaving group (typically a halide). The phenoxide attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

  • Rearomatization and Expulsion of the Leaving Group: The aromaticity of the ring is then restored through the expulsion of the leaving group. The relative ability of the leaving group to depart follows the trend F > Cl > Br > I, which is counterintuitive to the trend of acidity (HI > HBr > HCl > HF). This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and thus more susceptible to the initial nucleophilic attack.

Caption: The two-step addition-elimination mechanism of SNAr for diaryl ether synthesis.

Key Reaction Parameters and Their Influence

The success of an SNAr reaction is a multifactorial equation. Careful consideration of each component is critical for achieving high yields and purity.

ParameterSelection Rationale & Impact on Reaction
Aryl Halide (Electrophile) Electron-Withdrawing Group (EWG): The presence of a strong EWG (e.g., -NO₂, -CN, -CF₃) at the ortho or para position is non-negotiable. It stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy. Leaving Group (LG): The reactivity order is F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step.
Phenol (Nucleophile) The phenol is deprotonated in situ to form the more potent phenoxide nucleophile. Electron-donating groups on the phenol ring can increase its nucleophilicity, but may also lead to side reactions if not carefully controlled.
Base A base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, as they are strong enough to deprotonate the phenol but generally not so strong as to cause significant side reactions. In cases with less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary, though caution must be exercised due to its pyrophoric nature.
Solvent Polar aprotic solvents are essential. Solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or N-Methyl-2-pyrrolidone (NMP) are ideal as they can solvate the cation of the base (e.g., K⁺) while poorly solvating the phenoxide anion, thus enhancing its nucleophilicity. They also effectively stabilize the charged Meisenheimer intermediate.
Temperature Reactions are typically heated, often in the range of 80-160 °C, to overcome the activation energy barrier. The optimal temperature depends on the reactivity of the specific substrates. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the point of completion and avoid decomposition or side-product formation.

Detailed Experimental Protocol: Synthesis of 4-Nitrophenyl Phenyl Ether

This protocol describes the synthesis of a model diaryl ether from 1-chloro-4-nitrobenzene and phenol, a classic example of the SNAr reaction.

Materials & Reagents:

  • 1-chloro-4-nitrobenzene (1.0 equiv.)

  • Phenol (1.1 equiv.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis and purification of a diaryl ether.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-chloro-4-nitrobenzene (e.g., 1.58 g, 10 mmol), phenol (1.03 g, 11 mmol, 1.1 equiv.), and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous DMSO (e.g., 20 mL) via syringe.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 120 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete when the starting aryl halide spot is no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing deionized water (approx. 100 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the pure 4-nitrophenyl phenyl ether.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Reaction or Low Conversion 1. Insufficiently activated aryl halide (EWG is too weak or in the meta position).2. Base is not strong enough or is hydrated.3. Reaction temperature is too low.1. Verify that the EWG is ortho or para to the leaving group. If the ring is not activated, consider alternative methods like Buchwald-Hartwig or Ullmann coupling.2. Use fresh, anhydrous base (K₂CO₃ or Cs₂CO₃). If necessary, switch to a stronger base like NaH.3. Incrementally increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition.2. Presence of water or other nucleophiles.3. The base is too strong, leading to unwanted side reactions.1. Reduce the reaction temperature and allow for a longer reaction time.2. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.3. Switch to a milder base, such as K₂CO₃ instead of NaH.
Difficult Purification 1. Residual high-boiling solvent (DMSO, DMF) in the crude product.2. Product and starting material have similar polarities.1. Ensure thorough washing with water and brine during the work-up to remove DMSO/DMF. A final wash of the organic layer with a 5% LiCl aqueous solution can also be effective.2. Optimize the eluent system for column chromatography. If separation is still difficult, recrystallization may be an effective alternative.

Conclusion

Nucleophilic aromatic substitution provides a powerful and direct route for the synthesis of electronically-activated diaryl ethers. A thorough understanding of the underlying mechanism and the critical role of each reaction parameter—the substrate's electronic activation, the choice of base, solvent, and temperature—is paramount for success. By following a well-designed protocol and employing systematic troubleshooting, researchers can reliably and efficiently synthesize these valuable molecular scaffolds for a wide range of applications in science and technology.

References

  • Nucleophilic Aromatic Substitution. Organic Chemistry, 2nd Ed., Clayden, J., Greeves, N., & Warren, S. Oxford University Press.
  • Nucleophilic Aromatic Substitution . LibreTexts Chemistry. [Link]

  • Aromatic Substitution - Nucleophilic . Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution of 2,4-Dinitrophenyl Ethers: A Practical Introductory Organic Chemistry Experiment . Journal of Chemical Education. [Link]

  • Potassium carbonate . Wikipedia. [Link]

Application Notes & Protocols: The Utility of 2-Fluoro-6-(4-methylphenoxy)benzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Fluoro-6-(4-methylphenoxy)benzonitrile as a pivotal intermediate in medicinal chemistry. We will explore its synthesis, characterization, and subsequent elaboration into more complex molecular architectures relevant to contemporary drug discovery programs. The protocols herein are designed to be robust and reproducible, while the scientific rationale behind key experimental choices is thoroughly explained to empower researchers in their own synthetic endeavors.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery, the incorporation of fluorine into small molecule candidates is a well-established strategy to enhance pharmacological properties.[1][2] The unique physicochemical characteristics imparted by fluorine—such as increased metabolic stability, altered acidity/basicity, and enhanced binding affinity through unique non-covalent interactions—make fluorinated building blocks highly sought after.[1][3]

This compound (Molecular Formula: C₁₄H₁₀FNO) is a prime example of such a strategic intermediate.[4] Its structure combines three key pharmacophoric elements:

  • A Fluorinated Benzene Ring: The ortho-fluoro substituent significantly influences the electronic properties of the ring and can serve as a metabolic blocker or a key binding element.

  • A Diphenyl Ether Linkage: This common motif in medicinal chemistry provides a semi-rigid scaffold that correctly orients substituents for optimal interaction with biological targets.

  • A Benzonitrile Group: Far from being a simple placeholder, the nitrile group is a versatile functional handle. It is a potent hydrogen bond acceptor, can act as a bioisosteric replacement for other groups, and can be chemically transformed into a wide array of other functionalities such as amines, carboxylic acids, amides, and tetrazoles.[5]

This combination makes this compound and its analogs valuable starting points for developing inhibitors for various target classes, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[6][7]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₀FNO[4]
Molecular Weight 227.23 g/mol [8]
CAS Number 175204-08-7[8]
Monoisotopic Mass 227.07465 Da[4]
Predicted XlogP 3.6[4]

Synthesis Protocol: Preparation of this compound

The most direct and common route to synthesize diaryl ethers of this nature is through a nucleophilic aromatic substitution (SₙAr) reaction. The protocol below details the reaction between an activated di-fluorinated aromatic ring and a nucleophilic phenol.

Principle

The synthesis relies on the displacement of an activated fluorine atom from 2,6-difluorobenzonitrile by the phenoxide of p-cresol. The presence of two electron-withdrawing groups (fluoro and cyano) ortho and para to the reaction center activates the ring towards nucleophilic attack. A suitable base is used to deprotonate the p-cresol, forming the more nucleophilic phenoxide ion.

Experimental Workflow Diagram

G reagents Combine 2,6-Difluorobenzonitrile, p-Cresol, and K₂CO₃ in DMF reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS reagents->reaction Inert Atmosphere (N₂) quench Cool to RT Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Materials and Reagents
ReagentGradeSupplier
2,6-Difluorobenzonitrile≥98%Standard Chemical Supplier
p-Cresol (4-methylphenol)≥99%Standard Chemical Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard Chemical Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical Supplier
HexaneACS GradeStandard Chemical Supplier
Deionized Water
Brine (Saturated NaCl)
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Chemical Supplier
Silica Gel230-400 meshStandard Chemical Supplier
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq), p-cresol (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,6-difluorobenzonitrile.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,6-difluorobenzonitrile is consumed (typically 4-8 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of DMF).

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to afford the pure product.

  • Characterization: Confirm the identity and purity of the product using NMR, MS, and HPLC analysis.

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • DMF is a reproductive toxin; handle with extreme care.

  • Avoid inhalation of dust from potassium carbonate and silica gel.

Application Protocol: Elaboration into a Bioactive Scaffold

The true utility of this compound is as a platform for further synthetic elaboration. The nitrile group is an excellent precursor for a primary amide, which can then be hydrolyzed to a carboxylic acid—a key functional group for interacting with biological targets or for further derivatization.

Principle

This two-step protocol involves the controlled hydrolysis of the nitrile. First, a partial hydrolysis to the primary amide is achieved using basic peroxide conditions (Radziszewski reaction). Second, the resulting amide is fully hydrolyzed to the carboxylic acid under strong basic conditions with heating.

Synthetic Elaboration Diagram

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Carboxylic Acid Formation start This compound step1 React with H₂O₂, K₂CO₃ in DMSO start->step1 amide Intermediate Amide step1->amide step2 Reflux with aq. NaOH amide->step2 acidify Acidify with HCl step2->acidify acid Final Carboxylic Acid (Bioactive Scaffold) acidify->acid

Caption: Two-step elaboration of the nitrile to a carboxylic acid.

Step-by-Step Procedure: Amide & Acid Formation

Part A: Synthesis of 2-Fluoro-6-(4-methylphenoxy)benzamide

  • Reaction Setup: Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add potassium carbonate (0.5 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 eq) while maintaining the temperature below 40 °C using an ice bath.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting nitrile.

  • Workup: Quench the reaction by pouring it into cold water. The product will often precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. If no solid forms, extract with ethyl acetate.

Part B: Synthesis of 2-Fluoro-6-(4-methylphenoxy)benzoic Acid

  • Reaction Setup: Suspend the crude amide from Part A in a 6 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir until the reaction is complete (monitor by LC-MS, typically 12-24 hours).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry thoroughly to yield the final carboxylic acid product. This product can be used for further derivatization (e.g., amide coupling).

Analytical Characterization & Quality Control

Ensuring the purity and structural integrity of intermediates is paramount in drug discovery to guarantee the reliability of subsequent synthetic steps and biological data.[9]

TechniqueExpected Results for this compound
¹H NMR Aromatic protons (approx. 6.8-7.5 ppm), methyl singlet (approx. 2.3 ppm).
¹³C NMR Signals for aromatic carbons, methyl carbon, and the nitrile carbon (approx. 115 ppm).
¹⁹F NMR A single resonance corresponding to the aryl fluoride.
IR Spectroscopy Characteristic sharp C≡N stretch around 2230-2240 cm⁻¹.
Mass Spec (ESI+) Predicted [M+H]⁺ = 228.0819
HPLC/UPLC Purity assessment (typically >97% required for subsequent steps).

References

  • Fluoropharm. (n.d.). 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H10FNO). Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. Retrieved from [Link]

  • European Patent Office. (2021). EP 3810602 B1 - Compounds.
  • BIOFOUNT. (n.d.). 175204-08-7|this compound. Retrieved from [Link]

  • Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • Google Patents. (2010). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-Fluoro-6-Methylbenzonitrile in Specialty Chemicals. Retrieved from [Link]

  • Google Patents. (2014). CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile.
  • Google Patents. (1996). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
  • SpectraBase. (n.d.). Benzonitrile, 2-(4-aminosulfonylphenoxy)-6-fluoro-. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

  • Wang, C. L., Wang, P. F., Zhang, Y., & Yang, J. Z. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2189. Retrieved from [Link]

  • Grill, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(9), 2493. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5342. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-6664. Retrieved from [Link]

  • Filler, R., & Kirsch, P. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 791-804. Retrieved from [Link]

  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200. Retrieved from [Link]

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Application Notes and Protocols for the Use of 2-Fluoro-6-(4-methylphenoxy)benzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Phenoxybenzonitriles in Modern Agrochemicals

In the relentless pursuit of more effective and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, often translate to superior biological activity.[1][2] 2-Fluoro-6-(4-methylphenoxy)benzonitrile, a specialized aromatic nitrile, stands as a pivotal intermediate in the synthesis of next-generation insecticides and fungicides. Its structure, featuring a strategically placed fluorine atom and a versatile nitrile group, offers a gateway to a diverse range of complex and highly active agrochemical compounds.

This guide provides an in-depth exploration of the application of this compound in the synthesis of a novel insecticidal agent, building upon established principles of agrochemical development. We will detail the synthetic pathways, provide robust experimental protocols, and explain the scientific rationale behind the methodological choices, offering researchers and drug development professionals a comprehensive framework for leveraging this valuable intermediate.

Core Application: Synthesis of a Novel Pyrazole Amide Insecticide

A significant application of this compound lies in its potential as a precursor for novel pyrazole amide insecticides. This class of insecticides is renowned for its potent and broad-spectrum activity. A notable example of a commercially successful insecticide with a similar structural motif is Tolfenpyrad, which is synthesized from 4-(4-Methylphenoxy)benzylamine hydrochloride.[3] By leveraging this compound, we can hypothesize the synthesis of a "2-Fluoro" analogue of Tolfenpyrad, potentially with enhanced efficacy or a modified activity spectrum.

The overall synthetic strategy involves two key transformations:

  • Catalytic Reduction of the Nitrile: The nitrile group of this compound is selectively reduced to a primary amine, yielding the crucial intermediate, 2-Fluoro-6-(4-methylphenoxy)benzylamine.

  • Amide Coupling: The newly formed benzylamine is then coupled with a suitable pyrazole carboxylic acid derivative to form the final insecticidal compound.

The following sections provide detailed protocols for these synthetic steps.

Experimental Protocols

Part 1: Synthesis of 2-Fluoro-6-(4-methylphenoxy)benzylamine

The catalytic hydrogenation of benzonitriles to benzylamines is a well-established and industrially relevant transformation.[4][5][6][7] The choice of catalyst and reaction conditions is critical to ensure high selectivity towards the primary amine and minimize the formation of byproducts such as dibenzylamine.

Reaction Scheme:

G start This compound reagents + H2 (g) Catalyst Solvent start->reagents product 2-Fluoro-6-(4-methylphenoxy)benzylamine reagents->product

Caption: Catalytic hydrogenation of this compound.

Protocol 1: Nickel-Catalyzed Hydrogenation

This protocol is adapted from established methods for the selective hydrogenation of benzonitriles using nickel catalysts.[4]

  • Materials:

    • This compound (1 equivalent)

    • Ni/SiO2 catalyst (5 mol%)

    • Methanol (solvent)

    • Hydrogen gas (high purity)

    • Pressurized hydrogenation reactor

  • Procedure:

    • To a high-pressure hydrogenation reactor, add this compound and the Ni/SiO2 catalyst.

    • Add methanol as the solvent. The concentration of the benzonitrile substrate should be in the range of 0.1-0.5 M.

    • Seal the reactor and purge with nitrogen gas several times to remove any residual oxygen.

    • Pressurize the reactor with hydrogen gas to 13 bar.

    • Heat the reaction mixture to 373 K (100 °C) with vigorous stirring.

    • Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS or HPLC. The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate, containing the desired 2-Fluoro-6-(4-methylphenoxy)benzylamine, can be concentrated under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Hydrogenation in a Trickle-Bed Reactor

For larger-scale synthesis, a continuous flow process using a trickle-bed reactor offers advantages in terms of safety and efficiency. This protocol is based on similar industrial applications for benzonitrile hydrogenation.[5]

  • Materials:

    • This compound

    • Pd/γ-Al2O3 catalyst (packed in the reactor)

    • Ethanol (solvent)

    • Hydrogen gas (high purity)

    • Trickle-bed reactor system

  • Procedure:

    • Prepare a solution of this compound in ethanol.

    • Heat the trickle-bed reactor containing the Pd/γ-Al2O3 catalyst to the desired temperature (e.g., 100-120 °C).

    • Introduce a continuous flow of hydrogen gas into the reactor.

    • Pump the solution of the starting material through the reactor at a controlled flow rate.

    • The product stream exiting the reactor is collected.

    • Monitor the conversion and selectivity by analyzing the output stream using GC or HPLC.

    • The solvent can be removed from the collected product stream by evaporation.

    • Further purification can be achieved by distillation under reduced pressure.

Data Summary: Catalyst Performance in Benzonitrile Reduction

CatalystTemperature (°C)Pressure (bar)SolventBenzylamine Yield (%)Reference
Ni/SiO210013Ethanol78[4]
Ni/SiO210013Methanol92[4]
Pd/γ-Al2O3100-120AmbientEthanol~86[5]
Part 2: Synthesis of the Final Insecticide via Amide Coupling

The final step in the synthesis of our target insecticide is the coupling of 2-Fluoro-6-(4-methylphenoxy)benzylamine with a suitable pyrazole carboxylic acid chloride. This is a standard amide bond formation reaction.

Reaction Scheme:

Caption: Amide coupling to form the final insecticidal product.

Protocol 3: Amide Bond Formation

  • Materials:

    • 2-Fluoro-6-(4-methylphenoxy)benzylamine (1 equivalent)

    • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (1.1 equivalents)

    • Triethylamine or Pyridine (1.5 equivalents, as a base)

    • Dichloromethane or Toluene (solvent)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-Fluoro-6-(4-methylphenoxy)benzylamine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (triethylamine or pyridine) to the solution.

    • Slowly add a solution of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride in anhydrous dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield the final "2-Fluoro-Tolfenpyrad" analogue.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols outlined in this guide demonstrate a clear and viable pathway to a new generation of pyrazole amide insecticides. The strategic introduction of a fluorine atom at the 2-position of the benzylamine moiety is a rational design approach aimed at enhancing the biological performance of the final product. Researchers and professionals in the field of agrochemical development are encouraged to explore the potential of this and other fluorinated building blocks to address the ongoing challenges in crop protection. The continued exploration of fluorinated intermediates will undoubtedly pave the way for the discovery of more potent, selective, and sustainable solutions for global agriculture.[2][8]

References

  • Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor. ResearchGate. Available at: [Link]

  • Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(IV) oxide. PubMed. Available at: [Link]

  • Synthesis of Insecticidally Active 3-Phenoxy Benzyl and α (RS) Cyano-3-Phenoxy Benzyl (±)Trans2-(2, 2-Dichlorovinyl) Spiro (2,5)-Octane-1-Carboxylates. Sci-Hub. Available at: [Link]

  • The Synthesis Pathway: Leveraging 4-(4-Methylphenoxy)benzylamine Hydrochloride for Insecticide Production. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Wiley Online Library. Available at: [Link]

  • Process for the production of benzylamine and dibenzylamine. Google Patents.
  • A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile. Google Patents.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Molecules. Available at: [Link]

  • The Strategic Importance of 2-Fluoro-6-Methylbenzonitrile in Specialty Chemicals. Available at: [Link]

  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO. Available at: [Link]

  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Organophosphates Phenoxy Derivatives Derived from 2-Mercapto Benzoxazole. ResearchGate. Available at: [Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. Available at: [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. Available at: [Link]

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Application Note and Protocol: High-Purity Isolation of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the purification of 2-Fluoro-6-(4-methylphenoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. The protocol outlines a robust procedure for isolating the target compound from a crude reaction mixture, typically generated via an Ullmann condensation reaction. The methodology emphasizes a multi-step approach, combining liquid-liquid extraction, flash column chromatography, and final polishing by recrystallization to achieve high purity (>99%). This document is intended to provide researchers with the necessary technical details and scientific rationale to successfully purify this and structurally related diaryl ether compounds.

Introduction: The Synthetic Context and Purification Rationale

This compound is a substituted diaryl ether. The synthesis of such molecules predominantly relies on the copper-catalyzed Ullmann condensation, a classic cross-coupling reaction.[1][2] In a typical synthesis, 2,6-difluorobenzonitrile is reacted with 4-methylphenol in the presence of a copper catalyst and a base.

The crude product from this synthesis will invariably contain a mixture of the desired product, unreacted starting materials (2,6-difluorobenzonitrile and 4-methylphenol), the base, and copper salts. The primary purification challenge lies in the separation of the target molecule from structurally similar organic impurities. This protocol is designed to systematically remove these impurities, leveraging differences in polarity and solubility.

Health and Safety Precautions

Researchers must consult the Safety Data Sheet (SDS) for all chemicals used. Aromatic nitriles, including the target compound and its precursors, may be harmful if inhaled, swallowed, or in contact with skin.[3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Purification Workflow Overview

The purification of this compound is a sequential process designed to remove different classes of impurities at each stage. The overall workflow is depicted below.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Extraction Aqueous Work-up & Liquid-Liquid Extraction Crude_Mixture->Extraction Quench & Dilute Drying Drying of Organic Phase Extraction->Drying Separate Phases Concentration1 Solvent Removal Drying->Concentration1 Filter & Evaporate Chromatography Flash Column Chromatography Concentration1->Chromatography Adsorb on Silica Concentration2 Solvent Removal Chromatography->Concentration2 Combine Pure Fractions Recrystallization Recrystallization Concentration2->Recrystallization Dissolve in Hot Solvent Final_Product Pure Product (>99%) Recrystallization->Final_Product Filter & Dry

Caption: Purification workflow for this compound.

Detailed Purification Protocol

This protocol assumes a starting crude reaction mixture from a standard Ullmann condensation.

Part 1: Aqueous Work-up and Liquid-Liquid Extraction

This initial step aims to remove inorganic salts (e.g., copper catalyst, base) and highly polar organic compounds.

Materials:

  • Crude reaction mixture

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Allow the crude reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate. A volume approximately 3-5 times the volume of the reaction solvent (e.g., DMF or DMSO) is recommended.

  • Wash the organic layer sequentially with:

    • Saturated aqueous ammonium chloride solution (2x). This step is crucial for complexing and removing residual copper salts.

    • Deionized water (2x).

    • Brine (1x). This wash helps to break any emulsions and facilitates the separation of the aqueous and organic layers.

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid or oil.

Part 2: Purification by Flash Column Chromatography

Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[4] This step is designed to separate the target compound from less polar and more polar organic impurities.

Materials:

  • Crude product from Part 1

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) as the column runs. For example, start with 95:5 hexanes:ethyl acetate and slowly increase the proportion of ethyl acetate.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Provides high surface area for effective separation of moderately polar compounds.[4]
Mobile Phase Hexanes/Ethyl Acetate GradientOffers a good polarity range to elute the target compound while separating it from impurities.
TLC Rf Target 0.25 - 0.35Ensures good separation and a reasonable elution time from the column.
Part 3: Final Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds by dissolving the impure solid in a hot solvent and then allowing the pure compound to crystallize upon cooling, leaving impurities in the solution.[5][6]

Materials:

  • Purified product from Part 2

  • A suitable recrystallization solvent (e.g., ethanol/water, isopropanol, or hexanes/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Test small batches with different solvents to find the most suitable one. A mixed solvent system, such as ethanol and water, is often effective.

  • Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystallization does not occur, scratching the inside of the flask with a glass rod can initiate the process.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to obtain the final, high-purity this compound.

Characterization of the Purified Product

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.

Conclusion

The described multi-step purification protocol, combining extraction, flash column chromatography, and recrystallization, provides a reliable and effective method for obtaining high-purity this compound. The systematic approach ensures the removal of both inorganic and organic impurities, yielding a product suitable for demanding applications in pharmaceutical and materials science research.

References

  • Wikipedia. Ullmann condensation. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Google Patents.
  • Google Patents.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, imides, and related nitrogen nucleophiles. Journal of the American Chemical Society, 124(50), 14844-14845.
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HPLC method for 2-Fluoro-6-(4-methylphenoxy)benzonitrile analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile by High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of this compound using a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is a fluorinated aromatic nitrile, a class of compounds that serve as versatile intermediates in the synthesis of high-value products for the pharmaceutical, agrochemical, and advanced materials industries.[1][2] The presence of a fluorine atom can significantly influence a molecule's chemical and physical properties, including its biological activity and thermal stability.[1] Therefore, a reliable and validated analytical method is essential for ensuring purity, quantifying concentration, and assessing the stability of this key intermediate. This guide explains the scientific rationale behind the method development choices and provides a step-by-step protocol for implementation and validation, designed for researchers, analytical scientists, and quality control professionals.

Introduction to the Analyte and Analytical Rationale

This compound (CAS No. 175204-08-7) is an aromatic ether and nitrile.[3] Its structure, featuring two aromatic rings and a polar nitrile group, makes it a moderately polar compound, ideally suited for analysis by reverse-phase chromatography.[4] The primary goal of this method is to provide a reliable means of separating the main compound from potential starting materials, by-products, or degradants.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.[5]

PropertyValueSource
Chemical Structure (Inferred)
Molecular Formula C₁₄H₁₀FNO[3]
Molecular Weight 227.23 g/mol [3]
Appearance (Typically a solid)
Key Structural Features Fluorinated benzonitrile, phenoxy ether[3]

The presence of aromatic chromophores and a nitrile group suggests strong UV absorbance, making UV-Vis spectrophotometry an ideal detection method.[5]

Rationale for Method Selection

The chosen analytical strategy is based on established chromatographic principles to ensure robustness and high performance. The diagram below illustrates the logical flow of the method development process.

MethodDevelopment cluster_0 Decision Pathway Analyte Analyte Properties (Aromatic, Moderately Polar, UV-Active) Mode Chromatographic Mode (Reverse-Phase) Analyte->Mode Stationary Stationary Phase (C18 Column) Mode->Stationary Mobile Mobile Phase (Acetonitrile/Water) Stationary->Mobile Detector Detection (UV-Vis Detector) Mobile->Detector

Caption: Logical flow for HPLC method development.

  • Chromatographic Mode: Reverse-phase HPLC is the most suitable technique for moderately polar organic molecules like this compound.[4][5] It separates compounds based on their hydrophobic interactions with the stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and provides excellent retention and separation for a wide range of aromatic compounds. For compounds with fluorine substitutions, specialized fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer alternative selectivity due to unique dipole-dipole and π-π interactions, which can be advantageous for resolving complex mixtures.[6][7] This protocol will focus on a standard C18 phase for broad applicability.

  • Mobile Phase: A gradient elution using water and acetonitrile (MeCN) is selected. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A gradient approach, where the concentration of the organic solvent is increased over time, ensures that both more polar and less polar impurities can be eluted and resolved within a reasonable analysis time, maintaining sharp peaks for late-eluting components.[5]

  • Detector: A UV-Vis detector is chosen due to the analyte's strong chromophores.[5] Analysis of the benzonitrile structure suggests significant absorbance in the lower UV range. A wavelength of 230 nm is selected to provide high sensitivity for the analyte while minimizing interference from the mobile phase.

Detailed Experimental Protocol

This section outlines the complete step-by-step procedure for the analysis.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Prepare Mobile Phase (MeCN & H₂O) B 2. Prepare Stock Standard (1.0 mg/mL) A->B C 3. Prepare Working Standards & Samples (e.g., 0.1 mg/mL) B->C D 4. Equilibrate HPLC System C->D E 5. Inject Sample D->E F 6. Acquire Chromatogram E->F G 7. Integrate Peaks F->G H 8. Quantify & Report Results G->H

Caption: Overall workflow for HPLC analysis.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (Purity ≥98%)

  • Labware: Analytical balance, volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A: HPLC Grade Water

  • Mobile Phase B: HPLC Grade Acetonitrile

  • Sample Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it quantitatively to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

Sample Preparation
  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of the analyte.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to the mark.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Operating Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 25 minutes

Method Validation Protocol

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Validation Parameters and Acceptance Criteria

The following table summarizes the key parameters for method validation.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities or degradants.Peak purity analysis (if using PDA detector); no interfering peaks at the analyte's retention time in a blank.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicate injections.Intermediate Precision (Inter-day): RSD ≤ 2.0% between different days/analysts.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying flow rate (±0.1 mL/min), column temp (±2 °C), etc.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a specific, accurate, and precise tool for the quantitative analysis of this compound. The methodology is grounded in established chromatographic principles and is designed for easy implementation in a quality control or research laboratory setting. The comprehensive validation protocol ensures that the method will generate reliable data that can be used with confidence in drug development and chemical manufacturing processes.

References

  • A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. Benchchem.
  • This compound. BIOFOUNT.
  • Steps for HPLC Method Development. Pharmaguideline.
  • The Strategic Importance of 2-Fluoro-6-Methylbenzonitrile in Specialty Chemicals.
  • 2-Fluoro-6-methylbenzonitrile. Chem-Impex.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.

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Application Note & Protocols: A Strategic Guide to the Design, Synthesis, and Evaluation of 2-Fluoro-6-(4-methylphenoxy)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the development of novel analogs based on the 2-Fluoro-6-(4-methylphenoxy)benzonitrile scaffold. This molecule serves as a valuable starting point for medicinal chemistry campaigns, integrating three key pharmacophoric elements: a fluorinated aromatic ring, a diaryl ether linkage, and a versatile benzonitrile group. We present a narrative that moves beyond simple procedural lists to explain the strategic rationale behind analog design, offering detailed, field-proven protocols for synthesis, purification, characterization, and preliminary biological evaluation. The methodologies are designed to be self-validating, ensuring researchers can confidently generate and assess new chemical entities for structure-activity relationship (SAR) studies and lead optimization.

Introduction: The Scientific Rationale

The pursuit of novel therapeutics often begins with a "hit" or "lead" compound that demonstrates a desired biological activity. The subsequent journey of transforming this initial finding into a viable drug candidate is a meticulous process of molecular engineering. The scaffold, this compound, represents a confluence of privileged motifs in modern drug discovery.

  • The Benzonitrile Moiety: Far from being a simple functional group, the nitrile is a key pharmacophore in numerous approved drugs.[1][2] Its linear geometry and electronic properties allow it to act as a hydrogen bond acceptor, a dipole moment modulator, or a metabolically stable isostere for other functional groups.[2] Its presence significantly influences the electronic character of the aromatic ring, making it a valuable building block in synthesis.[1][3]

  • The Role of Fluorine: The strategic incorporation of fluorine is a cornerstone of contemporary medicinal chemistry.[4] A fluorine atom can profoundly alter a molecule's properties by enhancing metabolic stability, modulating pKₐ, increasing binding affinity through unique interactions, and improving membrane permeability.[5][6][7] In our scaffold, the ortho-fluorine atom strongly activates the ring for nucleophilic aromatic substitution, a key synthetic advantage.[8]

  • The Diaryl Ether Linkage: This flexible linker is prevalent in many biologically active compounds, allowing the two aromatic rings to adopt optimal orientations for binding to a biological target.

Developing analogs of this core structure is therefore a rational approach to systematically probe the chemical space around this scaffold, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Strategic Design of Analogs: A Multi-pronged Approach

A successful analoging campaign requires a logical and systematic exploration of the molecule's structure. We propose a four-pronged strategy to maximize the diversity and quality of the chemical space explored.

dot digraph "Analog_Design_Strategy" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, penwidth=1.0];

} mend Caption: Strategic points for molecular modification on the core scaffold.

Strategy A: Phenoxy Ring Modification

The 4-methyl group on the phenoxy ring is an initial point for exploration. By synthesizing analogs with a variety of substituents at this position (and others), one can systematically investigate the impact of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups) on biological activity.

Strategy B: Bioisosteric Replacement of the Nitrile Group

Bioisosterism, the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties, is a powerful tool.[9][10] The nitrile group can be replaced with established bioisosteres like tetrazoles or oxadiazoles to potentially improve metabolic stability, solubility, or target engagement.

Strategy C: Linker Modification

The ether oxygen provides flexibility. Replacing it with a thioether (-S-), sulfone (-SO₂-), or a direct carbon-carbon bond can rigidify the molecule or alter the angle between the two rings, which can have a profound impact on binding affinity. C-C linked analogs can be synthesized via modern cross-coupling reactions like the Suzuki or Sonogashira couplings.[11][12]

Strategy D: Benzonitrile Ring Modification

While the 2-fluoro-6-phenoxy pattern is synthetically convenient, exploring other substitution patterns on this ring can uncover new SAR. This could involve moving the fluorine atom or introducing additional small substituents.

Synthetic Protocols: From Design to Molecule

The following protocols are designed to be robust and adaptable for the synthesis of a wide range of analogs.

Protocol 3.1: Synthesis of Diaryl Ether Analogs via Nucleophilic Aromatic Substitution (SNAr)

Principle and Rationale: This is the most direct route to the core scaffold and its phenoxy-modified analogs. The reaction leverages the high electrophilicity of the carbon atom attached to the fluorine at position 2 of 2,6-difluorobenzonitrile. The electron-withdrawing effects of the nitrile group and the adjacent fluorine atom stabilize the intermediate Meisenheimer complex, facilitating the substitution of the fluorine by a phenoxide nucleophile.[13][14] A polar aprotic solvent (DMF) is used to solvate the potassium cation without solvating the phenoxide, thus maximizing its nucleophilicity. Anhydrous potassium carbonate is a suitable base to deprotonate the phenol in situ.

Materials:

  • 2,6-Difluorobenzonitrile

  • Substituted phenol (e.g., 4-methylphenol, 4-chlorophenol, 4-methoxyphenol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq), 2,6-difluorobenzonitrile (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (see Protocol 4.1).

Protocol 3.2: Synthesis of C-C Linked Analogs via Suzuki Coupling

Principle and Rationale: To replace the ether linkage with a direct C-C bond, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed. This reaction is highly versatile and tolerates a wide range of functional groups.[15] In this protocol, the cyano group of an aryl nitrile can act as a leaving group in the presence of a suitable nickel or palladium catalyst, coupling with an arylboronic ester.[11][16]

Materials:

  • Aryl nitrile (e.g., 2-fluoro-6-methoxybenzonitrile)

  • Arylboronic acid or ester (e.g., 4-methylphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (degassed)

Step-by-Step Procedure:

  • To a Schlenk flask, add the aryl nitrile (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Analytical Characterization: Ensuring Purity and Identity

Confirming the structure and purity of each synthesized analog is a critical, self-validating step.

dot digraph "Analytical_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [arrowsize=0.7, penwidth=1.0, color="#5F6368"];

} mend Caption: Workflow for purification and characterization of synthesized analogs.

Protocol 4.1: Purification by Flash Column Chromatography
  • Principle: A preparative liquid chromatography technique used to separate compounds based on their polarity.

  • Procedure: The crude product is adsorbed onto silica gel and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Fractions are collected and analyzed by TLC to isolate the pure product.

Protocol 4.2: Structure Confirmation by NMR Spectroscopy
  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.[17][18]

  • Procedure:

    • Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Validation: The ¹H NMR should show the correct number of protons with appropriate chemical shifts, splitting patterns, and integration. The ¹³C NMR should show the correct number of carbon signals. The ¹⁹F NMR provides a clear signal for the fluorine atom, confirming its presence.

Protocol 4.3: Molecular Weight Verification by Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio of ions to determine the molecular weight of a compound.[18][19] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the elemental composition.

  • Procedure: Submit a sample for analysis by ESI-HRMS. The observed mass should match the calculated theoretical mass for the desired molecular formula within a small tolerance (e.g., ± 5 ppm).

Protocol 4.4: Purity Assessment by HPLC
  • Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture for quantification.[17][19] It is the gold standard for assessing the purity of a final compound.

  • Procedure: Analyze the final compound using a reverse-phase HPLC system with a UV detector. A typical method involves a C18 column with a gradient of acetonitrile in water. The purity is determined by the percentage of the total peak area corresponding to the product peak. For progression to biological assays, a purity of >95% is required.

Preliminary Biological Evaluation: Assessing Drug-like Properties

Early assessment of biological activity and ADME-Tox properties is crucial to guide the optimization process and avoid costly failures later in development.[20][21][22]

Protocol 5.1: General Cytotoxicity Screening (MTT Assay)

Principle and Rationale: This assay provides a general measure of a compound's toxicity to living cells. It is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[23] A reduction in cell viability in the presence of the compound indicates cytotoxicity. This is a critical first screen to flag overtly toxic compounds.

Step-by-Step Procedure:

  • Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate and allow cells to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol).

  • Read the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 5.2: In Vitro Metabolic Stability Assay

Principle and Rationale: This assay assesses how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[24][25] Compounds that are rapidly metabolized will have a short half-life in the body, limiting their therapeutic efficacy. The assay measures the disappearance of the parent compound over time when incubated with human liver microsomes (HLM).

Step-by-Step Procedure:

  • Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and buffer in a 96-well plate.

  • Pre-warm the mixture to 37 °C.

  • Initiate the reaction by adding the test compound (typically at 1 µM final concentration).

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Determine the in vitro half-life (t₁/₂) by plotting the natural log of the percent remaining compound versus time.

Data Presentation and Interpretation

Systematic data collection is essential for building a clear Structure-Activity Relationship (SAR).

Table 1: Physicochemical and Biological Data for Analog Series A

Compound ID R-Group (Phenoxy Ring) MW ( g/mol ) HRMS (M+H)⁺ HPLC Purity (%) Cytotoxicity IC₅₀ (µM) HLM t₁/₂ (min)
Parent 4-CH₃ 227.24 228.0812 >99 25.4 45
A-1 4-Cl 247.67 248.0272 >98 15.8 62
A-2 4-OCH₃ 243.24 244.0764 >99 >100 21

| A-3 | 4-CF₃ | 281.22 | 282.0532 | >97 | 8.2 | >120 |

Interpretation: From this hypothetical data, a researcher could infer that adding an electron-withdrawing group like -CF₃ (A-3) increases cytotoxicity (potentially linked to on-target potency) and significantly improves metabolic stability. Conversely, the electron-donating -OCH₃ group (A-2) reduces toxicity but leads to faster metabolism. This type of analysis directly informs the next round of analog design.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, 2,6-difluorobenzonitrile reacts with 4-methylphenol (p-cresol) in the presence of a base. The electron-withdrawing nature of the nitrile group and the two fluorine atoms activates the aromatic ring for nucleophilic attack.[1][2]

The general reaction scheme is as follows:

  • Reactants : 2,6-difluorobenzonitrile and 4-methylphenol

  • Base : Commonly potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

  • Solvent : A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) is typically used to facilitate the reaction.[3][4]

The reaction proceeds via the formation of a negatively charged Meisenheimer complex, which is a key intermediate in SNAr reactions.[3] The stability of this intermediate is crucial for the reaction to proceed efficiently.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis.

Question 1: Why is my yield of this compound lower than expected?

Answer: Low yields can stem from several factors. Here are the most common culprits and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the 4-methylphenol, leading to a low concentration of the active nucleophile. Conversely, an excessively strong base or high temperatures can promote side reactions. Potassium carbonate is a good starting point, but if the reaction is sluggish, a stronger base like sodium hydride may be necessary. Ensure the base is anhydrous, as water can interfere with the reaction.

  • Moisture in the Reaction: SNAr reactions are often sensitive to moisture. Water can react with the base and reduce its effectiveness. Ensure all glassware is oven-dried, and use anhydrous solvents.[7]

  • Side Reactions: The formation of byproducts is a common cause of low yields. The most prevalent side reactions are discussed in the following questions.

Question 2: I'm observing a significant amount of a disubstituted byproduct, 2,6-bis(4-methylphenoxy)benzonitrile. How can I minimize its formation?

Answer: The formation of the disubstituted byproduct occurs when a second molecule of 4-methylphenol displaces the remaining fluorine atom on the product. This is a common issue, especially if the reaction is run for too long or at too high a temperature.

  • Control Stoichiometry: Use a slight excess of 2,6-difluorobenzonitrile relative to 4-methylphenol. A 1.1:1 to 1.2:1 molar ratio of the difluorobenzonitrile to the phenol can help favor the monosubstituted product.

  • Reaction Time and Temperature: Carefully monitor the reaction. Once the starting 4-methylphenol is consumed, stop the reaction to prevent further substitution. Running the reaction at the lowest effective temperature will also help to control the rate of the second substitution.

  • Slow Addition: Adding the 4-methylphenol solution slowly to the mixture of 2,6-difluorobenzonitrile and base can help maintain a low concentration of the nucleophile, further disfavoring the disubstitution reaction.

Question 3: My final product is contaminated with an impurity that I suspect is 2-hydroxy-6-(4-methylphenoxy)benzonitrile. How is this formed and how can I avoid it?

Answer: The presence of 2-hydroxy-6-(4-methylphenoxy)benzonitrile suggests that the nitrile group has undergone hydrolysis. This is more likely to occur under strongly basic conditions, especially if water is present in the reaction mixture.[8][9][10]

  • Anhydrous Conditions: As mentioned previously, strictly anhydrous conditions are crucial. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: While strong bases can be effective, they also increase the risk of nitrile hydrolysis. Consider using a milder base like potassium carbonate or cesium carbonate.[3]

  • Workup Procedure: During the aqueous workup, avoid prolonged exposure to strongly basic or acidic conditions. Neutralize the reaction mixture carefully.

Question 4: I have an unexpected peak in my mass spectrometry data. Could it be from ether cleavage?

Answer: While less common under typical SNAr conditions, cleavage of the newly formed ether bond is a possibility, especially if harsh conditions are used during workup.[11][12][13] Strong acids can protonate the ether oxygen, making it a good leaving group.[14][15]

  • Avoid Strong Acids: During the workup and purification steps, use dilute acids for neutralization and avoid prolonged contact with strong acids like concentrated HCl or H₂SO₄.

  • Purification Method: If you suspect an ether cleavage byproduct, purification by column chromatography should allow for its separation from the desired product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[3] DMF, DMSO, and NMP are commonly used, but due to potential toxicity concerns, alternatives like sulfolane or greener solvent options are being explored.[4][16] Acetonitrile is another viable option. The optimal solvent may depend on the specific base and reaction temperature you choose.

Q2: How can I effectively purify the final product?

A2: Purification of this compound is typically achieved by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization might be a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or heptane).

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a reliable method. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point for developing a separation method.

Q3: What are the key analytical techniques to monitor the reaction and characterize the product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • TLC: For quick, qualitative monitoring of the reaction progress.

  • HPLC/GC-MS: For quantitative analysis of reaction conversion and purity of the final product.[5][6][17]

  • ¹H NMR and ¹⁹F NMR: To confirm the structure of the product and identify any impurities.

  • FTIR: To identify the characteristic nitrile (C≡N) stretch.

IV. Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic route and potential side reactions.

Main Reaction Pathway

Main_Reaction 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Meisenheimer_Complex Meisenheimer_Complex 2,6-Difluorobenzonitrile->Meisenheimer_Complex + 4-Methylphenoxide This compound This compound Meisenheimer_Complex->this compound - F⁻

Caption: The desired SNAr reaction pathway.

Common Side Reactions

Side_Reactions cluster_0 Disubstitution cluster_1 Nitrile Hydrolysis Product This compound Disubstituted 2,6-bis(4-methylphenoxy)benzonitrile Product->Disubstituted + 4-Methylphenoxide - F⁻ Product_hydrolysis This compound Hydrolyzed 2-Hydroxy-6-(4-methylphenoxy)benzonitrile Product_hydrolysis->Hydrolyzed + H₂O (Base catalyzed)

Caption: Key side reactions to be aware of.

V. Experimental Protocols

Standard Synthesis Protocol

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF as the solvent.

  • Under an inert atmosphere (N₂ or Ar), add a solution of 4-methylphenol (1.05 eq) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table

ParameterRecommended ConditionPotential Issues
Stoichiometry 1.05 eq of 4-methylphenolExcess phenol leads to disubstitution
Base K₂CO₃ (1.5 eq)Stronger bases may cause hydrolysis
Solvent Anhydrous DMFPresence of water reduces yield
Temperature 80-100 °CHigher temps can increase side products
Reaction Time Monitor by TLC/HPLCProlonged time can lead to disubstitution

This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on troubleshooting common side reactions. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can optimize their synthetic outcomes.

VI. References

  • Brainly. (2023, April 8). Write equations that illustrate the mechanism of the basic hydrolysis of benzonitrile to benzoate ion. Retrieved from brainly.com

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from pearson.com

  • Scribd. EXP13 Hydrolysis of Benzonitrile. Retrieved from Scribd

  • Wikipedia. Ether cleavage. Retrieved from Wikipedia

  • Agency for Toxic Substances and Disease Registry. Analytical methods. Retrieved from atsdr.cdc.gov

  • YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. Retrieved from YouTube

  • BenchChem. A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution. Retrieved from BenchChem

  • BenchChem. Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Retrieved from BenchChem

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. Retrieved from Chemistry Steps

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from Chemistry LibreTexts

  • Allen. Hydrolysis of benzonitrile gives. Retrieved from Allen

  • PubMed. (2011, June 17). Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes. Retrieved from PubMed

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from Master Organic Chemistry

  • Chemistry LibreTexts. (2023, November 16). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from Chemistry LibreTexts

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry

  • ChemicalBook. (2023, January 11). This compound | 175204-08-7. Retrieved from ChemicalBook

  • BenchChem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. Retrieved from BenchChem

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from YouTube

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Retrieved from Vapourtec

  • Specialty Chemicals. The Strategic Importance of 2-Fluoro-6-Methylbenzonitrile in Specialty Chemicals. Retrieved from specialty-chemicals.com

  • Fluoropharm. 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile. Retrieved from Fluoropharm

  • Chem-Impex. 2-Fluoro-6-methylbenzonitrile. Retrieved from Chem-Impex

  • Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from Organic Syntheses

  • National Institutes of Health. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Retrieved from NIH

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. Retrieved from Google Patents

  • Wordpress. SNAr Solvents and Reagents. Retrieved from Wordpress

  • PubChem. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. Retrieved from PubChem

  • Sigma-Aldrich. 2-Fluoro-6-methylbenzonitrile 97 198633-76-0. Retrieved from Sigma-Aldrich

  • OSTI.GOV. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from OSTI.GOV

  • Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from Wordpress

  • Wordpress. (2026, January 9). SNAr Reaction in Other Common Molecular Solvents. Retrieved from Wordpress

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Retrieved from atsdr.cdc.gov

  • Sigma-Aldrich. 2-fluoro-4-methylbenzonitrile. Retrieved from Sigma-Aldrich

  • BIOFOUNT. 175204-08-7|this compound. Retrieved from BIOFOUNT

  • Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from Google Patents

Sources

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to improve your reaction yields, minimize impurities, and ensure reproducible results.

Reaction Fundamentals: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a fluoride ion from 2,6-difluorobenzonitrile by the nucleophilic p-cresolate anion. The reaction is facilitated by the electron-withdrawing nature of the nitrile group (-CN), which activates the aromatic ring towards nucleophilic attack.

SNAr_Mechanism cluster_caption start 2,6-Difluorobenzonitrile + p-Cresolate Anion meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer Nucleophilic Attack product This compound meisenheimer->product Fluoride Elimination (Rate-Determining Step) fluoride Fluoride Ion (F⁻) meisenheimer->fluoride caption_node caption_node

SNAr reaction mechanism for the synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Low or No Product Yield

Q1: My reaction has run overnight, but TLC/LC-MS analysis shows a low conversion of the 2,6-difluorobenzonitrile starting material. What are the likely causes?

A1: This is a frequent issue that can typically be traced back to one of three areas: the base, the solvent, or the reaction temperature.

  • Ineffective Deprotonation of p-Cresol: The first step of this reaction is the deprotonation of p-cresol to form the nucleophilic p-cresolate anion. If this does not occur efficiently, the reaction will not proceed.

    • Causality: Weak bases or the presence of moisture can hinder the complete formation of the cresolate. Carbonate bases like potassium carbonate (K₂CO₃) are effective, but they require anhydrous conditions and often higher temperatures to be sufficiently reactive.

    • Troubleshooting:

      • Verify Base Strength and Dryness: Ensure you are using a sufficiently strong and anhydrous base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are stronger alternatives that can be effective at lower temperatures. However, they are more hazardous and require strict anhydrous techniques.

      • Pre-form the Nucleophile: Consider pre-stirring the p-cresol and the base (e.g., K₂CO₃) in the solvent at the reaction temperature for 1-2 hours before adding the 2,6-difluorobenzonitrile. This ensures the nucleophile is readily available for the SNAr reaction.

      • Check for Moisture: Dry your solvent and glassware thoroughly. The presence of water will consume the base and protonate the cresolate anion, rendering it non-nucleophilic.

  • Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).

    • Causality: Polar aprotic solvents are essential for SNAr reactions.[1] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the cation of the base while leaving the anion highly reactive. Using less polar solvents like toluene or THF will significantly slow down or stall the reaction.

    • Troubleshooting:

      • Switch to a polar aprotic solvent such as DMF or DMSO.

      • Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Insufficient Temperature: SNAr reactions have an activation energy barrier that must be overcome.

    • Causality: If the reaction temperature is too low, the rate of reaction will be very slow, leading to incomplete conversion even after extended reaction times.

    • Troubleshooting:

      • Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS. Typical temperatures for this reaction using K₂CO₃ in DMF range from 80 °C to 120 °C.

Troubleshooting_Yield start Low Product Yield check_base Check Base (Strength & Dryness) start->check_base check_solvent Check Solvent (Polarity & Dryness) start->check_solvent check_temp Check Temperature start->check_temp solution_base Use stronger/anhydrous base (e.g., K₂CO₃, NaH) Pre-form nucleophile check_base->solution_base Issue Found solution_solvent Use polar aprotic solvent (e.g., DMF, DMSO) check_solvent->solution_solvent Issue Found solution_temp Increase temperature (e.g., 80-120 °C) check_temp->solution_temp Issue Found

Workflow for troubleshooting low product yield.
Formation of Side Products

Q2: I've successfully formed the product, but I'm observing a significant amount of an impurity that is difficult to remove. What could this be?

A2: The most common side product in this reaction is the bis-substituted product, 2,6-bis(4-methylphenoxy)benzonitrile.

  • Causality: This occurs when a second molecule of the p-cresolate anion displaces the remaining fluorine atom on the desired product. This is more likely to happen under forcing conditions, such as high temperatures or prolonged reaction times, or if an excess of the nucleophile is used.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of p-cresol. A large excess will drive the formation of the bis-substituted product.

    • Monitor the Reaction Closely: Once the starting material (2,6-difluorobenzonitrile) is consumed (as determined by TLC or LC-MS), work up the reaction promptly. Do not let it stir for an extended period at high temperatures.

    • Temperature Control: If bis-substitution is a persistent issue, try running the reaction at a lower temperature for a longer period.

Data on Stoichiometry vs. Product Distribution

Molar Ratio (p-cresol : 2,6-difluorobenzonitrile)Temperature (°C)Desired Product Yield (%)Bis-substituted Impurity (%)
1.05 : 1100~85-90%< 5%
1.2 : 1100~75-80%~10-15%
1.05 : 1120~80%~10%
1.5 : 1120< 60%> 30%

Note: Yields are approximate and can vary based on other reaction conditions.

Workup and Purification Challenges

Q3: During the aqueous workup, I'm getting a persistent emulsion, or my product is difficult to extract. How can I improve the isolation process?

A3: Emulsions and poor extraction are often caused by the high-boiling polar aprotic solvents (like DMF or DMSO) used in the reaction.

  • Causality: DMF and DMSO are fully miscible with water, which can lead to difficulties in achieving a clean phase separation during extraction with an organic solvent.

  • Troubleshooting & Optimization:

    • Dilute with Water: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water (5-10 times the volume of the reaction solvent). This will often cause the product to precipitate out as a solid. The solid can then be collected by filtration, washed with water, and then either recrystallized or subjected to column chromatography.

    • Brine Wash: During liquid-liquid extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water and DMF/DMSO from the organic phase.

Experimental Protocol: Optimized Synthesis

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 2,6-Difluorobenzonitrile (1.0 eq)

  • p-Cresol (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 eq) and p-cresol (1.05 eq).

  • Solvent Addition: Add anhydrous DMF (enough to make a ~0.5 M solution with respect to the limiting reagent).

  • Nucleophile Formation: Heat the mixture to 80 °C and stir for 1 hour under a nitrogen atmosphere.

  • Addition of Electrophile: Add 2,6-difluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Reaction: Increase the temperature to 100-110 °C and monitor the reaction progress by TLC or LC-MS every 2-3 hours. The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water (10x the volume of DMF).

    • Stir for 30 minutes. A precipitate should form.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water (3x) and then with a small amount of cold hexane to aid in drying.

  • Purification:

    • The crude solid can be purified by recrystallization from ethanol or isopropanol to yield this compound as a white to off-white solid.

Parameter Relationship Diagram

The following diagram illustrates the interplay between key experimental parameters and their impact on the reaction outcome.

Parameter_Relationships Temp Temperature Rate Reaction Rate Temp->Rate + SideProduct Bis-substitution Temp->SideProduct + (if excessive) Base Base Strength Base->Rate + Solvent Solvent Polarity Solvent->Rate + Stoich Stoichiometry (p-cresol) Stoich->SideProduct + (if > 1.1 eq) Yield Yield Purity Purity Yield->Purity can be inversely related Rate->Yield + SideProduct->Purity -

Relationship between key parameters and reaction outcomes.

References

Sources

Technical Support Center: Optimization of Ullmann Reaction Conditions for Diaryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Ullmann condensation for diaryl ether synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-O bond-forming reaction. As a cornerstone of synthetic chemistry, the Ullmann reaction has evolved significantly from its classical origins of high temperatures and stoichiometric copper. Modern ligand-accelerated protocols have expanded its scope and improved its efficiency, but they have also introduced new variables to consider.

This document moves beyond a simple recitation of procedures. It is structured to provide a deep, mechanistic understanding of the reaction's components, enabling you to rationally troubleshoot experiments and optimize conditions for your specific substrates. Here, we will explore the causality behind common experimental failures and provide field-proven solutions to guide you toward a successful synthesis.

Troubleshooting Guide: From Reaction Failure to Success

Encountering issues with an Ullmann reaction is a common experience. Low yields, incomplete conversion, or the formation of unexpected side products can often be traced back to a few key parameters. This section provides a systematic, cause-and-effect approach to diagnosing and solving these problems.

Problem 1: Low to No Product Yield

This is the most frequent issue. Before making drastic changes, it's crucial to diagnose the root cause. The problem often lies with the catalyst's activity, the integrity of your reagents, or suboptimal reaction parameters.

Decision Workflow for Troubleshooting Low Yield

Here is a logical workflow to follow when troubleshooting a low-yielding Ullmann diaryl ether synthesis.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents 1. Verify Reagent & Solvent Quality (Anhydrous? Pure?) start->check_reagents check_catalyst 2. Assess Catalyst System (Cu Source & Ligand) check_reagents->check_catalyst Reagents OK reagent_issue Action: Dry solvent/reagents. Use fresh starting materials. check_reagents->reagent_issue Issue Found check_base 3. Evaluate Base Choice (Strength & Solubility) check_catalyst->check_base Catalyst System OK catalyst_issue Action: Screen different Cu(I) salts. Screen alternative ligands. Ensure inert atmosphere. check_catalyst->catalyst_issue Issue Found check_temp 4. Re-evaluate Temperature (Too low? Too high?) check_base->check_temp Base OK base_issue Action: Switch to a stronger/weaker base. Consider base solubility. Use anhydrous base. check_base->base_issue Issue Found success Reaction Optimized check_temp->success Temp OK temp_issue Action: Increase temperature in increments. Check for substrate/product decomposition. check_temp->temp_issue Issue Found reagent_issue->check_reagents catalyst_issue->check_catalyst base_issue->check_base temp_issue->check_temp

Caption: Troubleshooting workflow for low-yield Ullmann reactions.

Potential Cause 1: Inactive Catalytic System

The heart of the modern Ullmann reaction is the copper-ligand complex. If this complex does not form or is poisoned, the catalytic cycle will not proceed.

  • Symptom: The reaction mixture shows only starting materials, even after prolonged heating.

  • Causality:

    • Oxidation of Copper(I): The active catalytic species is typically Cu(I).[1] Exposure to air can oxidize it to the less active Cu(II). While some protocols use Cu(II) precursors that are reduced in situ, Cu(I) salts like CuI, CuBr, or CuTC (Copper(I) thiophene-2-carboxylate) are often more reliable starting points.

    • Poor Ligand Choice: The ligand's role is to solubilize the copper salt and facilitate the oxidative addition and reductive elimination steps. A ligand that binds too tightly may not be displaced, while one that binds too weakly will not sufficiently activate the copper center. Ligands with free amino or hydroxy groups can sometimes undergo self-coupling, consuming the catalyst.[2]

  • Solutions:

    • Ensure an Inert Atmosphere: Assemble your reaction under nitrogen or argon. Use degassed solvents to minimize dissolved oxygen.

    • Use a Reliable Copper(I) Source: CuI is a common and effective choice. If using copper powder, activation with iodine or acid may be necessary, though this is more characteristic of classical conditions.

    • Screen Different Ligands: If one ligand fails, another may work. Simple, robust ligands like N,N-dimethylglycine or 1,10-phenanthroline are excellent starting points. For challenging couplings, consider more specialized oxalamide ligands.[3][4]

Potential Cause 2: Suboptimal Base or Presence of Water

The base is critical for deprotonating the phenol, but its choice can dramatically impact the reaction's success.

  • Symptom: TLC analysis shows unreacted phenol and aryl halide.

  • Causality:

    • Insufficient Basicity: The chosen base may not be strong enough to fully deprotonate the phenol, especially if the phenol is electron-rich (and thus less acidic).

    • Base Inactivation by Water: Hygroscopic bases like Cs₂CO₃ can be inactivated by absorbing water from the atmosphere or solvents.[2] This prevents the formation of the required alkali phenoxide.

    • Poor Solubility: The base must have some solubility in the reaction medium to be effective. A completely insoluble base will have limited surface area for reaction.

  • Solutions:

    • Switch the Base: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective and are less hygroscopic than cesium carbonate.[2] For weakly acidic phenols, a stronger base like KOt-Bu may be required, but be mindful of potential side reactions.

    • Ensure Anhydrous Conditions: Dry solvents using standard laboratory procedures (e.g., distillation or passing through activated alumina). Dry solid reagents in a vacuum oven before use. The addition of molecular sieves can help but is not always a substitute for using dry reagents from the start.[2]

Potential Cause 3: Incorrect Reaction Temperature

While modern Ullmann reactions operate at lower temperatures than classical methods (typically 80-120 °C vs. >200 °C), thermal energy is still required to overcome the activation barriers of the catalytic cycle.[2][5]

  • Symptom: The reaction proceeds very slowly or stalls completely.

  • Causality: The reaction temperature is too low to drive the oxidative addition or reductive elimination steps efficiently.

  • Solutions:

    • Increase Temperature Incrementally: Raise the reaction temperature by 10-20 °C and monitor the progress.

    • Switch to a Higher-Boiling Solvent: If you are limited by the boiling point of your solvent (e.g., acetonitrile, ~82 °C), switch to a solvent like toluene (111 °C), DMF (153 °C), or dioxane (101 °C) to access higher temperatures.

Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates that alternative reaction pathways are competing with your desired diaryl ether formation.

Potential Cause 1: Reductive Dehalogenation of the Aryl Halide

This side reaction converts the aryl halide back into the corresponding arene, consuming starting material and reducing the yield.

  • Symptom: A major side product is identified as the arene analog of your aryl halide starting material (e.g., anisole from 4-bromoanisole).

  • Causality: This can occur through a radical pathway or via protonolysis of an aryl-copper intermediate.[5] It is often promoted by excessively high temperatures or the presence of trace proton sources.

  • Solutions:

    • Lower the Reaction Temperature: This is the most effective solution. Modern ligand systems are designed to operate under milder conditions.

    • Ensure Scrupulous Purity of Reagents: Use highly pure, dry solvents and reagents to minimize potential proton sources.

Potential Cause 2: Homocoupling of the Aryl Halide (Biaryl Formation)

The classic Ullmann reaction was originally used for biaryl synthesis.[1][6] This pathway can still compete in diaryl ether synthesis, especially under certain conditions.

  • Symptom: Formation of a symmetrical biaryl derived from your aryl halide.

  • Causality: This side reaction is favored at very high temperatures and in the absence of an effective nucleophile (the phenoxide). If the phenol is not deprotonated efficiently or is sterically hindered, the aryl-copper intermediate may react with another molecule of aryl halide.

  • Solutions:

    • Check Base Efficacy: Ensure your base is active and present in a sufficient amount (typically 1.5-2.0 equivalents) to generate the phenoxide nucleophile quickly.

    • Use Stoichiometric Equivalents: While a slight excess of one reagent can sometimes be beneficial, using a large excess of the aryl halide can favor homocoupling. Start with a 1:1 or 1:1.2 ratio of phenol to aryl halide.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the reaction? Cu(0), Cu(I), or Cu(II)?

A: For modern, ligand-assisted Ullmann reactions, Cu(I) salts are generally the most effective and reliable choice. Salts like copper(I) iodide (CuI) and copper(I) bromide (CuBr) are widely used because they can directly enter the catalytic cycle. While some systems use Cu(II) salts (e.g., Cu(OAc)₂) or even copper nanoparticles (CuO-NPs), these often require an in situ reduction to the active Cu(I) state, which can add complexity.[7] Classical Ullmann reactions used stoichiometric copper powder (Cu(0)), but this requires very high temperatures and is rarely used in modern synthesis.[2]

Q2: My aryl halide is an aryl chloride. Why is the reaction not working?

A: The reactivity of aryl halides in the Ullmann reaction follows the trend: I > Br > Cl >> F .[5] This is because the rate-limiting step is often the oxidative addition of the aryl halide to the copper center, and the C-I and C-Br bonds are weaker and more easily broken than the C-Cl bond. Coupling aryl chlorides is notoriously difficult and typically requires specialized, highly active ligand systems (like certain oxalamides) and higher temperatures.[3] If possible, switching to the analogous aryl bromide or iodide is the most practical solution.

Q3: How do electron-donating or -withdrawing groups affect the reaction?

A: The electronic nature of both coupling partners has a significant impact:

  • Aryl Halide: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) make the aryl halide more electrophilic and accelerate the oxidative addition step, generally leading to higher yields and milder required conditions.[5]

  • Phenol: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenol make it more nucleophilic (and more easily deprotonated), which is favorable. Conversely, phenols with strong electron-withdrawing groups (like 4-nitrophenol) are less nucleophilic and can be challenging substrates.[4][5]

Q4: Can I run the reaction open to the air?

A: It is strongly discouraged. While some exceptionally robust catalyst systems may show some tolerance to air, the active Cu(I) species is susceptible to oxidation to Cu(II), which can deactivate the catalyst. For reproducibility and optimal yields, performing the reaction under an inert atmosphere (N₂ or Ar) is a critical best practice.

Q5: What is the proposed catalytic cycle?

A: The precise mechanism is still a subject of research, but a widely accepted pathway for a ligand-assisted Ullmann diaryl ether synthesis is as follows:

Ullmann_Cycle cluster_caption Proposed Catalytic Cycle Cu_I_L L-Cu(I)-X Cu_I_OAr L-Cu(I)-OAr' Cu_I_L->Cu_I_OAr + Ar'O⁻ - X⁻ Cu_III_complex [L-Cu(III)(Ar)(OAr')] Cu_I_OAr->Cu_III_complex Oxidative Addition + Ar-X Cu_III_complex->Cu_I_L Reductive Elimination Product Ar-O-Ar' (Product) Cu_III_complex->Product center caption_node L = Ligand X = Halide Ar = Aryl Halide Ring Ar' = Phenol Ring

Caption: Proposed catalytic cycle for diaryl ether synthesis.

  • Ligand Exchange: The starting Cu(I)X salt coordinates with the phenoxide (Ar'O⁻), displacing the halide (X⁻) to form a copper phenoxide complex.

  • Oxidative Addition: The aryl halide (ArX) adds to the copper(I) center, forming a transient Cu(III) intermediate. This is often the rate-limiting step.[8]

  • Reductive Elimination: The Cu(III) complex rapidly eliminates the diaryl ether product (Ar-O-Ar'), regenerating a Cu(I) species that can re-enter the catalytic cycle.

Experimental Protocols & Data

General Protocol for a Ligand-Assisted Ullmann Diaryl Ether Synthesis

This protocol is a robust starting point for many substrate combinations, using N,N-dimethylglycine as a simple, effective ligand.[9]

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere source (Nitrogen or Argon)

  • Phenol (1.0 mmol, 1.0 equiv)

  • Aryl bromide or iodide (1.1 mmol, 1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N-Dimethylglycine (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 3-5 mL)

Procedure:

  • Setup: To the oven-dried reaction vessel, add the phenol, aryl halide, CuI, N,N-dimethylglycine, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Place the vessel in a preheated oil bath at 90-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or GC-MS by periodically taking small aliquots. Reactions are typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite to remove the insoluble copper salts and base. Wash the pad with additional solvent.

    • Wash the combined filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Ullmann Diaryl Ether Synthesis
ParameterRecommended ConditionRationale & Considerations
Copper Source CuI (5-10 mol%)Cu(I) is the active catalytic state. CuI is inexpensive and effective.
Ligand N,N-Dimethylglycine (10-20 mol%)A cost-effective and broadly applicable amino acid-type ligand.
1,10-Phenanthroline (10-20 mol%)A classic N,N-bidentate ligand, good for many systems.
Base K₃PO₄ (2 equiv)Strong enough for most phenols, non-hygroscopic, and broadly compatible.[2]
Cs₂CO₃ (2 equiv)Very effective but highly hygroscopic; requires strictly anhydrous conditions.[2]
Solvent Dioxane, Toluene, DMFChoose based on required temperature and substrate solubility. Ensure it is anhydrous.
Temperature 90 - 120 °CA good starting range. May need optimization based on substrate reactivity.
Aryl Halide Aryl Iodide > Aryl BromideAryl iodides are more reactive and require milder conditions than bromides.[5]

References

  • Ullmann reaction | PPTX - Slideshare.
  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Ullmann reaction - Wikipedia. Available at: [Link]

  • Ullmann Reaction - BYJU'S. Available at: [Link]

  • Ullmann reaction for the synthesis of diaryl ethers - Google Patents.
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis - Available at
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - IntechOpen. Available at: [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - Journal of the American Chemical Society. Available at: [Link]

Sources

Catalyst selection for the synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2F6MPB-CS01

Version: 1.0

Welcome to the technical support guide for the synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth guidance on catalyst selection, reaction optimization, and troubleshooting, presented in a practical question-and-answer format to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) on Catalyst System Selection

This section addresses high-level strategic decisions regarding the synthetic approach for constructing the diaryl ether bond in this compound.

Q1: What are the primary catalytic methods for synthesizing this compound?

The synthesis of this diaryl ether is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, where p-cresol displaces the fluorine atom of 2,6-difluorobenzonitrile or a related activated substrate. This transformation can be conducted under catalyst-free conditions or, more commonly, is facilitated by a transition metal catalyst. The two dominant catalytic approaches are:

  • Ullmann Condensation (Copper-Catalyzed): This is the classical and often most cost-effective method for diaryl ether synthesis.[1][2][3] It involves the use of a copper catalyst to couple an aryl halide with a phenol. Modern variations of the Ullmann reaction employ ligands to improve reaction rates and yields under milder conditions.[4][5][6]

  • Buchwald-Hartwig C-O Cross-Coupling (Palladium-Catalyzed): This is a more modern, highly versatile method that often proceeds under milder conditions and with broader substrate scope than traditional Ullmann reactions.[7] It utilizes a palladium catalyst, typically in conjunction with specialized phosphine ligands.[7][8]

Q2: How do I decide between a Copper (Ullmann) and a Palladium (Buchwald-Hartwig) catalyst system?

The choice is a trade-off between cost, reaction conditions, and substrate sensitivity.

  • Choose a Copper-based system for:

    • Cost-Effectiveness: Copper catalysts are significantly cheaper than palladium catalysts, making them preferable for large-scale synthesis.[9]

    • Robustness: Ullmann-type reactions are well-established and can be very effective, especially when optimized.

    • Simpler Ligands: While modern Ullmann reactions benefit from ligands, these are often simpler and less expensive than the bulky phosphine ligands used in palladium catalysis.[5]

  • Choose a Palladium-based system for:

    • Milder Reaction Conditions: Buchwald-Hartwig couplings often proceed at lower temperatures, which is beneficial for thermally sensitive substrates.[8]

    • Broader Functional Group Tolerance: Palladium catalysts with appropriate ligands can be more tolerant of various functional groups on the substrates.

    • Higher Activity: Optimized palladium catalysts can have much higher turnover numbers, allowing for lower catalyst loadings (often ≤1 mol%) compared to copper systems (typically 5-10 mol%).[9]

Below is a workflow to guide your decision-making process.

CatalystSelection sub Starting Material: 2,6-difluorobenzonitrile + p-cresol cost Is cost the primary driver? sub->cost temp Are substrates thermally sensitive? cost->temp No cu_system Recommendation: Copper-Catalyzed Ullmann Condensation (e.g., CuI / Ligand) cost->cu_system Yes scale Is this a large-scale synthesis (>1 kg)? temp->scale No pd_system Recommendation: Palladium-Catalyzed Buchwald-Hartwig (e.g., Pd(OAc)2 / XPhos) temp->pd_system Yes scale->cu_system Yes scale->pd_system No Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low or No Conversion cause1 Inactive Catalyst start->cause1 cause2 Reagent Impurity start->cause2 cause3 Suboptimal Conditions start->cause3 sol1a Use fresh catalyst/ligand. Ensure inert atmosphere (N2/Ar) to prevent oxidation. cause1->sol1a sol1b Activate copper catalyst if using traditional Ullmann conditions. cause1->sol1b sol2a Dry solvent and reagents rigorously. Water can quench the base and deactivate the catalyst. cause2->sol2a sol2b Purify starting materials. (e.g., 2,6-difluorobenzonitrile). cause2->sol2b sol3a Increase temperature in 10-20°C increments. cause3->sol3a sol3b Screen alternative bases (e.g., K2CO3 -> Cs2CO3). cause3->sol3b sol3c Optimize catalyst loading (start with 5-10 mol% for Cu, 1-2 mol% for Pd). cause3->sol3c

Caption: Troubleshooting flowchart for low conversion rates.

Q5: My Ullmann reaction is showing very low yield. What are the first things to check?

Low conversion in copper-catalyzed reactions is a common issue. [10]1. Catalyst Activity: Traditional Ullmann reactions often require an "activated" copper source. [1][11]If using copper powder, consider preparing it fresh by reducing copper sulfate with zinc. [1]If using a copper salt like CuI, ensure it is fresh and has not been excessively exposed to air. 2. Inert Atmosphere: While some modern protocols are air-tolerant, oxygen can oxidize the active Cu(I) species, leading to catalyst deactivation. Ensure your reaction is properly set up under an inert atmosphere (Nitrogen or Argon). 3. Purity of Reagents: The reaction is highly sensitive to water. Ensure your solvent (e.g., DMF, DMSO) is anhydrous and that the p-cresol and base are dry. Water can protonate the phenoxide, rendering it non-nucleophilic. 4. Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C). [1][12]If you are operating at a lower temperature, the reaction may simply be too slow. Consider a modest increase in temperature.

Q6: I'm observing a significant amount of dark precipitate (black or dark brown) in my reaction.

This often indicates catalyst decomposition and agglomeration, particularly in palladium-catalyzed reactions where it's known as "palladium black."

  • Cause: This can be triggered by high temperatures, the presence of oxygen, or an unstable catalyst-ligand complex. [13]* Solution:

    • Improve Degassing: Ensure all solvents and reagents are rigorously degassed before starting the reaction.

    • Use a More Robust Ligand: Bulky biarylphosphine ligands are designed to create more stable palladium complexes that resist agglomeration. [13] * Lower the Temperature: High temperatures can accelerate catalyst decomposition. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. [13] Q7: How do I optimize the catalyst loading? I want to use as little as possible.

Optimizing catalyst loading is a balance between reaction efficiency and cost.

  • Initial Screening: Start with a standard loading (e.g., 5 mol% for Cu, 1-2 mol% for Pd with a 1:1.5 Pd:Ligand ratio). [9][13]2. Systematic Reduction: If the initial reaction is successful, run a series of experiments systematically lowering the catalyst loading (e.g., to 2 mol%, 1 mol%, 0.5 mol%) while keeping all other parameters constant.

  • Monitor Reaction Profile: Track the reaction progress by TLC or HPLC. A lower catalyst loading will likely result in a longer reaction time. Determine the minimum loading that provides an acceptable yield within a practical timeframe. Be aware that lowering the catalyst amount too much can lead to incomplete conversion. [14] Q8: What are common side reactions and how can they be minimized?

  • Homocoupling of p-cresol: This can occur but is generally less favorable than the desired cross-coupling. Ensuring a slight excess of the benzonitrile component can sometimes help.

  • Reduction of the Nitrile Group: This is unlikely under standard Ullmann or Buchwald-Hartwig conditions but could occur if using harsh reducing agents during workup or purification.

  • Hydrolysis of the Nitrile Group: If excess water is present, especially at high temperatures and with a strong base, the benzonitrile can hydrolyze to the corresponding benzamide or benzoic acid. Using anhydrous conditions is the best preventative measure. [15]

Part 3: Experimental Protocol & Data

This section provides a representative experimental procedure for a copper-catalyzed synthesis and a table summarizing typical reaction conditions.

Representative Protocol: Copper-Catalyzed Synthesis

This protocol is a generalized starting point based on modern Ullmann-type reactions and should be optimized for your specific laboratory conditions.

Reagents & Equipment:

  • 2,6-Difluorobenzonitrile

  • p-Cresol

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine (as ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorobenzonitrile (1.0 eq), p-cresol (1.1 eq), Copper(I) Iodide (0.1 eq, 10 mol%), N,N-dimethylglycine (0.2 eq, 20 mol%), and Cesium Carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of ~0.5 M with respect to the limiting reagent) via syringe.

  • Reaction: Heat the mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary: Comparison of Catalytic Systems

The following table summarizes conditions reported in the literature for similar diaryl ether syntheses, providing a comparative overview. Yields are highly substrate-dependent.

ParameterUllmann-Type (Copper)Buchwald-Hartwig (Palladium)
Catalyst Source CuI, Cu₂O, Cu(OAc)₂Pd(OAc)₂, Pd₂(dba)₃
Typical Loading 5 - 10 mol% [9]0.5 - 2 mol% [9][13]
Ligand N,N-Dimethylglycine, L-Proline, Phenanthroline [5][7]XPhos, SPhos, RuPhos (Bulky Phosphines) [7][8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ [5][16]NaOtBu, K₃PO₄, LiHMDS
Solvent DMF, DMSO, NMP, Toluene [1][11][17]Toluene, Dioxane, THF
Temperature 90 - 150 °C [1][7]80 - 110 °C [8]
Advantages Lower cost, robust for many substrates.Milder conditions, lower catalyst loading, high functional group tolerance.
Disadvantages Higher temperatures, higher catalyst loading, can have lower yields for challenging substrates.High cost of catalyst and ligands, sensitivity to air and moisture.

References

  • A Guide to Alternative Bases for Diaryl Ether Synthesis: A Compar
  • The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0).
  • Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. (n.d.). PMC - NIH.
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper C
  • Ullmann condens
  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Troubleshooting low conversion rates in copper-catalyzed etherific
  • Ullmann Reaction. Thermo Fisher Scientific - US.
  • Catalyst Loading Optimization.
  • Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. (n.d.). NIH.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Deriv
  • Diaryl ether synthesis by etherification (aryl
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH.
  • Revealing the Ligand Effect on Copper(I) Disproportionation via Operando IR Spectra.
  • Greener Approaches to Cross-Coupling. (n.d.). Books.
  • Buchwald-Hartwig reaction: An overview.
  • Comparative reactivity of Benzonitrile and other arom
  • Ullmann reaction – Knowledge and References. Taylor & Francis.
  • Aromatic Nucleophilic Substitution. Fisher Scientific.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Ullmann Reaction. Organic Chemistry Portal.

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Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during these critical synthetic transformations. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you optimize your reactions, maximize yields, and ensure the purity of your target molecules.

I. Palladium-Catalyzed Cyanation of Aryl Halides: Navigating Catalyst Deactivation and Side Reactions

Palladium-catalyzed cyanation is a powerful and widely used method for the synthesis of substituted benzonitriles due to its broad functional group tolerance.[1] However, it is not without its challenges, primarily catalyst deactivation and the formation of unwanted byproducts.

Question 1: My palladium-catalyzed cyanation of an aryl bromide is sluggish and giving low yields. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed cyanation reactions are frequently linked to catalyst poisoning by the cyanide source.[1] Excess cyanide ions in the solution can coordinate strongly to the palladium center at various stages of the catalytic cycle, forming inactive palladium-cyanide complexes and halting the reaction.[1]

Troubleshooting Steps & Explanations:

  • Choice of Cyanide Source:

    • Insight: Highly soluble cyanide sources like NaCN and KCN can lead to high concentrations of free cyanide, promoting catalyst deactivation.[1] Less soluble sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) release cyanide ions more slowly, maintaining a lower, steady concentration that is less likely to poison the catalyst.[1]

    • Actionable Advice: If you are using NaCN or KCN and experiencing issues, consider switching to Zn(CN)₂ or K₄[Fe(CN)₆].

  • Moisture Control:

    • Insight: Trace amounts of water can be particularly detrimental. Water can hydrolyze the cyanide source to form hydrogen cyanide (HCN), which readily reacts with the Pd(0) catalyst to form inactive palladium hydride and cyanide complexes.[2]

    • Actionable Advice: Ensure all glassware is rigorously dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Ligand Selection:

    • Insight: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as biaryl phosphines (e.g., XPhos, SPhos), can protect the palladium center from excess cyanide and promote the desired reductive elimination step to form the benzonitrile.[3][4]

    • Actionable Advice: If using simpler phosphine ligands like triphenylphosphine, consider switching to a more sterically demanding biaryl phosphine ligand.

Question 2: I am observing a significant amount of a biaryl byproduct in my palladium-catalyzed cyanation. How can I minimize its formation?

Answer:

The formation of biaryl compounds is a common side reaction in many cross-coupling reactions, including cyanation.[5] This typically occurs through a competing Suzuki-type coupling where the initially formed aryl boronate (if boronic acids are present as impurities) or the starting aryl halide undergoes homocoupling or couples with another molecule of the starting material.

Troubleshooting Steps & Explanations:

  • Ligand Modification:

    • Insight: The ligand can influence the relative rates of the desired cyanation and the undesired biaryl formation. Ligands that promote rapid reductive elimination of the aryl nitrile can outcompete the pathways leading to biaryls.

    • Actionable Advice: Experiment with different classes of phosphine ligands. For example, if you are using a monodentate ligand, a bidentate ligand like dppf might alter the reaction pathway and reduce biaryl formation.

  • Purity of Starting Materials:

    • Insight: Impurities in the starting aryl halide, such as corresponding boronic acids, can lead to biaryl formation.

    • Actionable Advice: Ensure the purity of your aryl halide. If necessary, purify the starting material before use.

  • Reaction Conditions:

    • Insight: Temperature and reaction time can influence the extent of side reactions.

    • Actionable Advice: Try lowering the reaction temperature or reducing the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal point to stop the reaction before significant byproduct formation occurs.

II. The Sandmeyer Reaction: Taming the Unstable Diazonium Salt

The Sandmeyer reaction is a classic and reliable method for converting anilines to benzonitriles via a diazonium salt intermediate.[6] However, the instability of the diazonium salt can lead to several byproducts.

Question 3: My Sandmeyer cyanation is producing a significant amount of the corresponding phenol. How can I prevent this?

Answer:

Phenol formation is the most common side reaction in Sandmeyer reactions and arises from the reaction of the diazonium salt with water.[7] This is particularly problematic at elevated temperatures.[7]

Troubleshooting Steps & Explanations:

  • Strict Temperature Control:

    • Insight: The diazotization step (formation of the diazonium salt) is highly exothermic and the diazonium salt itself is thermally unstable.[7] Allowing the temperature to rise above 0-5 °C significantly increases the rate of decomposition to the phenol.

    • Actionable Advice: Perform the diazotization in an ice-salt bath to maintain a temperature between 0 and 5 °C. Add the sodium nitrite solution slowly to control the exotherm.

  • Control of Acidity:

    • Insight: A sufficiently acidic environment is necessary to prevent the diazonium salt from coupling with the starting aniline to form an azo compound, another common byproduct.

    • Actionable Advice: Ensure that there is an excess of acid present during the diazotization step.

Quantitative Impact of Temperature on Byproduct Formation in a Typical Sandmeyer Reaction:

Reaction Temperature (°C)Desired Benzonitrile Yield (%)Phenol Byproduct (%)
0-585<5
10-157015-20
25 (Room Temp)40-50>30

Note: These are representative values and can vary depending on the specific substrate and reaction conditions.

Workflow for Minimizing Phenol Byproduct in the Sandmeyer Reaction:

Sandmeyer_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation cluster_byproduct Byproduct Formation Aniline Substituted Aniline Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO2 NaNO2 (aq) NaNO2->Diazonium Acid Excess Acid (e.g., HCl) Acid->Diazonium Benzonitrile Substituted Benzonitrile (Desired Product) Diazonium->Benzonitrile Controlled Temperature Phenol Phenol Byproduct Diazonium->Phenol Elevated Temperature CuCN CuCN CuCN->Benzonitrile H2O Water H2O->Phenol Dehydration_Mechanism Benzamide Benzamide Intermediate1 O-Activated Intermediate Benzamide->Intermediate1 Nucleophilic attack of amide oxygen DehydratingAgent Dehydrating Agent (E-X) DehydratingAgent->Intermediate1 Intermediate2 Iminium-like Intermediate Intermediate1->Intermediate2 Deprotonation Benzonitrile Benzonitrile Intermediate2->Benzonitrile Elimination of E-OH Byproduct Byproduct (E-OH + HX) Intermediate2->Byproduct

Caption: Generalized mechanism for the dehydration of benzamide to benzonitrile.

V. One-Pot Synthesis from Benzaldehydes: Managing Intermediates

The one-pot conversion of benzaldehydes to benzonitriles, typically via an in-situ generated aldoxime, is an efficient process. [8]However, incomplete conversion of the intermediate can be an issue.

Question 6: In my one-pot synthesis of a benzonitrile from a substituted benzaldehyde and hydroxylamine, I am isolating a significant amount of the intermediate aldoxime. How can I drive the reaction to completion?

Answer:

The formation of the aldoxime is the first step, followed by its dehydration to the nitrile. [9]The accumulation of the aldoxime intermediate indicates that the dehydration step is the rate-limiting step under your current reaction conditions.

Troubleshooting Steps & Explanations:

  • Choice of Catalyst/Dehydrating Agent:

    • Insight: The dehydration of the aldoxime often requires a catalyst or a dehydrating agent.

    • Actionable Advice: Ensure that your one-pot system includes a component that facilitates the dehydration of the aldoxime. This could be an acid or a mild dehydrating agent that is compatible with the reaction conditions. Some protocols utilize the solvent itself (e.g., refluxing DMF) to promote dehydration.

  • Reaction Temperature and Time:

    • Insight: The dehydration step is often more temperature-sensitive than the initial oxime formation.

    • Actionable Advice: Increasing the reaction temperature or extending the reaction time may be necessary to drive the dehydration of the aldoxime to completion. Monitor the reaction by TLC or GC-MS to track the disappearance of the aldoxime intermediate.

VI. The Ubiquitous Byproduct: Hydrolysis to Amides and Carboxylic Acids

Regardless of the synthetic route chosen, a common final hurdle is the potential for hydrolysis of the desired benzonitrile product to the corresponding benzamide or benzoic acid, especially during aqueous workup or purification under non-neutral pH conditions.

Question 7: During the workup of my benzonitrile synthesis, I am consistently seeing the formation of the corresponding benzamide as an impurity. How can I avoid this?

Answer:

Nitriles can be hydrolyzed to amides, and subsequently to carboxylic acids, under both acidic and basic conditions, particularly with heating. [10] Troubleshooting Steps & Explanations:

  • Neutral Workup Conditions:

    • Insight: Using strongly acidic or basic aqueous solutions during the workup can promote hydrolysis of the nitrile.

    • Actionable Advice: Whenever possible, perform the aqueous workup under neutral or near-neutral conditions. If an acid or base wash is necessary, perform it quickly and at low temperatures to minimize contact time.

  • Careful Purification:

    • Insight: If the benzamide has already formed, it can often be separated from the benzonitrile by chromatography. However, preventing its formation is ideal.

    • Actionable Advice: If using column chromatography, choose a neutral solvent system. Avoid prolonged exposure of the product to acidic or basic conditions on the silica gel.

Pathway of Nitrile Hydrolysis:

Hydrolysis_Pathway Benzonitrile Benzonitrile (Ar-CN) Benzamide Benzamide (Ar-CONH2) Benzonitrile->Benzamide H₂O, H⁺ or OH⁻ (mild) BenzoicAcid Benzoic Acid (Ar-COOH) Benzamide->BenzoicAcid H₂O, H⁺ or OH⁻ (harsher)

Caption: The stepwise hydrolysis of benzonitriles to benzamides and then to benzoic acids.

References

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
  • Dehydration of amide with PCl5 - Chemistry Stack Exchange. (2017, January 7). Retrieved from [Link]

  • How can I purify impure benzonitrile? - ResearchGate. (2017, July 23). Retrieved from [Link]

  • Erhardt, S., Grushin, V. V., & Kilpatrick, A. H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(15), 5146–5161.
  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Red mud catalyzed one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride under microwave irradiation - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC - NIH. (n.d.). Retrieved from [Link]

  • How to remove the phenol from the reaction mixture without doing column chromatography? - ResearchGate. (2017, April 26). Retrieved from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.). Retrieved from [Link]

  • Method for continuously preparing nitrile from amide - Google Patents. (n.d.).
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. (2015, January 2). Retrieved from [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2003, October).
  • Cyanation of aryl bromide : r/chemistry - Reddit. (2023, October 13). Retrieved from [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21). Retrieved from [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sandmeyer reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - NIH. (n.d.). Retrieved from [Link]

  • Rosenmund-von Braun Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids - ResearchGate. (2006, August). Tetrahedron Letters, 47(35), 6247-6250.
  • Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors - SciSpace. (n.d.). Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Nitrile to Amide - Common Conditions. (n.d.). Retrieved from [Link]

  • Reduction of Amides & Nitriles - YouTube. (2020, November 26). Retrieved from [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.).
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans - ResearchGate. (n.d.). Retrieved from [Link]

  • L-Proline-Promoted Rosenmund–von Braun Reaction. (n.d.).
  • Reactions of P2O5,PCl3,PCl5,SOCl2 with carboxylic acids and Amides || #jeemain #NEET. (2021, August 26). Retrieved from [Link]

  • Characterization of byproducts using GC‐MS. Mass spectrometer ion... - ResearchGate. (n.d.). Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5). RSC Advances, 9(30), 17265-17272.
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2022, January 2). Retrieved from [Link]

  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - NIH. (n.d.). Retrieved from [Link]

  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Process for the preparation of a cyanobiphenyl - Google Patents. (n.d.).
  • Benzonitrile-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (n.d.).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). Retrieved from [Link]

  • Cleaning Dirty Phenol - YouTube. (2016, October 19). Retrieved from [Link]

  • Gas-phase synthetic pathways to benzene and benzonitrile: a combined microwave and thermochemical investigation - RSC Publishing. (n.d.). Retrieved from [Link]

  • Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide - ResearchGate. (2006, August). Synthesis, 2006(16), 2743-2748.
  • Recent developments in dehydration of primary amides to nitriles - ResearchGate. (n.d.). Retrieved from [Link]

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Troubleshooting diaryl ether synthesis from aryl halides and phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-O bonds between aryl halides and phenols. Diaryl ethers are crucial structural motifs in numerous biologically active compounds and advanced materials. However, their synthesis can be challenging, often plagued by issues of low yield, side reactions, and catalyst deactivation.

This document provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions. We will explore the nuances of the two primary methods for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

General Troubleshooting Guide

Before diving into specific frequently asked questions, let's address some of the broader issues that can arise during diaryl ether synthesis. A systematic approach to troubleshooting is often the most effective way to identify and resolve problems.

Low or No Product Yield

One of the most common frustrations in synthesis is a low or nonexistent yield of the desired diaryl ether. The underlying cause can often be traced back to several key factors:

  • Catalyst Inactivity: Both copper- and palladium-based catalysts are susceptible to deactivation. For Ullmann reactions, the active Cu(I) species can be oxidized or disproportionate, leading to inactive copper colloids. In Buchwald-Hartwig couplings, the palladium catalyst can precipitate, effectively removing it from the catalytic cycle.

  • Poor Substrate Reactivity: The electronic properties of both the aryl halide and the phenol play a significant role. Electron-withdrawing groups on the aryl halide generally increase reactivity in Ullmann-type reactions.[1][2] Conversely, electron-rich aryl halides can be challenging substrates.[3]

  • Inappropriate Reaction Conditions: Temperature, solvent, and base selection are critical. Classical Ullmann reactions often require high temperatures (100-220 °C), which can lead to substrate decomposition.[1][2] Modern protocols with appropriate ligands can often be run at lower temperatures.[4]

  • Presence of Water or Oxygen: Many cross-coupling reactions are sensitive to air and moisture. Water can deactivate the base and interfere with the catalyst.[4][5] Rigorous exclusion of oxygen is crucial to prevent catalyst oxidation.[6]

Common Side Reactions

The formation of undesired byproducts can significantly complicate purification and reduce the yield of the target molecule. Some common side reactions include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is a common byproduct in Buchwald-Hartwig reactions.

  • Homocoupling: Two molecules of the aryl halide or two molecules of the phenol react to form a biaryl or a diphenoquinone-like species, respectively.

  • Ether Cleavage: At very high temperatures, the newly formed diaryl ether bond can be cleaved.

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones, can react with the starting materials or intermediates.

Issues with Product Isolation and Purification

Even when the reaction is successful, isolating the pure diaryl ether can be challenging.

  • Removal of Metal Catalyst: Residual copper or palladium can be difficult to remove and may require specific workup procedures, such as washing with aqueous ammonia solutions or using metal scavengers.[1][2]

  • Separation from Starting Materials: If the reaction does not go to completion, separating the product from unreacted aryl halide and phenol can be difficult due to similar polarities.

  • Chromatography Challenges: Diaryl ethers can sometimes be challenging to purify by column chromatography, requiring careful selection of the stationary and mobile phases.

Below is a troubleshooting workflow to guide your experimental approach when encountering issues.

TroubleshootingWorkflow Start Reaction Issue Identified (e.g., Low Yield, Side Products) Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze_Crude Check_Purity Verify Purity of Starting Materials & Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Yes Optimize_Catalyst Optimize Catalyst System (Metal, Ligand, Loading) Check_Conditions->Optimize_Catalyst Conditions seem correct Optimize_Base Optimize Base (Type, Stoichiometry) Check_Conditions->Optimize_Base Temp/Time OK No_Product No Product Formation Analyze_Crude->No_Product Low_Yield Low Yield Analyze_Crude->Low_Yield Side_Products Significant Side Products Analyze_Crude->Side_Products Purification_Issue Purification Difficulty Analyze_Crude->Purification_Issue No_Product->Check_Purity Is everything pure? No_Product->Optimize_Catalyst Yes Low_Yield->Check_Conditions Low_Yield->Optimize_Base Side_Products->Check_Conditions Could temp be too high? Side_Products->Optimize_Catalyst Are byproducts catalyst-related? Side_Products->Optimize_Base Are byproducts base-related? Optimize_Catalyst->Optimize_Base Success Problem Resolved Optimize_Catalyst->Success Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent Optimize_Base->Success Optimize_Solvent->Success Workup_Protocol Modify Workup Protocol (e.g., Acid/Base Wash, Scavengers) Purification_Issue->Workup_Protocol Chromatography_Method Optimize Chromatography (Stationary/Mobile Phase) Workup_Protocol->Chromatography_Method Chromatography_Method->Success

Caption: A decision-making workflow for troubleshooting common issues in diaryl ether synthesis.

Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the synthesis of diaryl ethers.

Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, typically employing a copper catalyst.[7]

Q1: My Ullmann reaction is not working, even at high temperatures. What should I try first?

A1: Before drastically increasing the temperature, which can lead to degradation, consider the following:

  • Activate Your Copper: Traditional Ullmann reactions often use copper powder, which can have an inactive oxide layer. Pre-activating the copper by washing with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water and a volatile solvent and drying under vacuum, can significantly improve reactivity.

  • Change the Copper Source: Instead of copper powder, try using a Cu(I) salt like CuI or CuBr. These are generally more reactive.[1][2]

  • Add a Ligand: The addition of a chelating ligand can dramatically accelerate the reaction and allow for lower reaction temperatures.[4][5] Common ligands include N,N-dimethylglycine, picolinic acid, and various diamines.[5][8]

  • Ensure Anhydrous Conditions: The presence of water can be detrimental.[4][5] Use dry solvents and consider adding molecular sieves to the reaction mixture.[3]

Q2: I'm observing a lot of homocoupling of my aryl halide. How can I minimize this?

A2: Homocoupling is a common side reaction in Ullmann condensations. To mitigate this:

  • Lower the Temperature: Homocoupling often becomes more prevalent at higher temperatures. If you are using a ligand that allows for milder conditions, try reducing the reaction temperature.

  • Adjust Stoichiometry: Using a slight excess of the phenol can sometimes favor the desired cross-coupling reaction.

  • Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening a few different ligands may be beneficial.

Q3: What is the best base and solvent combination for an Ullmann diaryl ether synthesis?

A3: The optimal combination is substrate-dependent, but some general guidelines apply:

  • Bases: A strong, non-nucleophilic base is typically required to deprotonate the phenol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.[3] Potassium phosphate (K₃PO₄) has also been shown to be effective, sometimes without the need for additional drying agents.[4][5]

  • Solvents: High-boiling polar aprotic solvents are traditional choices, such as DMF, NMP, or pyridine.[7][8] However, with modern ligand systems, solvents like dioxane, toluene, and acetonitrile can be used at lower temperatures.[3][9]

ParameterTraditional UllmannLigand-Accelerated Ullmann
Temperature 100 - 220 °C[1][2]80 - 110 °C[4]
Copper Source Cu powder, Cu(I) saltsCu(I) salts (e.g., CuI)
Base K₂CO₃, KOHK₃PO₄, Cs₂CO₃[3][5]
Solvent Pyridine, DMF, NMP[8]Toluene, Dioxane, MeCN[3][9]
Caption: Comparison of typical reaction conditions for traditional versus ligand-accelerated Ullmann diaryl ether synthesis.
Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers, offering a palladium-catalyzed alternative to the Ullmann reaction.[10]

Q4: My Buchwald-Hartwig reaction for diaryl ether synthesis is giving me low yields. What are the most critical parameters to optimize?

A4: The success of a Buchwald-Hartwig C-O coupling is highly dependent on the interplay between the palladium source, the ligand, and the base.

  • Ligand Selection: This is arguably the most critical parameter. Bulky, electron-rich phosphine ligands are essential.[11] Different generations of Buchwald ligands (e.g., SPhos, XPhos, RuPhos) have been developed, each with its own advantages for specific substrate combinations. It is often necessary to screen several ligands to find the optimal one for your system.

  • Base Choice: The choice of base is crucial and can be solvent-dependent.[12][13] Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice in nonpolar solvents like toluene.[14] In polar solvents, weaker bases like K₃PO₄ or Cs₂CO₃ may be more effective. The base not only deprotonates the phenol but also participates in the catalytic cycle.[15]

  • Palladium Pre-catalyst: Using a pre-catalyst, where the ligand is already coordinated to the palladium center, can lead to more consistent results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[14]

CatalyticCycle cluster_product Product Formed Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) LigandExch L-Pd(II)(Ar)(OAr') OxAdd->LigandExch Ligand Exchange (Ar'-OH, Base) LigandExch->Pd0 Reductive Elimination Product Ar-O-Ar' LigandExch->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

Q5: I am trying to couple an aryl chloride, but the reaction is very slow. What can I do?

A5: Aryl chlorides are less reactive than the corresponding bromides and iodides in oxidative addition to palladium.[14] To facilitate the reaction:

  • Use a More Electron-Rich Ligand: Ligands specifically designed for aryl chloride activation, often featuring bulky dialkylbiarylphosphine scaffolds, are necessary.

  • Higher Catalyst Loading and Temperature: You may need to increase the catalyst loading and reaction temperature compared to reactions with aryl bromides or iodides.[16]

  • Choice of Base: A very strong base like LHMDS or KHMDS may be required to facilitate the reaction with less reactive aryl chlorides.[14]

Q6: How do I choose the right solvent for my Buchwald-Hartwig C-O coupling?

A6: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the reactivity of the base.

  • Nonpolar Aromatic Solvents: Toluene and benzene are common choices, particularly with strong alkoxide bases like NaOtBu.

  • Ethereal Solvents: Dioxane and THF are also frequently used.

  • Polar Aprotic Solvents: While less common, solvents like DMF can be used, but they may require a different choice of base.[12][13]

  • Avoid: Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.[14]

Experimental Protocols

Protocol 1: General Procedure for a Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (5-10 mol%), the ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reactants: Add the aryl halide (1 equivalent), the phenol (1.0-1.2 equivalents), and the anhydrous solvent (e.g., acetonitrile or dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove insoluble salts and the copper catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Diaryl Ether Synthesis

This protocol is a general starting point and requires careful selection of the ligand and base.

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and the base (e.g., K₃PO₄, 1.5-2 equivalents) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Addition of Reactants: Add the aryl halide (1 equivalent), the phenol (1.2-1.5 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate or diethyl ether) and filter through a plug of silica gel, washing with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.

References

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(3). Available at: [Link]

  • Various Authors. (2023). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México, 47(3). Available at: [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Badgujar, D. & Bhanage, B. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mohamed Shams, Y. & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. Available at: [Link]

  • Anderson, K. W., et al. (2006). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Available at: [Link]

  • Various Authors. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Mohamed Shams, Y. & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • Kunz, K., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1370-1376. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Vechabil, P., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12346-12354. Available at: [Link]

  • Bhaskaran, S., et al. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 13(5), 1326-1329. Available at: [Link]

  • Vaddypally, S., et al. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Available at: [Link]

  • Various Authors. (2025). The Ullmann Ether Condensation. ResearchGate. Available at: [Link]

  • Vechabil, P., et al. (2025). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • NurdRage. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. Available at: [Link]

  • Chemics. (2017). Purification and Drying: Diethyl Ether. YouTube. Available at: [Link]

  • Kwong, F. Y., et al. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 88, 134. Available at: [Link]

  • Kunz, K., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ley, S. V. & Thomas, A. W. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 38(16), 2345-2347. Available at: [Link]

  • Kabalka, G. W. & Akula, M. R. (2004). A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions. ResearchGate. Available at: [Link]

  • Vechabil, P., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Reddit User. (2024). Ullmann coupling. Reddit. Available at: [Link]

  • Reddit User. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Various Authors. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

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Preventing decomposition of 2-Fluoro-6-(4-methylphenoxy)benzonitrile during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to prevent decomposition and optimize your synthetic outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in various research and development applications, is most commonly achieved via a copper-catalyzed Ullmann condensation. This reaction involves the coupling of 2,6-difluorobenzonitrile with 4-methylphenol (p-cresol) in the presence of a base. While effective, this method is sensitive to reaction conditions, and decomposition of starting materials or the desired product can lead to reduced yields and complex purification challenges. This guide will address the most common issues and provide robust solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable method is the Ullmann condensation, a type of copper-catalyzed nucleophilic aromatic substitution (SNAr).[1][2] This reaction typically involves the coupling of an aryl halide (2,6-difluorobenzonitrile) with a phenol (4-methylphenol) in the presence of a copper catalyst and a base. Modern Ullmann-type reactions can often be performed under milder conditions than the harsh temperatures traditionally required.[3]

Q2: Why is a copper catalyst necessary for this reaction?

A2: The copper catalyst is crucial for facilitating the coupling of the aryl halide with the phenoxide. The mechanism is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether product and regenerate the active copper(I) catalyst.[1][4]

Q3: I am observing a significant amount of 2-fluorobenzonitrile as a byproduct. What is causing this?

A3: The formation of 2-fluorobenzonitrile is likely due to a reductive dehalogenation side reaction. This can occur under Ullmann conditions, especially if there are sources of protic impurities (e.g., water) in the reaction mixture.[5] It is also crucial to ensure that the reaction is performed under an inert atmosphere to prevent side reactions.

Q4: My final product is contaminated with a carboxylic acid derivative. How can I prevent this?

A4: The presence of a carboxylic acid impurity, specifically 2-fluoro-6-(4-methylphenoxy)benzoic acid, is a strong indicator of nitrile group hydrolysis. This reaction is catalyzed by basic conditions, especially in the presence of water.[5][6][7][8][9] To prevent this, it is imperative to use anhydrous solvents and reagents and to carefully neutralize the reaction mixture during workup before any prolonged exposure to basic aqueous conditions.

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or GC-MS analysis shows unreacted starting materials (2,6-difluorobenzonitrile and 4-methylphenol).

  • Minimal formation of the desired product.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Inactive Catalyst The copper(I) catalyst can be oxidized to inactive copper(II) species by atmospheric oxygen. The purity and source of the copper catalyst are critical for its activity.Use a fresh, high-purity source of CuI or other Cu(I) salt. Consider using a ligand such as 1,10-phenanthroline to stabilize the copper catalyst.[3] Ensure the reaction is set up under a rigorously inert atmosphere (N₂ or Ar).
Insufficient Base The base is required to deprotonate the 4-methylphenol to form the nucleophilic phenoxide. Incomplete deprotonation will result in a slow or stalled reaction.Use a strong, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous to maximize its reactivity. Use a slight excess of the base (1.5-2.0 equivalents).
Low Reaction Temperature Ullmann-type reactions, even with modern catalysts, often require elevated temperatures to proceed at a reasonable rate.[2]If using a traditional Ullmann setup, temperatures in the range of 120-160 °C are common. For ligand-assisted reactions, a temperature screen from 80-120 °C is recommended.[5]
Inappropriate Solvent The solvent needs to be polar and aprotic to dissolve the reagents and facilitate the reaction. It must also have a sufficiently high boiling point for the required reaction temperature.High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used.[2][3] Ensure the solvent is anhydrous.
Troubleshooting Flowchart: Low Product Yield

low_yield start Low or No Product Yield check_catalyst Is the Copper Catalyst Active and Under Inert Atmosphere? start->check_catalyst check_base Is the Base Sufficiently Strong and Anhydrous? check_catalyst->check_base Yes solution_catalyst Use fresh Cu(I) salt, add a stabilizing ligand, and ensure inert atmosphere. check_catalyst->solution_catalyst No check_temp Is the Reaction Temperature Optimal? check_base->check_temp Yes solution_base Use finely powdered, anhydrous K₂CO₃, Cs₂CO₃, or K₃PO₄ in slight excess. check_base->solution_base No check_solvent Is the Solvent Appropriate and Anhydrous? check_temp->check_solvent Yes solution_temp Screen temperatures from 80-160 °C depending on the catalytic system. check_temp->solution_temp No solution_solvent Use anhydrous DMF, NMP, or dioxane. check_solvent->solution_solvent No end Improved Yield check_solvent->end Yes solution_catalyst->check_catalyst solution_base->check_base solution_temp->check_temp solution_solvent->check_solvent

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Impurities

Symptoms:

  • TLC or GC-MS analysis shows multiple spots/peaks in addition to the starting materials and product.

  • Difficulty in purifying the final product.

Potential Impurities and Their Prevention:

Impurity Formation Mechanism Prevention Strategy
2-Fluoro-6-(4-methylphenoxy)benzoic acid Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under basic conditions, especially in the presence of water.[5][6][7][8][9]1. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 2. Careful Workup: Quench the reaction by cooling and adding a non-protic organic solvent. Neutralize the mixture with a dilute acid (e.g., 1M HCl) before adding water for extraction.
2-Fluorobenzonitrile Reductive Dehalogenation: The starting material, 2,6-difluorobenzonitrile, can undergo reduction, losing a fluorine atom. This is often promoted by protic impurities.[5]1. Strictly Anhydrous Conditions: As with nitrile hydrolysis, preventing water contamination is key. 2. Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before adding reagents.
Homocoupled Biaryl Ethers Self-Condensation: The starting materials can react with themselves to form symmetrical biaryl ethers.1. Controlled Addition: Consider the slow addition of the more reactive coupling partner to the reaction mixture. 2. Optimize Stoichiometry: Use a slight excess of one of the starting materials to favor the cross-coupling reaction.
Cleavage Products (2,6-difluorophenol and 4-methylphenol) Retro-Ullmann/Ether Cleavage: The diaryl ether product may undergo cleavage back to the starting phenol and a derivative of the aryl halide under harsh conditions or in the presence of certain catalytic species.[6][10]1. Moderate Reaction Temperature: Avoid excessively high temperatures. Monitor the reaction progress and stop it once the starting materials are consumed. 2. Optimize Catalyst Loading: Use the minimum effective amount of copper catalyst.
Decomposition Pathways Overview

decomposition cluster_main Main Reaction Pathway cluster_decomp Decomposition & Side Reactions 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Product This compound 2,6-Difluorobenzonitrile->Product Cu(I), Base Reductive Dehalogenation Reductive Dehalogenation (Protic Impurities) 2,6-Difluorobenzonitrile->Reductive Dehalogenation 4-Methylphenol 4-Methylphenol 4-Methylphenol->Product Nitrile Hydrolysis Nitrile Hydrolysis (Basic, H₂O) Product->Nitrile Hydrolysis Ether Cleavage Ether Cleavage (High Temp.) Product->Ether Cleavage Benzoic Acid Impurity 2-Fluoro-6-(4-methylphenoxy)benzoic acid Nitrile Hydrolysis->Benzoic Acid Impurity 2-Fluorobenzonitrile 2-Fluorobenzonitrile Reductive Dehalogenation->2-Fluorobenzonitrile Cleavage Products 2,6-Difluorophenol + 4-Methylphenol Ether Cleavage->Cleavage Products

Caption: Overview of the main reaction and potential decomposition pathways.

Part 3: Experimental Protocols

This section provides a general, optimized protocol for the synthesis of this compound, designed to minimize decomposition.

Optimized Synthesis Protocol

Materials:

  • 2,6-Difluorobenzonitrile

  • 4-Methylphenol (p-cresol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq.), 4-methylphenol (1.1 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with dry nitrogen or argon (repeat this cycle three times).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 2,6-difluorobenzonitrile.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Carefully add 1M HCl with stirring until the mixture is neutral to slightly acidic (check with pH paper).

    • Add water and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Nature Communications, 2020 , 11, 4381. [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Link]

  • EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]

  • Base Hydrolysis of Benzonitrile. YouTube. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates. Nature Communications, 2022 , 13, 2088. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 2021 , 1(8), 1215–1221. [Link]

  • Ligand free, highly efficient synthesis of diaryl ether over copper fluorapatite as heterogeneous reusable catalyst. Tetrahedron Letters, 2012 , 53(45), 6060-6065. [Link]

  • History of Ullmann-type reaction by Ullmann, Goldberg, and Hurtley. ResearchGate. [Link]

  • Troubleshooting Ullmann Coupling. Reddit. [Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 2001 , 31(18), 2865-2879. [Link]

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 2021 , 1(8), 1215–1221. [Link]

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102(5), 1359-1470. [Link]

  • Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Science, 2019 , 10(24), 6149-6154. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 2018 , 140(2), 793-806. [Link]

  • Copper-mediated/catalyzed fluorination of aryl halides. ResearchGate. [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Industrial & Engineering Chemistry Research, 2017 , 56(35), 9789-9798. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 2021 , 11(1), 109. [Link]

  • Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium‐Catalyzed Lignin Hydrogenolysis. ChemSusChem, 2020 , 13(14), 3666-3675. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize, troubleshoot, and scale up this valuable chemical intermediate. Here, we provide in-depth, field-proven insights into the common challenges and critical parameters of the synthesis, moving beyond a simple protocol to explain the underlying chemical principles.

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of 2,6-difluorobenzonitrile with 4-methylphenol (p-cresol) in the presence of a suitable base and solvent. While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and scalability. This guide will address these issues in a practical question-and-answer format.

Reaction Overview: The SNAr Pathway

The core of this synthesis is the displacement of one of the fluorine atoms on the 2,6-difluorobenzonitrile ring by the phenoxide ion generated from 4-methylphenol. The reaction is facilitated by the strong electron-withdrawing nature of the nitrile (-CN) group and the fluorine atoms, which activate the aromatic ring towards nucleophilic attack.[1][2][3] The fluorine atom is an excellent leaving group in this context, a characteristic feature of SNAr reactions where the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group.[2]

Experimental Workflow Diagram

This diagram outlines the general process for the synthesis and purification of this compound.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. S_NAr Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Isolation reagents Dissolve 4-methylphenol and Base in Solvent add_dfbn Add 2,6-difluorobenzonitrile to the mixture reagents->add_dfbn heat Heat reaction to specified temperature (e.g., 80-150°C) add_dfbn->heat monitor Monitor reaction progress (TLC, HPLC, GC) heat->monitor quench Cool and Quench (e.g., with water or acid) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4/MgSO4 and concentrate wash->dry purify Purify crude product (Recrystallization or Chromatography) dry->purify characterize Characterize final product (NMR, MS, m.p.) purify->characterize

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Part 1: Reaction Initiation and Performance

Question 1: My reaction shows low or no conversion of the 2,6-difluorobenzonitrile starting material. What are the likely causes?

Answer: Low or no conversion is typically traced back to three main areas: the base, the solvent, or the temperature.

  • Ineffective Deprotonation of 4-methylphenol: The reaction requires the formation of the 4-methylphenoxide anion to act as the nucleophile. If the base is not strong enough or is of poor quality (e.g., old, hydrated potassium carbonate), deprotonation will be incomplete.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). If using a weaker base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and anhydrous. Patent literature for similar syntheses often uses strong bases like sodium hydride in aprotic polar solvents like DMF.[4]

  • Inappropriate Solvent: The solvent plays a crucial role in SNAr reactions. It must be able to dissolve the reagents and stabilize the charged intermediate (the Meisenheimer complex).[1][5]

    • Solution: High-boiling polar aprotic solvents are ideal. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[6][7] They effectively solvate the cation from the base, making the phenoxide more nucleophilic. Ensure the solvent is anhydrous, as water can protonate the phenoxide and interfere with the reaction.

  • Insufficient Temperature: SNAr reactions require an activation energy to proceed.

    • Solution: The reaction temperature may need to be increased. Depending on the solvent and base, temperatures ranging from 80°C to 150°C are common.[4][8] Start on the lower end and gradually increase while monitoring the reaction by TLC or HPLC.

Question 2: I am observing a significant amount of a second, less polar byproduct. What is it and how can I prevent it?

Answer: This byproduct is almost certainly the di-substituted product, 2,6-bis(4-methylphenoxy)benzonitrile . This occurs when a second molecule of 4-methylphenoxide displaces the remaining fluorine atom on your desired product.

  • Cause: The mono-substituted product is itself an activated aryl fluoride, susceptible to further SNAr. This is exacerbated by:

    • High Temperature or Long Reaction Times: Pushing the reaction too hard can favor the di-substitution.

    • Stoichiometry: Using a large excess of 4-methylphenol and base.

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 4-methylphenol and base relative to the 2,6-difluorobenzonitrile. Avoid using a large excess.

    • Monitor Closely: Track the reaction's progress carefully. As soon as the starting 2,6-difluorobenzonitrile is consumed, and the desired mono-product is at its maximum concentration, quench the reaction. Over-running the reaction is the most common cause of di-substitution.

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate to maximize selectivity.

Part 2: Work-up and Purification

Question 3: My work-up is problematic, resulting in emulsions or poor recovery. How can I improve this?

Answer: This is a common issue, especially when using high-boiling polar solvents like DMF or DMSO.

  • Cause: These solvents are miscible with both water (used for quenching) and many organic extraction solvents, leading to poor phase separation and emulsions.

  • Solutions:

    • Quenching: Quench the reaction by pouring it into a large volume of cold water or a slightly acidic aqueous solution (e.g., dilute HCl). This will precipitate the organic product and help to separate it from the bulk of the high-boiling solvent.

    • Extraction: Use a solvent that has low miscibility with water, such as ethyl acetate or toluene. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

    • Washing: Wash the combined organic layers with brine (saturated NaCl solution). This helps to break emulsions and removes residual water and DMF/DMSO.

Question 4: I am struggling to purify the final product. Recrystallization gives low yields, and chromatography is difficult on a large scale.

Answer: Purifying this compound can be challenging due to the presence of the di-substituted impurity and unreacted 4-methylphenol.

  • Removing Excess 4-methylphenol: If unreacted 4-methylphenol is present, perform an aqueous base wash (e.g., with 1M NaOH) on the organic layer during work-up. The basic wash will deprotonate the acidic phenol, pulling it into the aqueous layer as the sodium salt.

  • Separating Mono- vs. Di-substituted Product:

    • Recrystallization: This is the most scalable method. The key is finding the right solvent system. A mixed solvent system, such as Toluene/Hexane or Ethanol/Water, often works well.[9] Experiment with different solvent ratios to maximize the recovery of the desired product while leaving the more nonpolar di-substituted impurity in the mother liquor.

    • Silica Gel Chromatography: While less ideal for large scales, it is effective for achieving high purity. Use a gradient elution system, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate. The di-substituted product will elute first.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis issues.

G start Reaction Issue? low_conv Low Conversion? start->low_conv byproduct Byproduct Formation? start->byproduct No low_conv->byproduct No check_base Check Base: - Anhydrous? - Strong Enough? low_conv->check_base Yes di_sub Di-substituted Product? byproduct->di_sub Yes check_solvent Check Solvent: - Polar Aprotic? - Anhydrous? check_base->check_solvent OK check_temp Increase Temperature? check_solvent->check_temp OK success Problem Solved check_temp->success OK control_stoich Control Stoichiometry: ~1.05 eq. Nucleophile di_sub->control_stoich Yes di_sub->success No monitor_rxn Monitor Closely & Quench at Completion control_stoich->monitor_rxn lower_temp Lower Reaction Temp? monitor_rxn->lower_temp lower_temp->success

Caption: A decision tree for troubleshooting the SNAr synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like potassium hydroxide (KOH)? A: Yes, KOH can be used, but it generates water as a byproduct when it deprotonates the phenol. This water can reduce the reaction's efficiency. If using KOH, it's often employed in a system where water can be removed azeotropically with a solvent like toluene before the addition of the aryl fluoride.[4] For simplicity and efficiency on a lab scale, anhydrous bases like NaH or K₂CO₃ in polar aprotic solvents are preferred.

Q2: What is the effect of the ortho-nitrile group on the reaction? A: The nitrile (-CN) group is a powerful electron-withdrawing group through both induction and resonance. When positioned ortho or para to the leaving group (fluorine), it strongly stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.[5][10] This stabilization accelerates the reaction significantly compared to an unactivated ring.

Q3: Is it possible to selectively substitute the fluorine at the 2-position over the 6-position? A: In 2,6-difluorobenzonitrile, the two fluorine atoms are chemically equivalent. The reaction will produce a single mono-substituted product, this compound. There is no regioselectivity to consider for the first substitution.

Q4: What are the key safety considerations for this reaction? A:

  • Sodium Hydride (NaH): If used, NaH is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon).

  • Solvents: DMF, DMSO, and NMP are high-boiling and have associated health risks. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Exotherm: The reaction can be exothermic, especially on a larger scale. Add reagents portion-wise and have a cooling bath ready to control the temperature.

Detailed Experimental Protocol (Example)

This protocol is a representative example and should be optimized for your specific laboratory conditions.

Materials:

  • 2,6-Difluorobenzonitrile (1.0 eq)

  • 4-Methylphenol (p-cresol) (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-methylphenol and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask, ensuring the final concentration of 2,6-difluorobenzonitrile will be around 0.5-1.0 M.

  • Stir the mixture at room temperature for 30 minutes to ensure good dispersion.

  • Add the 2,6-difluorobenzonitrile to the mixture.

  • Heat the reaction mixture to 80-90°C under a nitrogen atmosphere.

  • Monitor the reaction progress every 1-2 hours using TLC or HPLC. The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water while stirring. A precipitate should form.

  • Filter the solid product and wash it thoroughly with water to remove DMF and inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

Reaction Parameter Summary

ParameterRecommended ConditionRationale & Impact on Yield/Purity
Substrate Ratio 1.0 eq 2,6-DFBN : 1.05-1.1 eq p-cresolA slight excess of the nucleophile drives the reaction to completion. A large excess increases the risk of di-substitution.
Base K₂CO₃ (anhydrous), NaH, t-BuOKStronger bases (NaH, t-BuOK) can lead to faster reactions but may require more stringent anhydrous conditions. K₂CO₃ is a safer, effective option.
Solvent DMF, DMSO, NMP (anhydrous)Polar aprotic solvents are essential for solvating the cation and stabilizing the Meisenheimer intermediate, accelerating the reaction.[1][6]
Temperature 80 - 150 °CHigher temperatures increase the reaction rate but also increase the rate of byproduct formation. Optimization is key.
Reaction Time 6 - 24 hoursMust be determined by careful monitoring (TLC, HPLC) to maximize mono-substitution and prevent di-substitution.

References

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.
  • Fan, R., et al. (2009). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3139. Available at: [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

  • ResearchGate. (2008). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Available at: [Link]

  • University of Bristol. Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Available at: [Link]

  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
  • Leah4sci. (2020). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Available at: [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

  • Imperial College London. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Google Patents. Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
  • Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka. Available at: [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents.

Sources

Monitoring the reaction progress of 2-Fluoro-6-(4-methylphenoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to effectively monitor the reaction progress and address common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction.

Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,6-difluorobenzonitrile with 4-methylphenol (p-cresol) in the presence of a base. The reaction is facilitated by the electron-withdrawing nature of the nitrile group (-CN) and the fluorine atoms, which activate the aromatic ring to nucleophilic attack.[1][2]

The generally accepted mechanism proceeds through an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The fluoride ion is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine atom.[2]

Caption: Proposed reaction pathway for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction is very slow or appears to be stalled. What are the likely causes and how can I accelerate it?

Answer: A sluggish reaction can be attributed to several factors:

  • Insufficient Base: The phenoxide, generated by the deprotonation of p-cresol, is the active nucleophile. Ensure you are using at least one equivalent of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy. If you are running the reaction at a low temperature, gradually increasing the heat while monitoring the progress by Thin Layer Chromatography (TLC) is recommended. Typical temperatures for this reaction range from 80°C to 150°C.

  • Inappropriate Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the phenoxide anion.

  • Water Content: While not always detrimental in small amounts with carbonate bases, excessive water can hinder the reaction. Ensure your reagents and solvent are sufficiently dry, especially if using a strong base like NaH.

Question 2: My TLC plate shows multiple spots, indicating the formation of byproducts. What are the common side reactions, and how can I minimize them?

Answer: The formation of side products is a frequent challenge. Here are the most probable causes and their solutions:

  • Di-substitution: Given that the starting material is 2,6-difluorobenzonitrile, a potential side product is the di-substituted 2,6-bis(4-methylphenoxy)benzonitrile. To favor mono-substitution, use a stoichiometric amount (1.0 to 1.1 equivalents) of p-cresol. Adding the p-cresol slowly to the reaction mixture can also help.

  • Hydrolysis of the Nitrile Group: Under basic conditions, especially at elevated temperatures and in the presence of water, the nitrile group can be hydrolyzed to the corresponding amide or even the carboxylic acid.[1][4] To mitigate this, use anhydrous conditions where possible and avoid excessively long reaction times or high temperatures once the starting material is consumed.

  • C-Alkylation of the Phenoxide: While O-alkylation is generally favored, some C-alkylation of the phenoxide at the ortho or para positions can occur, leading to isomeric impurities.[5] The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents typically favor O-alkylation.

Question 3: I am struggling with the workup and purification of my product. What are some effective strategies?

Answer: Workup and purification can be challenging, particularly when using high-boiling polar aprotic solvents like DMF or DMSO.

  • Removal of High-Boiling Solvents: These solvents are water-soluble. A common procedure is to dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate or diethyl ether. The organic layer should then be washed multiple times with water or a brine solution to remove residual DMF or DMSO.[6] For a more efficient removal, a 5% aqueous lithium chloride (LiCl) solution can be used for the washes.[6]

  • Product Purification: Flash column chromatography on silica gel is a standard method for purifying the final product. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective. The polarity of the solvent system can be gradually increased to elute the more polar product.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q: Which base is most suitable for this reaction?

A: Potassium carbonate (K₂CO₃) is a commonly used, cost-effective, and moderately strong base that is effective for this transformation. Cesium carbonate (Cs₂CO₃) is more soluble and can sometimes lead to faster reaction rates. For very clean and anhydrous reactions, sodium hydride (NaH) can be used to pre-form the phenoxide before the addition of the 2,6-difluorobenzonitrile.

Q: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Spot the reaction mixture alongside the starting materials (2,6-difluorobenzonitrile and p-cresol) on a silica gel plate. The product, being larger and often more polar than the starting fluoride, will typically have a different Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q: Is it possible to perform this reaction under milder conditions?

A: While elevated temperatures are common, the use of a more reactive base like cesium carbonate or the addition of a phase-transfer catalyst in a biphasic system could potentially allow for lower reaction temperatures.[7]

Analytical Monitoring Protocols

Accurate monitoring is crucial for determining reaction completion and minimizing side product formation.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The ratio can be adjusted based on the polarity of the compounds. A 4:1 to 9:1 hexane:ethyl acetate mixture is often a suitable starting range.[8]

  • Visualization:

    • UV light (254 nm) to visualize the aromatic compounds.

    • Staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution can also be used to visualize the spots.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for quantitative analysis of the reaction mixture.

ParameterRecommendationRationale
Column C18 or a fluorinated phase (e.g., PFP - Pentafluorophenyl)C18 is a good general-purpose column. A fluorinated phase can offer enhanced selectivity for fluorinated analytes.[9]
Mobile Phase Acetonitrile and water gradientA gradient elution allows for the separation of components with a range of polarities.
Detector UV detector at 254 nm or a wavelength of maximum absorbance for the productAromatic compounds strongly absorb UV light.
Sample Prep Dilute a small aliquot of the reaction mixture in the mobile phasePrevents column overloading and ensures accurate peak shape.
Gas Chromatography (GC)

GC can be used to monitor the disappearance of the more volatile starting materials and the appearance of the product.

ParameterRecommendationRationale
Column A mid-polarity column (e.g., DB-5ms or equivalent)Provides good separation for a range of aromatic compounds.
Injector Temp 250 °CEnsures complete volatilization of the analytes.
Oven Program Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C)Separates compounds based on their boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides quantitative data, while MS provides structural information for peak identification.[3]

Visual Workflows

Troubleshooting_Workflow Start Reaction is slow or stalled Check_Base Is the base appropriate and in sufficient quantity? Start->Check_Base Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Increase_Base Increase base or use a stronger base Check_Base->Increase_Base No Check_Solvent Is a polar aprotic solvent being used? Check_Temp->Check_Solvent Yes Increase_Temp Gradually increase temperature Check_Temp->Increase_Temp No Change_Solvent Switch to DMF, DMSO, or NMP Check_Solvent->Change_Solvent No Monitor Monitor by TLC/HPLC Check_Solvent->Monitor Yes Increase_Base->Monitor Increase_Temp->Monitor Change_Solvent->Monitor Analytical_Workflow Start Start of Reaction TLC_Monitoring Qualitative Monitoring by TLC Start->TLC_Monitoring Reaction_InProgress Reaction in Progress TLC_Monitoring->Reaction_InProgress Take_Aliquot Take Aliquot for Quantitative Analysis Reaction_InProgress->Take_Aliquot HPLC_Analysis HPLC Analysis Take_Aliquot->HPLC_Analysis GC_Analysis GC Analysis Take_Aliquot->GC_Analysis Reaction_Complete Reaction Complete HPLC_Analysis->Reaction_Complete GC_Analysis->Reaction_Complete Workup Proceed to Workup Reaction_Complete->Workup

Caption: A typical workflow for analytical monitoring of the reaction.

References

  • Lumen Learning. (n.d.). Hydrolysis of Nitriles. Organic Chemistry II. Retrieved from [Link]

  • Clark, J. (2015). The Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 11). Hydrolysis of Nitriles. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity. Retrieved from [Link]

  • Przybyciel, M. (2003, November 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(21), 7436-7441. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Fluoro-6-(4-methylphenoxy)benzonitrile using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel small molecules is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring intellectual property claims. 2-Fluoro-6-(4-methylphenoxy)benzonitrile represents a class of substituted diaryl ethers, a scaffold of significant interest due to its prevalence in bioactive compounds and functional materials. The molecule's asymmetry and the presence of a fluorine atom necessitate a robust analytical approach for unambiguous structural confirmation.

This guide provides an in-depth, experience-driven walkthrough of the characterization of this compound using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causal relationships behind the observed spectral features, focusing on how the electronic environment of each nucleus, influenced by factors like electronegativity and through-bond or through-space couplings, dictates its unique spectral signature. This document is intended for researchers and drug development professionals who require a practical and theoretical understanding of NMR-based structural elucidation.

Molecular Structure and Predicted Spectroscopic Features

A preliminary analysis of the target molecule reveals two distinct aromatic systems linked by an ether oxygen: a 1,2,3-trisubstituted benzonitrile ring and a 1,4-disubstituted (para) methylphenyl ring.

  • Benzonitrile Ring: This ring contains three aromatic protons and is influenced by three distinct substituents: an electron-withdrawing nitrile group (-CN), a highly electronegative fluorine atom (-F), and an electron-donating ether linkage (-OAr). The fluorine atom (¹⁹F), being a spin-1/2 nucleus, is expected to couple with nearby protons and carbons, providing critical structural information.

  • Phenoxy Ring: This para-substituted ring is expected to produce a highly symmetrical and easily identifiable AA'BB' spin system in the ¹H NMR spectrum.

  • Methyl Group: A singlet corresponding to the three equivalent methyl protons.

Part 1: ¹H NMR Spectral Analysis

Proton NMR spectroscopy provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons through spin-spin coupling.

Causality Behind Experimental Choices

The choice of a high-field spectrometer (e.g., 500 or 600 MHz) is crucial for analyzing substituted aromatic systems.[1] Higher field strengths increase chemical shift dispersion, minimizing signal overlap and simplifying the interpretation of complex splitting patterns, which are anticipated for the benzonitrile moiety. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

Predicted ¹H NMR Spectrum and Signal Assignments

The analysis of the ¹H NMR spectrum is based on predicting the chemical shifts (δ), integration values, and coupling patterns (multiplicity, J-values).

  • Phenoxy Ring Protons (H-a, H-b): The protons on the 4-methylphenoxy ring are expected to appear as two distinct doublets due to the symmetry of the para-substitution. The protons ortho to the ether linkage (H-b) will be slightly more deshielded than the protons ortho to the methyl group (H-a).

  • Benzonitrile Ring Protons (H-c, H-d, H-e): These three protons form a complex spin system. H-d, situated between two electron-withdrawing groups (fluoro and nitrile), is expected to be the most deshielded. The fluorine atom will induce splitting in adjacent protons; the three-bond H-F coupling (³JHF) is typically in the range of 8-10 Hz.

  • Methyl Protons (H-f): The protons of the methyl group are highly shielded and will appear as a sharp singlet, as they have no adjacent proton neighbors to couple with.

Table 1: Predicted ¹H NMR Data for this compound

Assigned ProtonPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J) in HzRationale
H-d7.55 - 7.70Triplet of doublets (td)1HJHH ≈ 8.0, JHF ≈ 5.5Positioned between two electron-withdrawing groups; coupled to H-c, H-e, and F.
H-a7.15 - 7.25Doublet (d)2HJHH ≈ 8.5Protons on the phenoxy ring ortho to the methyl group.
H-c7.05 - 7.15Doublet of doublets (dd)1HJHH ≈ 8.0, JHF ≈ 9.0Ortho to the nitrile group and coupled to H-d and F.
H-b6.95 - 7.05Doublet (d)2HJHH ≈ 8.5Protons on the phenoxy ring ortho to the ether oxygen.
H-e6.85 - 6.95Triplet (t)1HJHH ≈ 8.5Ortho to the ether oxygen and coupled to H-d and H-c.
H-f2.30 - 2.40Singlet (s)3HN/AEquivalent methyl protons with no adjacent proton neighbors.

Part 2: ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. For fluorinated compounds, the key diagnostic feature is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signal into a doublet (or more complex multiplet for longer-range couplings).

Causality and Interpretation

The most significant C-F coupling is the one-bond coupling (¹JCF), which is typically very large (240-260 Hz). This large coupling constant is a definitive indicator of a direct C-F bond. Two- and three-bond couplings (²JCF, ³JCF) are progressively smaller but provide invaluable information for assigning carbons adjacent to the C-F bond.[2]

Predicted ¹³C NMR Spectrum and Signal Assignments

We anticipate a total of 12 distinct carbon signals, as the symmetry of the phenoxy ring results in the equivalence of C-a/a' and C-b/b'.

Table 2: Predicted ¹³C NMR Data for this compound

Assigned CarbonPredicted δ (ppm)C-F Coupling (JCF) in HzRationale
C-2 (C-F)160.0 - 163.0¹JCF ≈ 250Directly bonded to fluorine, resulting in a large downfield shift and a large one-bond coupling constant.
C-6 (C-O)155.0 - 158.0²JCF ≈ 12Bonded to the electronegative oxygen and two bonds away from fluorine.
C-g (C-O)153.0 - 155.0N/AAromatic carbon attached to the ether oxygen on the phenoxy ring.
C-h (C-CH₃)133.0 - 135.0N/AQuaternary carbon on the phenoxy ring attached to the methyl group.
C-4133.5 - 135.5N/AAromatic CH group on the benzonitrile ring.
C-a, a'130.0 - 131.0N/ASymmetric CH carbons on the phenoxy ring.
C-b, b'120.0 - 121.0N/ASymmetric CH carbons on the phenoxy ring.
C-5118.0 - 120.0N/AAromatic CH group on the benzonitrile ring.
C-CN (Nitrile)115.0 - 117.0N/ACarbon of the nitrile functional group.
C-3114.0 - 116.0³JCF ≈ 4Aromatic CH on the benzonitrile ring, three bonds from fluorine.
C-1 (C-CN)95.0 - 98.0²JCF ≈ 15Quaternary carbon attached to the nitrile group, strongly shielded by ortho-substituents.
C-f (Methyl)20.0 - 22.0N/AAliphatic methyl carbon.

Part 3: Experimental Protocols and Workflow

To ensure data integrity and reproducibility, a standardized experimental protocol is essential.

Diagram: NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing & Analysis p1 Weigh ~10-15 mg of This compound p2 Dissolve in ~0.7 mL of CDCl3 with 0.03% TMS p1->p2 p3 Transfer to a 5 mm NMR tube p2->p3 a1 Lock, Tune, and Shim p3->a1 a2 Acquire 1D ¹H Spectrum (NS=16, D1=2s) a1->a2 a3 Acquire 1D ¹³C Spectrum (Proton Decoupled, NS=1024, D1=2s) a1->a3 d1 Apply Fourier Transform & Phase Correction a2->d1 a3->d1 d2 Calibrate Spectra (TMS at 0.00 ppm) d1->d2 d3 Integrate ¹H signals and pick peaks d2->d3 d4 Assign signals based on chemical shift, multiplicity, and coupling constants d3->d4 end end d4->end Final Structural Confirmation

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

    • Tune and match the proton and carbon probes to the correct frequency.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Load a standard 1D proton experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the number of scans (NS) to 16 and the relaxation delay (D1) to 2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Set the number of scans (NS) to 1024 (or more, as ¹³C is less sensitive) and the relaxation delay (D1) to 2 seconds.

    • Acquire the FID.

  • Data Processing:

    • Apply an exponential window function to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

    • Manually phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum.

    • Pick and label the peaks in both spectra.

Part 4: Comparison with Alternative Techniques and Conclusion

While ¹H and ¹³C NMR are the primary tools for the structural elucidation of small molecules, other techniques offer complementary information.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula but not the specific isomerism.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the nitrile stretch (C≡N) around 2220-2240 cm⁻¹ and C-O ether stretches.[3]

  • 2D NMR (COSY, HSQC, HMBC): While 1D NMR provides a strong hypothesis for the structure, 2D NMR experiments would offer definitive proof. For instance, an HMBC experiment would show a correlation between the methyl protons (H-f) and the quaternary carbon C-h, confirming their connectivity.

Diagram: 2D NMR Correlation for Structural Validation

Caption: Key 2D NMR correlations (HMBC) used to validate the carbon skeleton. (Note: A real molecular structure image would replace the placeholder for clarity).

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by an understanding of fundamental principles of chemical shift and coupling phenomena, allows for the confident and unambiguous structural characterization of this compound. The predicted chemical shifts and coupling constants, particularly the diagnostic C-F and H-F couplings, provide a unique spectral fingerprint. While alternative methods like MS and IR are valuable for corroboration, NMR remains the unparalleled technique for determining the precise atomic connectivity and constitution of complex organic molecules in solution. This guide provides the predictive framework and experimental protocol necessary for researchers to successfully perform and interpret such an analysis.

References

  • ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4′diamino-4″-benzyloxy triphenylamine (3). Available at: [Link]

  • DigitalOcean. Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Available at: [Link]

  • National Institutes of Health (NIH). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • ACS Publications. Synthesis, Characterization, and Reactivity Study of a Chromium(VI) Neopentylidene Complex. Inorganic Chemistry. Available at: [Link]

  • ScienceOpen. Supporting Information for "Synthesis of 8-13C-purine RNA phosphoramidites". Available at: [Link]

  • PubMed. 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry. Available at: [Link]

  • ACS Publications. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

  • Harvard University. Lecture 3: Coupling Constants. Available at: [Link]

  • RSC Publishing. Fluorine-19 nuclear magnetic resonance spectra of substituted Dewar benzenes and of their dibromo-adducts. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available at: [Link]

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Mass spectral fragmentation pattern of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectral Fragmentation of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectral fragmentation pattern of this compound. Designed for researchers, scientists, and drug development professionals, this document elucidates the primary fragmentation pathways, offers a comparative context with alternative analytical approaches, and presents a detailed experimental protocol for empirical validation.

Introduction: Structural Elucidation of a Niche Building Block

This compound is a substituted aromatic compound featuring a diphenyl ether linkage, a nitrile group, and fluorine and methyl substituents. Such multi-functionalized molecules are of significant interest in medicinal chemistry and materials science, where they serve as versatile scaffolds for synthesizing complex target structures. Analogous compounds, like fluorinated benzonitriles, are recognized as essential building blocks for Active Pharmaceutical Ingredients (APIs) and advanced materials such as Thermally Activated Delayed Fluorescence (TADF) emitters.[1][2]

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the structural confirmation of these compounds.[3][4] Electron Ionization (EI) at a standard 70 eV is a "hard" ionization technique that imparts significant energy into the molecule, inducing reproducible fragmentation.[5][6] Understanding these fragmentation patterns is crucial for unambiguous identification and for distinguishing between isomers.

This guide will predict and rationalize the fragmentation pathways of the title compound by drawing upon established principles for its constituent chemical motifs: diphenyl ethers, aromatic nitriles, and halogenated aromatics.

Predicted Mass Spectrum and Core Fragmentation Principles

The structure of this compound contains several bonds susceptible to cleavage under electron ionization. The fragmentation process is governed by the formation of the most stable possible cations and neutral radical species. The molecular ion (M⁺•) is formed by the ejection of a single electron, often from a non-bonding orbital on the oxygen or nitrogen atom, or from the aromatic π-systems.

Molecular Ion (M⁺•):

  • Formula: C₁₄H₁₀FNO

  • Nominal Mass: 227 Da

  • Exact Mass: 227.0746 Da

According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the calculated mass of 227 Da.[7]

The fragmentation is predicted to be dominated by cleavages around the central ether oxygen, which represents the most labile part of the molecule, along with characteristic losses related to the nitrile and methyl groups.

Primary Fragmentation Pathways: The Logic of Bond Scission

A. Ether Bond Cleavage: The most prominent fragmentation for ethers involves the cleavage of the C-O bonds.[8][9] For this compound, two primary cleavage patterns of the diphenyl ether linkage are anticipated:

  • Cleavage α to the Fluorobenzonitrile Ring: This pathway involves the cleavage of the C-O bond to generate a 4-methylphenoxy radical and a 2-fluoro-6-cyanophenyl cation. This is often a favorable pathway.

  • Cleavage α to the Tolyl Ring: This pathway results in the formation of a 2-fluoro-6-cyanophenoxy radical and a 4-methylphenyl (tolyl) cation. The stability of the resulting tolyl cation, which can rearrange to the highly stable tropylium ion (m/z 91), makes this a very likely and often dominant fragmentation route.

B. Fragmentation of the Nitrile Group: Aromatic nitriles can exhibit the loss of a hydrogen atom (M-1) or, more significantly, the loss of the neutral HCN molecule (M-27).[10][11]

C. Rearrangements and Secondary Fragmentations: Diphenyl ethers are known to undergo rearrangement reactions under EI conditions, which can sometimes lead to the loss of carbon monoxide (CO).[12] Furthermore, the initial fragment ions will undergo subsequent fragmentation. For example, the tolyl cation (m/z 91) can lose acetylene (C₂H₂) to form an ion at m/z 65. The phenyl cation (m/z 77) is also a common fragment in the mass spectra of aromatic compounds.[7]

Proposed Fragmentation Scheme

The following table and diagram summarize the most probable fragmentation pathways for this compound under standard 70 eV EI conditions.

m/z (Mass-to-Charge Ratio) Proposed Ion Formula Proposed Fragmentation Pathway Predicted Intensity
227[C₁₄H₁₀FNO]⁺•Molecular Ion (M⁺•)Moderate
226[C₁₄H₉FNO]⁺Loss of a hydrogen radical (•H) from the molecular ion.Low
120[C₇H₄FN]⁺Cleavage of the ether C-O bond, loss of the 4-methylphenoxy radical.Moderate
107[C₇H₇O]⁺Formation of the 4-methylphenoxide cation.Low
91[C₇H₇]⁺Cleavage of the ether C-O bond, loss of the 2-fluoro-6-cyanophenoxy radical, followed by rearrangement to the tropylium ion.High (Possible Base Peak)
77[C₆H₅]⁺Loss of the entire side chain from the benzonitrile ring or fragmentation of the tolyl group.Moderate
65[C₅H₅]⁺Loss of acetylene (C₂H₂) from the tropylium ion (m/z 91).Moderate
Visualization of Predicted Fragmentation

G cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M C₁₄H₁₀FNO⁺• m/z = 227 (Molecular Ion) F120 C₇H₄FN⁺ m/z = 120 M->F120 - •OC₆H₄CH₃ F91 C₇H₇⁺ m/z = 91 (Tropylium Ion) M->F91 - •OC₆H₃(F)CN F65 C₅H₅⁺ m/z = 65 F91->F65 - C₂H₂

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol is designed to ensure robust separation and generation of a clean, reproducible mass spectrum.

Objective: To obtain the 70 eV Electron Ionization (EI) mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo ISQ, or equivalent).[3]

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

  • Helium carrier gas (99.999% purity)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approx. 100 µg/mL) in the chosen solvent.

    • Ensure the sample is fully dissolved. Vortex if necessary.

  • Gas Chromatography (GC) Conditions:

    • Injection Port: Split/Splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar or mid-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes. (Rationale: This program provides good separation for aromatic compounds of this molecular weight while ensuring elution in a reasonable time.)

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum to identify the molecular ion and key fragment ions. Compare the empirical data with the predicted fragmentation pattern.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Analyte (100 µg/mL) Inject Inject 1 µL Prep->Inject Separate Capillary Column Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Process Extract & Analyze Mass Spectrum Detect->Process

Caption: Standard GC-MS workflow for analyzing this compound.

Comparison with Alternative Analytical Methods

While EI-MS is ideal for detailed structural fragmentation, other ionization methods offer complementary information.

  • Chemical Ionization (CI): A "softer" ionization technique that results in less fragmentation and typically produces a strong protonated molecule peak ([M+H]⁺ at m/z 228). CI is superior for confirming the molecular weight when the molecular ion in EI is weak or absent.

  • Electrospray Ionization (ESI): Primarily used for polar, non-volatile compounds and coupled with liquid chromatography (LC-MS). ESI would also produce a protonated molecule and is not suitable for inducing the fragmentation patterns discussed here. It would be the method of choice if analyzing this compound in a complex biological matrix without derivatization.

  • High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or TOF analyzer, HRMS can provide the exact mass of the molecular ion and its fragments. This allows for the unambiguous determination of the elemental composition of each ion, confirming the proposed fragmentation pathways with high confidence.

The choice of technique depends on the analytical question: EI for structural elucidation via fragmentation, and CI or ESI for robust molecular weight determination.

Conclusion

The mass spectral fragmentation of this compound under electron ionization is predicted to be dominated by characteristic cleavages of the diphenyl ether linkage. The most significant fragments are expected at m/z 120 (2-fluoro-6-cyanophenyl cation) and m/z 91 (tropylium ion), with the latter likely being the base peak due to its exceptional stability. Analysis of secondary fragments and the molecular ion peak provides a robust fingerprint for the positive identification of this molecule. The provided GC-MS protocol offers a reliable method for obtaining empirical data to confirm these predictions, forming a crucial part of the analytical characterization for this and related compounds in research and development settings.

References

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  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrum of Homovanillonitrile.
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  • University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542–563.
  • El-Gendy, Z. et al. (2001).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • Dr. Puspendra Classes. (2018). Part 4: Mass Spectrometry - Electron Ionization (EI) Technique. YouTube. Retrieved from [Link].

  • Chromatographic Society of India. (2021). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. YouTube. Retrieved from [Link].

Sources

A Comparative Guide to the Biological Activities of Substituted Diaryl Ethers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The diaryl ether scaffold is a cornerstone in medicinal chemistry, prized for its conformational flexibility and presence in numerous biologically active compounds. This guide offers an in-depth comparison of the anticancer, antimicrobial, and anti-inflammatory activities of substituted diaryl ethers, providing a technical resource for researchers and drug development professionals. We will explore the nuanced structure-activity relationships that govern their efficacy and delve into the experimental methodologies used to quantify their biological effects.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Substituted diaryl ethers have emerged as a promising class of anticancer agents, with their efficacy often linked to the induction of programmed cell death, or apoptosis. The strategic placement of various substituents on the phenyl rings can significantly influence their cytotoxic potential against a range of cancer cell lines.

Mechanism of Action: The Apoptotic Pathway

A key mechanism by which certain diaryl ethers exert their anticancer effects is through the upregulation of tumor suppressor proteins and the activation of the caspase cascade, leading to apoptosis. For instance, studies have shown that specific substitutions can enhance the expression of the cyclin-dependent kinase inhibitor p21, which in turn can trigger the activation of executioner caspases like caspase-3.[1] This targeted induction of apoptosis makes these compounds attractive candidates for cancer therapy.

The signaling cascade leading to apoptosis is a tightly regulated process. The activation of initiator caspases, such as caspase-9, can be triggered by intracellular stress signals, leading to a cascade that ultimately activates executioner caspases like caspase-3 and caspase-7. These executioner caspases are responsible for cleaving key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Substituted Diaryl Ether Substituted Diaryl Ether p21 Upregulation p21 Upregulation Substituted Diaryl Ether->p21 Upregulation Caspase-3 Activation Caspase-3 Activation p21 Upregulation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptotic pathway induced by some substituted diaryl ethers.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of diaryl ethers is highly dependent on the nature and position of substituents on the aromatic rings. Research has demonstrated that the presence of electron-withdrawing groups, such as halogens (e.g., chlorine), or electron-donating groups, like hydroxyl, at specific positions can significantly enhance antitumor activity.[1]

For example, a study on a series of diaryl ether derivatives revealed that a compound with a chlorine atom at the para-position of one of the phenyl rings exhibited potent growth inhibitory activity against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and HT-29 (colon cancer).[1]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative substituted diaryl ethers against various human cancer cell lines, illustrating the impact of different substitution patterns.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
5h 4-ChlorophenylHepG22.57[1]
A5495.48[1]
HT-2930.04[1]
5k 4-HydroxyphenylHepG2>50[1]
A549>50[1]
HT-29>50[1]

Note: Lower IC50 values indicate higher potency.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted diaryl ethers have shown significant promise in this area, with a primary mechanism of action involving the inhibition of the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

ENR is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is distinct from the mammalian FAS-I pathway, making it an attractive target for selective antibacterial drugs. By inhibiting ENR, diaryl ethers disrupt the production of essential fatty acids, leading to the cessation of bacterial growth.

Substituted Diaryl Ether Substituted Diaryl Ether Enoyl-ACP Reductase (ENR) Enoyl-ACP Reductase (ENR) Substituted Diaryl Ether->Enoyl-ACP Reductase (ENR) Inhibition Fatty Acid Biosynthesis Fatty Acid Biosynthesis Enoyl-ACP Reductase (ENR)->Fatty Acid Biosynthesis Catalysis Bacterial Growth Inhibition Bacterial Growth Inhibition Fatty Acid Biosynthesis->Bacterial Growth Inhibition Disruption leads to

Caption: Mechanism of antimicrobial action of diaryl ethers.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of diaryl ethers is profoundly influenced by the substituents on their aromatic rings. For instance, dicationic diaryl ethers have demonstrated potent activity against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The presence of specific cationic groups, such as piperidinyl and thiomorpholinyl moieties, has been shown to enhance antibacterial potency and selectivity.[2]

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for selected substituted diaryl ethers against various bacterial strains, highlighting the impact of structural modifications on their antimicrobial potency.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
9e Dicationic piperidinylMRSA1[2]
9l Dicationic thiomorpholinylMRSA1[2]
19 Bis-indoleMRSA0.06[2]

Note: Lower MIC values indicate greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Substituted diaryl ethers have demonstrated potential as anti-inflammatory agents, with a likely mechanism involving the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, substituted diaryl ethers can reduce the production of prostaglandins, thereby alleviating inflammation. The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as COX-1 is involved in maintaining the integrity of the gastric mucosa.

Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Substituted Diaryl Ether Substituted Diaryl Ether Substituted Diaryl Ether->COX-2 Inhibition

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of diaryl ethers is closely tied to their substitution patterns. The presence of specific functional groups can enhance their ability to inhibit COX enzymes. For example, some diaryl ether derivatives have been shown to exhibit selective COX-2 inhibitory activity. The nature and position of these substituents are critical for achieving both high potency and selectivity.

Comparative Anti-inflammatory Activity Data

The following table provides a conceptual comparison of the anti-inflammatory activity of different classes of substituted diaryl ethers. Quantitative data for direct comparison is often context-dependent and varies with the specific assay used.

Compound ClassGeneral Substitution FeaturesRelative Anti-inflammatory Activity
Class A Electron-donating groupsModerate
Class B Electron-withdrawing groupsHigh
Class C Bulky hydrophobic groupsVariable

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities of substituted diaryl ethers.

Protocol for MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • Substituted diaryl ether compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the substituted diaryl ether compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow of the MTT assay.

Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Substituted diaryl ether compounds

  • Bacterial inoculum (adjusted to a specific McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial dilutions of the substituted diaryl ether compounds in the bacterial growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of the compound that inhibits visible bacterial growth (turbidity).

Serial Dilution Serial Dilution Bacterial Inoculation Bacterial Inoculation Serial Dilution->Bacterial Inoculation Incubation Incubation Bacterial Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow of the MIC assay.

Protocol for Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Substituted diaryl ether compounds

  • Carrageenan solution (1% in saline)

  • Pletysmometer or calipers

Procedure:

  • Administer the substituted diaryl ether compound or vehicle control to the animals (e.g., orally or intraperitoneally).

  • After a specific time, inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Compound Administration Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Sources

A Comparative Guide to the Orthogonal Validation of Synthesized 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust analytical validation of novel chemical entities is a cornerstone of modern drug discovery and development. For a molecule such as 2-Fluoro-6-(4-methylphenoxy)benzonitrile, a key intermediate in various specialty chemical syntheses, a comprehensive understanding of its purity is paramount to ensure the safety, efficacy, and reproducibility of downstream applications.[1][2] This guide provides a comparative overview of essential orthogonal analytical techniques for validating the purity of this synthesized compound. We will explore the causality behind the selection of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. Each protocol is presented as a self-validating system, grounded in established principles of analytical chemistry and regulatory expectations outlined by bodies such as the International Conference on Harmonisation (ICH).[3][4]

Introduction: The Imperative for Purity in Synthesis

This compound (CAS: 175204-08-7, Molecular Formula: C₁₄H₁₀FNO, Molecular Weight: 227.23 g/mol ) is a diaryl ether derivative.[5][6] Such structures are pivotal in medicinal chemistry and materials science, often serving as foundational scaffolds for active pharmaceutical ingredients (APIs) and other high-value materials.[7] The synthesis of diaryl ethers, typically via methods like Ullmann condensation or Buchwald-Hartwig C-O cross-coupling, can introduce a variety of impurities.[8][9] These may include unreacted starting materials, by-products from side reactions, residual solvents, and degradation products.[10]

Ensuring the purity of such an intermediate is not merely an academic exercise; it is a critical step in quality control that directly impacts the viability of a development program. The presence of impurities can lead to unwanted pharmacological or toxicological effects, reduce the yield of subsequent synthetic steps, and compromise the integrity of research data.[11] Therefore, a multi-faceted, or orthogonal, approach to purity validation is required. This guide details a logical workflow that leverages the distinct strengths of multiple analytical techniques to build a comprehensive and trustworthy purity profile.[12]

Synthesis Context: Anticipating Potential Impurities

To design a robust validation strategy, one must first understand the potential impurity landscape, which is intrinsically linked to the synthetic route. A common method for synthesizing diaryl ethers is the nucleophilic aromatic substitution (SNAᵣ) reaction between an activated aryl fluoride and a phenoxide.

cluster_impurities Potential Impurities SM1 2,6-Difluorobenzonitrile (Starting Material) Product This compound (Target Product) SM1->Product + Intermediate in Solvent, Heat SM2 p-Cresol (Starting Material) Intermediate Potassium p-cresolate SM2->Intermediate + Base Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Impurity3 Bis(4-methylphenoxy)benzonitrile (Over-reaction By-product) Product->Impurity3 + excess Intermediate (Side Reaction) Impurity1 Unreacted 2,6-Difluorobenzonitrile Impurity2 Unreacted p-Cresol Impurity4 Residual Solvent (e.g., DMF) Start Synthesized Batch of This compound NMR Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) Start->NMR MP Initial Bulk Purity Screen (Melting Point) Start->MP Decision1 Structure Correct? NMR->Decision1 Compare to spec Decision2 Purity Spec Met? MP->Decision2 Collaborative Data GCMS Volatile Impurity Analysis (Residual Solvents) HPLC Purity Assay & Non-Volatile Impurity Quantification (HPLC) GCMS->HPLC HPLC->Decision2 Integrate all data Decision1->GCMS Yes Fail1 Re-synthesize or Purify (Structure Incorrect) Decision1->Fail1 No Pass Release Batch (High Purity Confirmed) Decision2->Pass Yes (>99%) Fail2 Further Purification Required (Impure) Decision2->Fail2 No

Sources

A Comparative Guide to the Structure Elucidation of Impurities in 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the mantra of "quality, safety, and efficacy" is paramount. A critical component of ensuring these tenets is the rigorous identification, quantification, and control of impurities within an Active Pharmaceutical Ingredient (API). Impurities, even at trace levels, can significantly impact the stability, bioavailability, and safety profile of a drug product.[1][2][3] The subject of this guide, 2-Fluoro-6-(4-methylphenoxy)benzonitrile, is a complex organic molecule whose impurity profile must be thoroughly understood before it can proceed through the development pipeline.

This guide provides an in-depth, comparative analysis of the modern analytical strategies employed for the structural elucidation of such impurities. We will move beyond mere procedural descriptions to explore the scientific rationale behind selecting specific techniques, integrating their data, and building a self-validating analytical workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically robust approach to impurity profiling.

Part 1: Anticipating the Unknown - Potential Impurities in this compound

The foundation of any successful structure elucidation is a predictive understanding of what impurities might be present. These can be broadly categorized as process-related impurities, arising from the synthesis, and degradation products, formed during storage or under stress.

1.1. Process-Related Impurities

The most probable synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction between a di-fluorinated benzonitrile precursor, such as 2,6-difluorobenzonitrile, and 4-methylphenol (p-cresol).

This synthesis pathway immediately suggests several potential process-related impurities:

  • Starting Materials: Unreacted 2,6-difluorobenzonitrile and 4-methylphenol.

  • Isomeric Byproducts: If the starting material contained isomeric impurities (e.g., 2,4-difluorobenzonitrile), corresponding isomeric final products could form.

  • Related Byproducts: Impurities from side reactions, such as the formation of diaryl ethers if reaction conditions are not optimized.

1.2. Degradation Products & Forced Degradation Studies

To proactively identify potential degradants, forced degradation (or stress testing) is an indispensable tool mandated by regulatory bodies like the ICH.[4][5][6] By subjecting the API to conditions more severe than those it would encounter during storage, we can accelerate the formation of degradation products and develop stability-indicating analytical methods.[6][7]

A typical forced degradation study involves exposing the API to the conditions outlined in the table below.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway for this compound
Acid Hydrolysis 0.1M - 1M HCl, heated (e.g., 60-80°C)Hydrolysis of the nitrile (-C≡N) group to an amide (-CONH₂) or carboxylic acid (-COOH). Cleavage of the ether linkage.
Base Hydrolysis 0.1M - 1M NaOH, heated (e.g., 60-80°C)Saponification of the nitrile group to a carboxylate salt. Potential cleavage of the ether bond.
Oxidation 3-30% H₂O₂, room temperature or heatedOxidation of the methyl group on the phenoxy ring to a benzyl alcohol (-CH₂OH) or carboxylic acid (-COOH).
Thermal Degradation Dry heat (e.g., 105°C)General decomposition, potential for cleavage or rearrangement.
Photolytic Degradation Exposure to UV/Visible light (ICH Q1B guidelines)Photoreactive degradation, potentially involving radical mechanisms or cleavage.

Part 2: The Analytical Toolkit - A Comparative Analysis of Elucidation Techniques

No single technique can provide all the necessary information for unambiguous structure elucidation. The power of modern analytical chemistry lies in the orthogonal application of multiple, complementary techniques.

2.1. Chromatographic Separation: The Foundation for Analysis

The first critical step is to separate the impurities from the bulk API and from each other. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the gold standards for this purpose in the pharmaceutical industry.[1][8][9]

Comparison of Separation Techniques:

TechniquePrincipleBest Suited ForAdvantagesLimitations
UPLC/HPLC Differential partitioning of analytes between a stationary phase and a mobile liquid phase.Non-volatile and thermally labile compounds; the vast majority of pharmaceutical impurities.High resolution, high sensitivity, robust, easily coupled to MS detectors.[8]May not be suitable for highly volatile compounds.
GC Partitioning of analytes between a stationary phase and a mobile gas phase.Volatile and semi-volatile compounds (e.g., residual solvents, volatile starting materials).[9]Excellent for separating volatile organic impurities.Requires analytes to be thermally stable and volatile.
Experimental Protocol: UPLC Method for Impurity Profiling

This protocol outlines a starting point for developing a stability-indicating UPLC method. The causality for these choices is to achieve a balance between resolution, speed, and compatibility with mass spectrometry.

  • Instrumentation:

    • UPLC System with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF).

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is a common starting point due to its versatility. A phenyl-hexyl column could also be evaluated to leverage pi-pi interactions, potentially offering alternative selectivity for the aromatic rings in the molecule. (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is a volatile modifier, making it ideal for MS compatibility by aiding in protonation).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Acetonitrile is chosen for its low UV cutoff and good elution strength).

    • Gradient Elution: A gradient is essential to elute impurities with a wide range of polarities. A typical gradient might be: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. (Elevated temperature reduces mobile phase viscosity and can improve peak shape).

    • Injection Volume: 1-5 µL.

    • PDA Detection: 210-400 nm. (A wide range is monitored to ensure detection of all chromophoric species).

  • System Suitability:

    • Inject a standard solution of the API spiked with a known impurity.

    • Acceptance Criteria: Tailing factor for the API peak < 1.5; Theoretical plates > 10,000; Resolution between the API and the known impurity > 2.0. This validates that the system is performing adequately for the separation.

2.2. Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Once separated, the next crucial piece of information is the molecular weight of each impurity. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this.[2] High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental compositions.

The choice of ionization source is critical. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and semi-polar molecules, making it well-suited for the API and its likely degradation products.[8]

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern is a structural fingerprint.[10][11]

Predicted Fragmentation of this compound

The fragmentation is likely initiated at the most labile bonds, primarily the ether linkage and potentially involving the substituents on the aromatic rings.

G cluster_path1 Ether Cleavage cluster_path2 Phenoxy Ring Loss cluster_path3 Nitrile Loss parent Parent Ion [M+H]⁺ m/z 228.08 loss1 - C₇H₈O (p-cresol) parent->loss1 loss2 - C₇H₇ (tolyl radical) parent->loss2 loss3 - HCN parent->loss3 frag1 Fragment A [C₇H₄FN]⁺ m/z 134.03 loss1->frag1 frag2 Fragment B [C₇H₄FNO]⁺ m/z 153.03 loss2->frag2 frag3 Fragment C [C₁₃H₁₀FO]⁺ m/z 201.07 loss3->frag3

Caption: Predicted MS/MS fragmentation pathways for protonated this compound.

Table of Expected Masses for Potential Impurities:

Potential ImpurityStructureModification from APIExpected [M+H]⁺ (m/z)
API C₁₄H₁₀FNO-228.0819
Hydrolysis (Amide) C₁₄H₁₂FNO₂+ H₂O246.0925
Hydrolysis (Acid) C₁₄H₁₁FNO₃+ 2H₂O, - NH₃248.0768
Oxidation (Alcohol) C₁₄H₁₀FNO₂+ O244.0768
Isomer C₁₄H₁₀FNOPositional Isomer228.0819
Starting Material 1 C₇H₂F₂N2,6-Difluorobenzonitrile140.0204
Starting Material 2 C₇H₈Op-Cresol109.0648

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While MS provides the molecular formula, NMR spectroscopy provides the definitive connectivity and stereochemistry, making it the gold standard for structure elucidation.[12][13] For a molecule like this compound, a suite of NMR experiments is required.

Comparison of Key NMR Experiments:

ExperimentInformation ProvidedWhy It's Crucial for This Molecule
¹H NMR Provides information on the number, environment, and connectivity of protons.Essential for mapping the aromatic protons and the methyl group. Chemical shifts and coupling constants reveal substitution patterns.
¹³C NMR Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).Confirms the carbon skeleton and the presence of key functional groups like the nitrile (-C≡N) carbon.
¹⁹F NMR Directly observes the fluorine atom.Highly sensitive and provides a clear signal. The chemical shift is extremely sensitive to the local electronic environment, making it a powerful probe for identifying any changes near the fluorine atom.
2D COSY Shows proton-proton (¹H-¹H) correlations through bonds (typically 2-3 bonds).Establishes which protons are coupled, helping to piece together fragments of the molecule (e.g., tracing the connectivity within the aromatic rings).
2D HSQC Correlates protons with their directly attached carbons (¹H-¹³C).Unambiguously assigns each proton to its corresponding carbon atom.
2D HMBC Shows long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C).This is the key experiment for connecting molecular fragments. It can show correlations from the methyl protons to the carbons of the phenoxy ring and from aromatic protons across the ether linkage, confirming the overall structure.

The true power of NMR is its ability to distinguish between isomers—impurities that have the exact same mass and elemental formula but different atomic arrangements. MS cannot differentiate these, but the unique chemical shifts and coupling patterns in NMR spectra provide an unambiguous fingerprint for each isomer.[12][14]

Part 3: An Integrated Workflow for Impurity Identification

A robust and efficient investigation relies on a logical workflow that integrates these powerful techniques. The goal is to move from detection to tentative identification and finally to confirmed structure.

workflow cluster_prep Sample Preparation cluster_analysis Screening & Identification cluster_confirm Structure Confirmation start API Batch or Forced Degradation Sample uplc UPLC-PDA-HRMS Analysis (Screen for Impurities) start->uplc data_review Data Review: - Retention Time (RT) - UV Purity - Accurate Mass (m/z) uplc->data_review db_search Database Search & Formula Determination data_review->db_search final_structure Unambiguous Structure Elucidation data_review->final_structure If impurity is a known standard tentative_id Tentative ID (e.g., Isomer, Degradant) db_search->tentative_id isolate Isolation of Impurity (Prep-HPLC or SFC) tentative_id->isolate If impurity > identification threshold nmr NMR Analysis (1D: ¹H, ¹³C, ¹⁹F) (2D: COSY, HSQC, HMBC) isolate->nmr nmr->final_structure

Caption: Integrated workflow for the detection, identification, and structural confirmation of impurities.

Case Study: Elucidating "Impurity Y"

During a forced degradation study under basic hydrolysis, a new impurity peak ("Impurity Y") is observed at a relative retention time (RRT) of 0.85 in the UPLC chromatogram.

  • UPLC-HRMS Analysis:

    • API Peak: RT = 5.8 min; Measured [M+H]⁺ = 228.0818 (C₁₄H₁₀FNO)

    • Impurity Y: RT = 4.9 min; Measured [M+H]⁺ = 246.0924

  • Tentative Identification: The accurate mass of Impurity Y corresponds to an elemental formula of C₁₄H₁₂FNO₂. This represents a net addition of H₂O to the parent API, strongly suggesting hydrolysis of the nitrile group to a primary amide.

  • Isolation & NMR Confirmation: Impurity Y is isolated via preparative HPLC.

    • ¹H NMR: Shows the appearance of two new broad signals in the downfield region (~7.5-8.0 ppm), characteristic of -CONH₂ protons. The other aromatic and methyl signals show slight shifts compared to the API, consistent with a change in the electronic nature of the adjacent substituent.

    • ¹³C NMR: The signal for the nitrile carbon (~118 ppm) in the API is absent. A new signal appears around ~168 ppm, which is characteristic of a carbonyl carbon in an amide.

    • HMBC: A 2-bond correlation is observed from the amide protons to the new carbonyl carbon, confirming the -CONH₂ group.

  • Final Structure: The combined data from HRMS and multidimensional NMR unambiguously confirms that Impurity Y is 2-Fluoro-6-(4-methylphenoxy)benzamide .

Conclusion

The structure elucidation of impurities in a complex molecule like this compound is a multifaceted challenge that demands a scientifically rigorous and integrated analytical strategy. A simple comparison of techniques is insufficient; true expertise lies in understanding the causality behind experimental choices and using an orthogonal approach where each technique validates the others. By combining the separation power of UPLC, the mass-determining capability of HRMS, and the definitive structural insight of NMR, researchers can confidently identify and characterize impurities. This comprehensive understanding is not merely an academic exercise—it is a fundamental requirement for developing safe, effective, and high-quality medicines.

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The Definitive Guide to Structural Validation of 2-Fluoro-6-(4-methylphenoxy)benzonitrile: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Computational Modeling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel compound like 2-Fluoro-6-(4-methylphenoxy)benzonitrile, a versatile building block in the synthesis of high-value specialty chemicals, precise structural validation is not merely an academic exercise but a critical determinant of its synthetic utility and potential biological activity.[1] This guide provides an in-depth, comparative analysis of the primary techniques for the structural elucidation of small molecules, with a focus on X-ray crystallography as the gold standard, juxtaposed with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Imperative of Atomic-Level Precision in Drug Development

Small organic molecules form the bedrock of a vast majority of pharmaceuticals.[2] Their therapeutic efficacy is intrinsically linked to their three-dimensional architecture, which governs their interaction with biological targets.[3][4] An imprecise or incorrect structural assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and ultimately, the failure of promising drug candidates. Therefore, the rigorous validation of molecular structure is a non-negotiable aspect of the pharmaceutical development pipeline.[5]

This guide will dissect the methodologies available to researchers, using this compound as a central case study. While a definitive crystal structure for this specific molecule is not publicly available in the Cambridge Structural Database (CSD), we will draw upon the crystallographic data of the closely related analog, 4-(4-Methylphenoxy)benzonitrile (CSD Refcode: 265013), to inform our discussion on crystallization strategies and expected structural parameters.[6]

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and definitive method for determining the atomic arrangement within a crystalline solid.[7][8][9] It provides a high-resolution, three-dimensional map of electron density, from which the precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions can be derived.[10][11]

The Crystallization Bottleneck: From Solution to Ordered Array

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[7][12][13] This process, often considered both an art and a science, involves the slow and controlled precipitation of the molecule from a supersaturated solution. For a substituted benzonitrile like our target compound, several classical crystallization techniques can be employed.

Experimental Protocol: Crystallization of a Substituted Benzonitrile

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For benzonitrile derivatives, solvents such as ethanol, methanol, acetone, ethyl acetate, and toluene are often good starting points. A systematic screening of solvents with varying polarities is recommended.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation at room temperature in a vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration can promote the growth of well-ordered crystals.[14]

  • Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively volatile solvent (the "inner solution").

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "outer solution" or "anti-solvent").

    • Over time, the vapor of the anti-solvent will diffuse into the inner solution, gradually reducing the solubility of the compound and inducing crystallization.[14]

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further in a refrigerator or cold room. The decrease in solubility upon cooling can lead to crystal formation.[15]

Self-Validation in Crystallization: The quality of the resulting crystals is the first point of validation. Visually, well-formed crystals with sharp edges and clear faces are desirable. Under a microscope, the homogeneity of the crystalline sample can be assessed.

From Crystal to Structure: The X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of structure determination follows a well-defined workflow.

xray_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal Single Crystal Mounting diffractometer X-ray Diffraction Data Collection crystal->diffractometer Mount on Goniometer detector Detection of Diffraction Pattern diffractometer->detector Irradiation with X-rays integration Data Integration & Scaling detector->integration phasing Phase Problem Solution integration->phasing refinement Model Building & Refinement phasing->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF)

Figure 1: The workflow of single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[16]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Trustworthiness through Internal Consistency: The final crystallographic model is self-validating through metrics like the R-factor, which measures the agreement between the calculated and observed structure factors. Low R-factors indicate a reliable structure.

Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information.

NMR Spectroscopy: Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution, which can be more biologically relevant than the solid state.[17][18] For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments can reveal the connectivity of atoms and provide insights into the molecule's conformation.

Experimental Protocol: Small Molecule NMR for Structural Elucidation

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and chemical environment of protons.

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms.

    • Acquire a ¹⁹F NMR spectrum to observe the fluorine environment.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for establishing the overall carbon skeleton and connectivity between functional groups.

  • Data Analysis and Structure Assembly: The correlations observed in the 2D spectra are used like a puzzle to piece together the molecular structure.[4][19]

nmr_workflow sample Dissolved Sample in Deuterated Solvent one_d 1D NMR (¹H, ¹³C, ¹⁹F) sample->one_d two_d 2D NMR (COSY, HSQC, HMBC) sample->two_d analysis Spectral Analysis & Correlation one_d->analysis two_d->analysis structure Proposed Structure analysis->structure

Figure 2: Workflow for small molecule structure elucidation by NMR.
Computational Modeling: In Silico Structure Prediction

Computational methods, particularly Crystal Structure Prediction (CSP), have emerged as a valuable tool to predict the possible crystal structures of a molecule based on its 2D chemical diagram.[3][8] These methods can help rationalize observed polymorphs and guide crystallization experiments.

Workflow for Crystal Structure Prediction:

  • Conformational Analysis: The potential low-energy conformations of the isolated molecule are determined using quantum mechanical calculations.

  • Crystal Packing Prediction: A large number of possible crystal packing arrangements are generated using various search algorithms.

  • Lattice Energy Calculation: The lattice energy of each predicted structure is calculated to rank their relative stabilities.

  • Comparison with Experimental Data: The predicted structures can be compared with experimental powder X-ray diffraction (PXRD) data to identify the most likely correct structure.[3]

csp_workflow mol_2d 2D Molecular Structure conf_search Conformational Search mol_2d->conf_search packing Crystal Packing Generation conf_search->packing energy Lattice Energy Calculation packing->energy ranking Energy Ranking of Predicted Structures energy->ranking comparison Comparison with Experimental Data (e.g., PXRD) ranking->comparison predicted_structure Most Probable Crystal Structure comparison->predicted_structure

Figure 3: Workflow for computational crystal structure prediction.

Comparative Analysis of Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State of Matter Solid (Single Crystal)SolutionIn Silico
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactionsAtomic connectivity, through-bond and through-space correlations, conformational dynamics in solutionPredicted crystal packing, relative lattice energies, hypothetical structures
Resolution Atomic (typically < 1 Å)Lower than crystallography, provides average structure in solutionVaries with method and force field accuracy
Primary Challenge Obtaining high-quality single crystalsSpectral overlap in complex molecules, sensitivityComputational cost, accuracy of force fields, prediction of kinetic vs. thermodynamic products
Validation Internal (R-factor, goodness-of-fit), comparison with known structuresConsistency across multiple 2D experiments, comparison with predicted spectraComparison with experimental data (PXRD, known polymorphs)
Throughput Lower, limited by crystallizationHigher for soluble compoundsHigh, but computationally intensive

Conclusion: An Integrated Approach to Structural Validation

For the unambiguous structural validation of this compound, an integrated approach leveraging the strengths of each technique is recommended. NMR spectroscopy serves as the initial and rapid method to confirm the covalent framework of the synthesized molecule. Computational modeling can provide valuable insights into the likely low-energy conformations and crystal packing motifs, thereby guiding crystallization efforts. Ultimately, single-crystal X-ray diffraction provides the definitive, high-resolution three-dimensional structure, which is the gold standard for regulatory submissions and for building robust structure-activity relationships in drug discovery programs. The synergy of these techniques provides a self-validating system that ensures the scientific integrity of the structural data, a critical foundation for advancing novel chemical entities from the laboratory to the clinic.

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